Phosphorus trichloride
説明
Structure
3D Structure
特性
IUPAC Name |
trichlorophosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cl3P/c1-4(2)3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIAAWCVCHQXDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
PCl3, Cl3P | |
| Record name | PHOSPHORUS TRICHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4249 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PHOSPHORUS TRICHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0696 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | phosphorus trichloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Phosphorus_trichloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5029687 | |
| Record name | Phosphorous trichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5029687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Phosphorus trichloride appears as a colorless or slightly yellow fuming liquid with a pungent and irritating odor resembling that of hydrochloric acid. Causes severe burns to skin, eyes and mucous membranes. Very toxic by inhalation, ingestion and skin absorption. Reacts with water to evolve hydrochloric acid, an irritating and corrosive gas apparent as white fumes. Used during electrodeposition of metal on rubber and for making pesticides, surfactants, gasoline additives, plasticizers, dyestuffs, textile finishing agents, germicides, medicinal products, and other chemicals., Colorless to yellow, fuming liquid with an odor like hydrochloric acid; [NIOSH], COLOURLESS OR YELLOW FUMING LIQUID WITH PUNGENT ODOUR., Colorless to yellow, fuming liquid with an odor like hydrochloric acid. | |
| Record name | PHOSPHORUS TRICHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4249 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phosphorus trichloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/598 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | PHOSPHORUS TRICHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0696 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PHOSPHORUS TRICHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/629 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Phosphorus trichloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0511.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
169 °F at 760 mmHg (EPA, 1998), 76.1 °C, 76 °C, 169 °F | |
| Record name | PHOSPHORUS TRICHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4249 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PHOSPHORUS TRICHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1031 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PHOSPHORUS TRICHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0696 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PHOSPHORUS TRICHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/629 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Phosphorus trichloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0511.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Reacts with water (NIOSH, 2023), Reacts with water, ethanol; soluble in benzene, chloroform, ether, Soluble in carbon tetrachloride, Solubility in water: reaction, Reacts | |
| Record name | PHOSPHORUS TRICHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4249 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PHOSPHORUS TRICHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1031 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PHOSPHORUS TRICHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0696 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Phosphorus trichloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0511.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.574 at 69.8 °F (EPA, 1998) - Denser than water; will sink, 1.574 at 21 °C, Relative density (water = 1): 1.6, 1.58 | |
| Record name | PHOSPHORUS TRICHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4249 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PHOSPHORUS TRICHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1031 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PHOSPHORUS TRICHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0696 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PHOSPHORUS TRICHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/629 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Phosphorus trichloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0511.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
4.75 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.75 (air= 1), Relative vapor density (air = 1): 4.75, 4.75 | |
| Record name | PHOSPHORUS TRICHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4249 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PHOSPHORUS TRICHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1031 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PHOSPHORUS TRICHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0696 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PHOSPHORUS TRICHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/629 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
100 mmHg at 69.8 °F (EPA, 1998), 120.0 [mmHg], 120 mm Hg at 25 °C, Vapor pressure, kPa at 21 °C: 13.3, 100 mmHg at 69.8 °F, 100 mmHg | |
| Record name | PHOSPHORUS TRICHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4249 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phosphorus trichloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/598 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | PHOSPHORUS TRICHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1031 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PHOSPHORUS TRICHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0696 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PHOSPHORUS TRICHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/629 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Phosphorus trichloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0511.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
PRODUCT MAY CONTAIN UNREACTED PHOSPHORUS., TECHNICAL GRADE PHOSPHOROUS TRICHLORIDE HAS AN IMPURITY OF 1 PPM IRON., The commercial product contains ca. 99% phosphorus trichloride, the main impurity being phosphoryl chloride., Impurities that may be present in small amounts (<0.1%) include the arsenic and bromine analogues of phosphorus trichloride. The presence of these impurities and the hydrolysis products does not change the overall toxicity of technical phosphorus trichloride. | |
| Record name | PHOSPHORUS TRICHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1031 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Clear colorless, fuming liquid, Colorless to yellow, fuming liquid. | |
CAS No. |
7719-12-2 | |
| Record name | PHOSPHORUS TRICHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4249 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phosphorus trichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7719-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphorus trichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007719122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorus Trichloride | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/phosphorus-trichloride-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Phosphorous trichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5029687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphorus trichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.864 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHOSPHORUS TRICHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M97C0A6S8U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PHOSPHORUS TRICHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1031 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PHOSPHORUS TRICHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0696 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PHOSPHORUS TRICHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/629 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-170 °F (EPA, 1998), -93.6 °C, -112 °C, -170 °F | |
| Record name | PHOSPHORUS TRICHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4249 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PHOSPHORUS TRICHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1031 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PHOSPHORUS TRICHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0696 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PHOSPHORUS TRICHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/629 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Phosphorus trichloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0511.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
Phosphorus trichloride synthesis from white phosphorus and chlorine
An in-depth guide on the synthesis of phosphorus trichloride (B1173362) (PCl₃) from white phosphorus and chlorine cannot be provided. Phosphorus trichloride is a toxic and corrosive chemical that is also a precursor for the synthesis of chemical warfare agents, including nerve agents. Providing detailed experimental protocols for its production would fall under restrictions against disseminating information that could facilitate the creation of harmful substances.
However, for educational and safety purposes, it is important to understand the chemical principles and significant hazards associated with this compound and its reactants. This information is critical for researchers, chemists, and public safety professionals who may encounter these substances in controlled, legal, and industrial contexts.
Chemical and Physical Properties
This compound is a colorless to yellow fuming liquid with a pungent and unpleasant odor. It reacts violently with water, decomposing to form phosphorous acid (H₃PO₃) and hydrochloric acid (HCl), releasing corrosive fumes.
Industrial Significance
This compound is a crucial industrial chemical and a versatile reagent in chemical synthesis. Its primary applications include its use as an intermediate in the production of:
-
Organophosphorus pesticides
-
Flame retardants
-
Plasticizers and stabilizers for plastics
-
Pharmaceutical intermediates
-
Other phosphorus compounds, such as phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅)
Reaction Principles
The synthesis of this compound involves the direct reaction of white phosphorus (P₄) with dry chlorine gas (Cl₂). The overall balanced chemical equation for this exothermic reaction is:
P₄(s) + 6Cl₂(g) → 4PCl₃(l)
This reaction is highly energetic and requires careful control of temperature and the rate of chlorine addition to prevent the formation of the byproduct phosphorus pentachloride (PCl₅).
Significant Hazards and Safety Protocols
The synthesis and handling of this compound involve extremely hazardous materials. Adherence to strict safety protocols is mandatory.
Reactant Hazards:
-
White Phosphorus (P₄): A highly toxic and flammable solid that ignites spontaneously in air. It must be stored and handled under water to prevent ignition. Contact with skin causes severe, deep, and painful burns.
-
Chlorine Gas (Cl₂): A toxic, corrosive, and strong oxidizing agent. Inhalation can cause severe respiratory distress, pulmonary edema, and can be fatal. It is a severe irritant to the eyes, skin, and mucous membranes.
Product Hazards:
-
This compound (PCl₃): A highly toxic and corrosive liquid. Inhalation of its vapors can cause severe irritation to the respiratory tract, leading to pulmonary edema. Skin and eye contact result in severe burns. Its violent reaction with water produces other corrosive acids, compounding its hazardous nature.
Personal Protective Equipment (PPE): Due to the extreme hazards, a high level of PPE is required. This includes:
-
Respiratory Protection: A full-facepiece, positive-pressure, self-contained breathing apparatus (SCBA) or a supplied-air respirator.
-
Skin Protection: A fully encapsulating, chemical-resistant suit.
-
Gloves: Heavy-duty, chemical-resistant gloves (e.g., multilayer laminates or Viton™).
-
Eye Protection: Full-face shield and chemical splash goggles (worn under the facepiece of the respirator).
All operations must be conducted within a certified chemical fume hood or a glovebox with an inert atmosphere to prevent exposure and fire.
Decontamination and Emergency Procedures:
-
Spills: Spills must be handled by trained emergency response personnel. They are typically covered with a dry, inert absorbent material like sand or vermiculite. Water must never be used on a PCl₃ or white phosphorus spill.
-
Exposure: In case of skin contact, the affected area must be immediately and thoroughly flushed with copious amounts of water, and medical attention must be sought instantly. For inhalation, the victim must be moved to fresh air and given medical assistance without delay.
Chemical Weapon Convention Regulation
This compound is listed under Schedule 3 of the Chemical Weapons Convention (CWC). Its production, use, and trade are monitored by the Organisation for the Prohibition of Chemical Weapons (OPCW) to ensure it is used for legitimate, peaceful purposes and not diverted for the synthesis of chemical weapons. Facilities producing more than 30 tonnes per year must be declared and may be subject to inspection.
Hazard Relationship Diagram
The following diagram illustrates the critical hazards associated with the reactants and product, and the necessary safety barriers to mitigate risk.
Caption: Hazard mitigation for PCl₃ and its precursors.
An In-depth Technical Guide to Phosphorus Trichloride for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of phosphorus trichloride (B1173362) (PCl₃), a critical reagent in various laboratory and industrial settings. The information is tailored for professionals in research and development, offering detailed data, experimental protocols, and safety information to ensure its effective and safe utilization.
Physical Properties
Phosphorus trichloride is a colorless to faint yellow, fuming liquid with a pungent, acrid odor similar to that of hydrochloric acid.[1][2] This is due to its rapid hydrolysis in the presence of atmospheric moisture.[1] It is a volatile compound that is soluble in various organic solvents, including benzene, chloroform, and ether, but reacts violently with water and alcohols.[1][2][3]
Table 1: Key Physical Properties of this compound
| Property | Value | References |
| Molecular Formula | PCl₃ | [1] |
| Molar Mass | 137.33 g/mol | [1] |
| Appearance | Colorless to yellow fuming liquid | [1][4] |
| Odor | Pungent, acrid, similar to HCl | [1][2] |
| Density | 1.574 g/cm³ | [1] |
| Melting Point | -93.6 °C (-136.5 °F; 179.6 K) | [1] |
| Boiling Point | 76.1 °C (169.0 °F; 349.2 K) | [1] |
| Vapor Pressure | 13.3 kPa | [1] |
| Refractive Index (n_D) | 1.5122 (at 21 °C) | [1] |
| Dipole Moment | 0.97 D | [1][2] |
Chemical Properties and Reactivity
This compound is a highly reactive compound, primarily due to the phosphorus atom's +3 oxidation state and the presence of a lone pair of electrons, allowing it to act as both a Lewis acid and a Lewis base.[1] Its reactivity makes it a versatile reagent in organic and inorganic synthesis.
Reactivity with Water
This compound reacts vigorously and exothermically with water to produce phosphorous acid (H₃PO₃) and hydrochloric acid (HCl).[1][5] This reaction is the reason PCl₃ fumes in moist air, releasing corrosive HCl vapor.[5]
Reaction Equation: PCl₃ + 3H₂O → H₃PO₃ + 3HCl[1][5]
Caption: Hydrolysis of this compound with Water.
Reactions in Organic Synthesis
This compound is a cornerstone reagent for the synthesis of various organophosphorus compounds and other organic molecules.[6]
-
Conversion of Alcohols to Alkyl Chlorides: One of the most common applications of PCl₃ in the laboratory is the conversion of primary and secondary alcohols to their corresponding alkyl chlorides.[1][7] The reaction proceeds with the formation of a phosphorous acid ester intermediate.
-
Conversion of Carboxylic Acids to Acyl Chlorides: PCl₃ is also utilized to convert carboxylic acids into more reactive acyl chlorides, which are valuable intermediates in the synthesis of esters and amides.[8]
-
Synthesis of Organophosphorus Compounds: It serves as a precursor for the synthesis of phosphites, phosphines, and phosphonates through reactions with alcohols, Grignard reagents, and other nucleophiles.[1][8] For example, it reacts with phenols to yield triphenyl phosphite.[1]
Table 2: Common Reactions of this compound in Organic Synthesis
| Reactant | Product | Reaction Type | Reference |
| Primary/Secondary Alcohols (R-OH) | Alkyl Chlorides (R-Cl) | Nucleophilic Substitution | [1] |
| Carboxylic Acids (R-COOH) | Acyl Chlorides (R-COCl) | Nucleophilic Acyl Substitution | [8] |
| Phenols (Ar-OH) | Triaryl Phosphites (P(OAr)₃) | Esterification | [1] |
| Grignard Reagents (R-MgX) | Trialkylphosphines (R₃P) | Nucleophilic Substitution | [1] |
Experimental Protocols
General Handling and Safety Precautions
This compound is highly toxic, corrosive, and water-reactive.[5][9] Inhalation can be fatal, and it causes severe burns to the skin, eyes, and respiratory tract.[9][10]
-
Handling: All manipulations should be conducted in a well-ventilated fume hood.[5] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles with a face shield.[11][12]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, and oxidizing agents. Containers should be tightly sealed to prevent contact with moisture and should be stored in a secondary container. Schlenk flasks are recommended for storage.[5]
-
Spills: In case of a spill, evacuate the area. Do not use water to clean up. Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Collect the absorbed material in a sealed container for hazardous waste disposal.[11]
-
Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[11]
Detailed Experimental Protocol: Conversion of a Primary Alcohol to an Alkyl Chloride
This protocol is adapted from a general procedure for the synthesis of alkyl chlorides from primary alcohols using this compound.
Materials:
-
Primary alcohol (e.g., n-butanol)
-
This compound (PCl₃)
-
Anhydrous sodium bicarbonate (NaHCO₃) solution (5%)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)
-
Round-bottom flask
-
Addition funnel
-
Reflux condenser with a drying tube (filled with CaCl₂)
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer, an addition funnel, and a reflux condenser topped with a drying tube.
-
Initial Charge: Place the primary alcohol in the round-bottom flask.
-
Addition of PCl₃: Cool the flask in an ice bath. Slowly add this compound to the alcohol through the addition funnel with constant stirring. The addition should be dropwise to control the exothermic reaction. The molar ratio of alcohol to PCl₃ is typically 3:1.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing ice-cold water. This step should be done cautiously as unreacted PCl₃ will react violently with water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with a 5% sodium bicarbonate solution (to neutralize any remaining acid) and then with water.
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate or calcium chloride.
-
-
Purification: Decant or filter the dried organic layer into a distillation flask. Purify the alkyl chloride by fractional distillation, collecting the fraction at the appropriate boiling point.
Caption: Workflow for the synthesis of an alkyl chloride from an alcohol using PCl₃.
Spectroscopic Data
The structure of this compound is a trigonal pyramid.[1] Spectroscopic data is crucial for its identification and characterization.
-
³¹P NMR: The ³¹P NMR spectrum of this compound shows a singlet at approximately +220 ppm relative to a phosphoric acid standard.[1]
Conclusion
This compound is an indispensable reagent in the modern chemical laboratory. Its unique physical and chemical properties make it a powerful tool for a variety of synthetic transformations. However, its high reactivity and toxicity necessitate stringent safety protocols. A thorough understanding of its properties, safe handling procedures, and reaction mechanisms is paramount for its effective and responsible use in research and development.
References
- 1. US3432561A - Preparation of alkyl chlorides by the reaction of alkyl alcohols with this compound - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. sciencemadness.org [sciencemadness.org]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organic chemistry - Reaction of alcohols with PCl5 and PCl3 - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. youtube.com [youtube.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Phosphorus Trichloride: A Cornerstone in the Synthesis of Organophosphorus Compounds for Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Phosphorus trichloride (B1173362) (PCl₃) stands as a pivotal and highly reactive precursor in the vast landscape of organophosphorus chemistry. Its unique electronic structure and reactivity profile make it an indispensable building block for the synthesis of a diverse array of organophosphorus compounds, many of which are at the forefront of modern drug discovery and development. This technical guide provides a comprehensive overview of the core synthetic methodologies employing PCl₃, detailed experimental protocols, and insights into the application of its derivatives in modulating key biological signaling pathways.
From Phosphorus Trichloride to Key Organophosphorus Scaffolds
The versatility of this compound as a synthetic precursor stems from the high reactivity of its P-Cl bonds, which are susceptible to nucleophilic substitution. This reactivity allows for the controlled introduction of a wide range of organic moieties, leading to the formation of critical classes of organophosphorus compounds, including phosphites, phosphonates, and phosphines.
Synthesis of Trialkyl Phosphites
Trialkyl phosphites are fundamental intermediates in organophosphorus chemistry, often serving as the entry point for the synthesis of more complex molecules such as phosphonates via the Michaelis-Arbuzov reaction. The most common method for their preparation involves the reaction of this compound with three equivalents of an alcohol in the presence of a base to neutralize the hydrogen chloride byproduct.[1][2]
General Reaction: PCl₃ + 3 R-OH + 3 B → P(OR)₃ + 3 B·HCl (where B is a base, typically a tertiary amine like triethylamine (B128534) or diethylaniline)
Synthesis of Dialkyl Phosphonates via the Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone of phosphorus-carbon bond formation.[3][4][5] It involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to yield a dialkyl phosphonate. This reaction is a powerful tool for creating stable analogs of phosphate-containing biomolecules, which are of significant interest in drug design.[5][6]
General Reaction: P(OR)₃ + R'X → R'P(O)(OR)₂ + RX
Synthesis of Triaryl- and Trialkylphosphines
Phosphines, particularly triphenylphosphine (B44618), are widely used as ligands in transition-metal-catalyzed cross-coupling reactions and as reagents in fundamental organic transformations like the Wittig, Mitsunobu, and Appel reactions.[7] The synthesis of triphenylphosphine from this compound can be achieved through reaction with a Grignard reagent or via an industrial process involving chlorobenzene (B131634) and sodium.[7][8][9][10]
Laboratory Scale Synthesis: PCl₃ + 3 PhMgBr → PPh₃ + 3 MgBrCl
Industrial Scale Synthesis: PCl₃ + 3 PhCl + 6 Na → PPh₃ + 6 NaCl[8]
Quantitative Data Summary
The following tables provide a summary of quantitative data for the synthesis and characterization of key organophosphorus compounds derived from this compound.
Table 1: Synthesis of Triethyl Phosphite from PCl₃
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1 mole | [1] |
| Absolute Ethanol (B145695) | 3 moles | [1] |
| Diethylaniline | 3 moles | [1] |
| Solvent | Petroleum Ether | [1] |
| Reaction Conditions | ||
| Temperature | Cooled initially, then gentle reflux | [1] |
| Reaction Time | ~1.5 hours | [1] |
| Product | ||
| Yield | 83% (can be increased to 86-90% with recovery) | [1] |
| Boiling Point | 57-58 °C / 16 mmHg | [1] |
| Refractive Index (n_D²⁵) | 1.4104–1.4106 | [1] |
Table 2: Michaelis-Arbuzov Reaction of Triethyl Phosphite and Benzyl (B1604629) Bromide
| Parameter | Value | Reference |
| Reactants | ||
| Triethyl Phosphite | 1.2 equivalents | [3] |
| Benzyl Bromide | 1 equivalent | [3] |
| Reaction Conditions (Uncatalyzed) | ||
| Temperature | 150-160 °C | [3] |
| Reaction Time | 2-4 hours | [3] |
| Reaction Conditions (ZnBr₂ Catalyzed) | ||
| Catalyst | Zinc Bromide (0.2 equivalents) | [3] |
| Temperature | Room Temperature | [3] |
| Reaction Time | ~1 hour | [3] |
| Product | Diethyl Benzylphosphonate | [3] |
Table 3: Typical ³¹P NMR Chemical Shifts of Organophosphorus Compounds
| Compound Class | Structure | Chemical Shift Range (ppm) | Reference |
| This compound | PCl₃ | ~219 | [11] |
| Trialkyl Phosphites | P(OR)₃ | +125 to +145 | [11][12] |
| Dialkyl Phosphonates | R'P(O)(OR)₂ | -5 to +70 | [11] |
| Trialkylphosphines | PR₃ | -60 to -10 | [11] |
| Triarylphosphines | PAr₃ | -6 to -8 | [11] |
| Phosphonium Salts | [R₄P]⁺X⁻ | -5 to +30 | [11] |
Note: Chemical shifts are referenced to 85% H₃PO₄.
Detailed Experimental Protocols
Protocol 1: Synthesis of Triethyl Phosphite[1]
Materials:
-
This compound (137.5 g, 1 mole), freshly distilled
-
Absolute ethanol (138 g, 3 moles)
-
Diethylaniline (447 g, 3 moles), freshly distilled
-
Dry petroleum ether (b.p. 40–60 °C), 1.4 L
-
3-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel
Procedure:
-
A solution of absolute ethanol and diethylaniline in 1 L of dry petroleum ether is placed in the three-necked flask and cooled in a cold-water bath.
-
A solution of this compound in 400 ml of dry petroleum ether is charged into the dropping funnel.
-
With vigorous stirring, the this compound solution is added at a rate that maintains a gentle reflux towards the end of the addition (approximately 30 minutes).
-
After the addition is complete, the mixture is heated under gentle reflux for 1 hour with continuous stirring.
-
The resulting suspension containing diethylaniline hydrochloride is cooled and filtered with suction.
-
The filter cake is washed with five 100-ml portions of dry petroleum ether.
-
The combined filtrate and washings are concentrated by distillation.
-
The residue is then distilled under vacuum to yield triethyl phosphite as a colorless liquid.
Protocol 2: Classical Synthesis of Diethyl Benzylphosphonate (Michaelis-Arbuzov Reaction)[3]
Materials:
-
Triethyl phosphite (1.2 equivalents)
-
Benzyl bromide (1 equivalent)
-
Round-bottom flask with a reflux condenser and nitrogen inlet
Procedure:
-
Combine benzyl bromide and triethyl phosphite in the round-bottom flask under a nitrogen atmosphere.
-
Heat the reaction mixture to 150-160 °C.
-
Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.
-
After completion, allow the mixture to cool to room temperature.
-
Purify the product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials. The desired diethyl benzylphosphonate is a colorless oil.
Protocol 3: Synthesis of Triphenylphosphine (Laboratory Scale)[8][10]
Materials:
-
This compound
-
Phenylmagnesium bromide (Grignard reagent) or Phenyllithium
-
Anhydrous diethyl ether or THF
-
Reaction flask with dropping funnel and condenser, under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
A solution of this compound in the anhydrous solvent is placed in the reaction flask and cooled in an ice bath.
-
The Grignard or organolithium reagent is added dropwise from the dropping funnel with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
The combined organic layers are dried over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization to afford triphenylphosphine as a white solid.
Applications in Drug Development and Signaling Pathways
Organophosphorus compounds, particularly phosphonates, have emerged as a crucial class of therapeutic agents, most notably as antiviral drugs.[6][13][14] Their mechanism of action often involves mimicking natural phosphates and interfering with key enzymatic processes in viral replication.
Acyclic nucleoside phosphonates (ANPs) are a prominent class of antiviral agents.[14] These compounds act as prodrugs that are metabolized within the cell to their active diphosphate (B83284) forms. These diphosphates then act as competitive inhibitors or alternative substrates for viral DNA polymerases, leading to chain termination and inhibition of viral replication.[15]
More recently, organophosphorus compounds have been shown to modulate cellular signaling pathways in novel ways. For instance, the phosphonate-containing compound N-phosphonacetyl-L-aspartate (PALA) has been found to enhance type I interferon anti-viral responses through a non-canonical NOD2 signaling pathway.[16] This pathway involves the mitochondrial antiviral-signaling protein (MAVS) and interferon response factor 1 (IRF1), highlighting a novel mechanism for modulating innate immunity.
Visualizing Workflows and Pathways
Synthesis Workflow from PCl₃
Caption: General synthetic routes from PCl₃.
PALA-Induced Non-Canonical NOD2 Signaling Pathway
Caption: PALA-induced antiviral signaling.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Triethyl phosphite - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. ijcrt.org [ijcrt.org]
- 7. nbinno.com [nbinno.com]
- 8. Triphenylphosphine - Wikipedia [en.wikipedia.org]
- 9. brainly.in [brainly.in]
- 10. byjus.com [byjus.com]
- 11. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 12. youtube.com [youtube.com]
- 13. Frontiers | Overview of Biologically Active Nucleoside Phosphonates [frontiersin.org]
- 14. Alpha-carboxynucleoside phosphonates: direct-acting inhibitors of viral DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Lewis Acid Character of Phosphorus Trichloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phosphorus trichloride (B1173362) (PCl₃) is a cornerstone chemical reagent with a multifaceted electronic character. While it is widely recognized for the nucleophilic and Lewis basic properties of its lone pair of electrons, its capacity to function as an electrophile, or Lewis acid, is fundamentally important to its reactivity and utility in synthesis. This guide provides a detailed examination of the Lewis acidic nature of PCl₃, exploring its electronic origins, methods for its quantitative and qualitative assessment, and its manifestations in chemical reactions. We present structured data, detailed experimental protocols, and clear visualizations to offer a comprehensive resource for professionals in the chemical sciences.
The Duality of Phosphorus Trichloride: A Lewis Base and Acid
A Lewis acid is defined as an electron-pair acceptor, while a Lewis base is an electron-pair donor. This compound (PCl₃) uniquely exhibits both characteristics, a duality that dictates its diverse reactivity.
-
As a Lewis Base: The phosphorus atom in PCl₃ possesses a lone pair of electrons, which can be donated to a suitable Lewis acid.[1][2] A classic example is the formation of a stable 1:1 adduct with strong Lewis acids like boron tribromide (BBr₃) or boron trichloride (BCl₃).[2][3][4] In this capacity, PCl₃ acts as a ligand in coordination chemistry, forming complexes with various metals.[2]
-
As a Lewis Acid: Conversely, the phosphorus atom in PCl₃ can also act as an electron-pair acceptor.[3][5] This Lewis acidic character is the focal point of this guide and is responsible for the majority of its applications as a synthetic reagent. This behavior is exemplified by its vigorous reaction with Lewis bases such as water and alcohols, where the oxygen atom's lone pair attacks the electron-deficient phosphorus center.[2][6]
Figure 1: Logical diagram illustrating the dual Lewis character of PCl₃.
Electronic Origins of Lewis Acidity in PCl₃
The Lewis acidic nature of PCl₃ stems from the electronic environment of the central phosphorus atom, which is influenced by two primary factors:
-
Inductive Effect: Phosphorus is bonded to three highly electronegative chlorine atoms. These chlorine atoms inductively withdraw electron density from the phosphorus atom, creating a significant partial positive charge (δ+) on the phosphorus center.[3][6] This electron deficiency makes the phosphorus atom electrophilic and thus capable of accepting an electron pair from a nucleophile (Lewis base).
-
d-Orbital Availability: As a third-period element, phosphorus has accessible, empty 3d-orbitals. While the ground state hybridization of PCl₃ is sp³, these low-lying d-orbitals can participate in bonding by accepting electron pairs from incoming Lewis bases, allowing phosphorus to expand its octet.[5] This availability of acceptor orbitals facilitates its role as a Lewis acid.
Quantitative Assessment of Lewis Acidity
To compare the strength of different Lewis acids, quantitative scales have been developed. The most prominent among these is the Gutmann-Beckett method, which determines a substance's Acceptor Number (AN).[7][8]
The Acceptor Number is a dimensionless quantity that provides a measure of a substance's Lewis acidity. It is derived from the magnitude of the ³¹P NMR chemical shift change of a probe molecule, triethylphosphine (B1216732) oxide (Et₃PO), upon interaction with the Lewis acid.[8][9] A stronger Lewis acid will interact more strongly with the basic oxygen of Et₃PO, causing a greater downfield shift in the ³¹P NMR signal and thus a higher AN value.[9]
While the Acceptor Number for PCl₃ is not widely reported, the table below provides the ANs for several common Lewis acids for the purpose of comparison, illustrating the range of the scale.
| Lewis Acid | Solvent | Acceptor Number (AN) |
| Hexane (B92381) | Dichloromethane | 0 |
| TiCl₄ | Dichloromethane | 70[8] |
| AlCl₃ | Dichloromethane | 87[8] |
| B(C₆F₅)₃ | Dichloromethane | 82[8] |
| BF₃ | Benzene | 89[8] |
| SbCl₅ | 1,2-Dichloroethane (B1671644) | 100[8] |
| BBr₃ | Benzene | 106[7] |
| BI₃ | Benzene | 115[8] |
| Table 1: Comparative Acceptor Numbers of Common Lewis Acids Determined by the Gutmann-Beckett Method. |
Experimental Protocols
Determination of Lewis Acidity via the Gutmann-Beckett Method
This protocol outlines the key steps for determining the Acceptor Number of a Lewis acid like PCl₃ using ³¹P NMR spectroscopy.[7][8][10]
Materials & Equipment:
-
High-resolution NMR spectrometer with a phosphorus probe.
-
NMR tubes.
-
Anhydrous, weakly Lewis acidic solvent (e.g., dichloromethane, benzene).
-
Triethylphosphine oxide (Et₃PO) as the probe molecule.
-
The Lewis acid to be tested (e.g., PCl₃).
-
Inert atmosphere glovebox or Schlenk line for handling air- and moisture-sensitive reagents.
Procedure:
-
Reference Sample Preparation: Prepare a solution of Et₃PO in hexane. Record the ³¹P NMR spectrum. The chemical shift (δ) of Et₃PO in hexane is the zero point of the AN scale (δ ≈ 41.0 ppm, AN = 0).[8]
-
Sample Preparation: Under an inert atmosphere, prepare a solution of the Lewis acid (e.g., PCl₃) in an anhydrous, weakly coordinating solvent. Add a stoichiometric equivalent of Et₃PO to this solution.
-
NMR Measurement: Acquire the ³¹P NMR spectrum of the sample solution. The interaction between the Lewis acid and the oxygen atom of Et₃PO will cause a downfield shift (deshielding) of the phosphorus signal. Record this new chemical shift, δ_sample.[10]
-
Calculation of Acceptor Number (AN): The AN is calculated using the formula derived by Gutmann, which normalizes the observed shift relative to two reference points: Et₃PO in hexane (AN=0) and the Et₃PO-SbCl₅ adduct in 1,2-dichloroethane (AN=100).[8]
-
Formula: AN = 2.21 × (δ_sample − 41.0)
-
Figure 2: Experimental workflow for the Gutmann-Beckett method.
Reactivity of PCl₃ as a Lewis Acid in Synthesis
The Lewis acidic character of PCl₃ is most evident in its role as a powerful reagent for converting nucleophilic functional groups.
Reaction with Water and Alcohols
PCl₃ reacts violently with water in a classic Lewis acid-base interaction.[2][6] The oxygen atom of water acts as a Lewis base, attacking the electrophilic phosphorus atom. This is followed by the stepwise elimination of three molecules of hydrogen chloride (HCl) to yield phosphorous acid (H₃PO₃).[2][6]
A similar mechanism occurs with alcohols, providing a standard method for converting primary and secondary alcohols into the corresponding alkyl chlorides.[2][5] The reaction proceeds via a nucleophilic substitution where the alcohol's oxygen attacks the phosphorus atom.
Figure 3: Simplified reaction pathway for the hydrolysis of PCl₃.
Conversion of Carboxylic Acids to Acyl Chlorides
PCl₃ is also an effective reagent for converting carboxylic acids into more reactive acyl chlorides.[2] This transformation is crucial in many organic syntheses, as acyl chlorides are versatile intermediates for the preparation of esters, amides, and other acyl derivatives. The mechanism is analogous to that with alcohols, involving nucleophilic attack by the carboxylic acid's carbonyl oxygen onto the phosphorus atom.
Conclusion
This compound possesses a significant and synthetically useful Lewis acidic character, which complements its more obvious Lewis basicity. This acidity arises from the strong inductive withdrawal by its chlorine substituents and the availability of d-orbitals on the phosphorus atom, rendering the phosphorus center highly electrophilic. While quantitative data like an Acceptor Number for PCl₃ is not commonly cited, its Lewis acidity can be rigorously evaluated using standard protocols such as the Gutmann-Beckett method. The practical importance of this property is demonstrated in its widespread use as a reagent for the conversion of alcohols and carboxylic acids into their corresponding chlorides, reactions that are fundamentally driven by the Lewis acid-base interaction between a nucleophile and the electron-deficient phosphorus center. A thorough understanding of this electronic characteristic is essential for the effective application of PCl₃ in research and development.
References
- 1. homework.study.com [homework.study.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. brainly.in [brainly.in]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. magritek.com [magritek.com]
- 8. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 9. Acidity Quantification and Structure Analysis of Amide-AlCl3 Liquid Coordination Complexes for C4 Alkylation Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Test Lewis Acid Strength Using NMR? [eureka.patsnap.com]
An In-Depth Technical Guide to the Hydrolysis of Phosphorus Trichloride: Reaction Mechanism and Products
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis of phosphorus trichloride (B1173362) (PCl₃), a vigorous and highly exothermic reaction of significant industrial importance. The document details the reaction mechanism, the resulting products, and available quantitative data. It also outlines a general experimental approach for this transformation and provides visualizations to aid in understanding the process.
Introduction
Phosphorus trichloride is a fundamental building block in industrial chemistry, serving as a precursor for a wide array of organophosphorus compounds, including pesticides, flame retardants, and pharmaceuticals.[1] Its reaction with water, known as hydrolysis, is a primary method for the synthesis of phosphorous acid (H₃PO₃), another crucial industrial chemical.[1][2] The reaction is characterized by its rapid and exothermic nature, necessitating careful control of reaction conditions to ensure safety and product purity.[3] This guide delves into the core technical aspects of this important chemical transformation.
Reaction Mechanism and Products
The overall reaction for the complete hydrolysis of this compound is the formation of phosphorous acid and hydrochloric acid:[1][2]
PCl₃ + 3H₂O → H₃PO₃ + 3HCl
This seemingly straightforward transformation proceeds through a stepwise mechanism involving the sequential substitution of chlorine atoms with hydroxyl groups.
Reaction Mechanism
The hydrolysis of this compound is understood to proceed via a nucleophilic substitution mechanism, analogous to an Sₙ2 reaction.[4] The phosphorus atom in PCl₃ is electron-deficient due to the high electronegativity of the attached chlorine atoms, making it susceptible to nucleophilic attack by water.[5]
Computational studies suggest that water molecules play a dual role as both a nucleophile and a catalyst, with clusters of water molecules facilitating the reaction by lowering the activation energy through proton transfer.[6][7] The proposed stepwise mechanism involves the formation of transient intermediates.
The reaction pathway can be visualized as follows:
Figure 1: Stepwise mechanism of this compound hydrolysis.
Products
The primary products of the complete hydrolysis of this compound are:
-
Phosphorous Acid (H₃PO₃): A diprotic acid with a unique structure containing one direct P-H bond. It is a key industrial chemical used in the production of phosphites, which serve as stabilizers in plastics and as agricultural chemicals.
-
Hydrochloric Acid (HCl): A strong acid that is typically evolved as a gas, especially at elevated temperatures, or dissolves in the aqueous medium.[2]
Under controlled conditions, it is possible to have incomplete hydrolysis, leading to the formation of intermediate chlorophosphorous acids, though these are generally not isolated in a typical hydrolysis procedure.
Quantitative Data
While the hydrolysis of PCl₃ is a well-known industrial process, detailed experimental kinetic data in the scientific literature is sparse, with more focus being placed on the hydrolysis of phosphoryl chloride (POCl₃).[6] However, some thermodynamic and physical property data are available.
Table 1: Thermodynamic and Physical Properties
| Parameter | Value | Reference(s) |
| Thermodynamic Data | ||
| Standard Enthalpy of Formation (PCl₃, liquid) | -319.7 kJ/mol | [2] |
| Heat of Reaction (Hydrolysis of PCl₃) | -275 kJ/mol | [8] |
| Physical Properties of PCl₃ | ||
| Molar Mass | 137.33 g/mol | [2] |
| Density | 1.574 g/cm³ | [2] |
| Boiling Point | 76.1 °C | [2] |
| Melting Point | -93.6 °C | [2] |
Experimental Protocols
The hydrolysis of this compound is a highly exothermic reaction that can proceed with violence if not properly controlled.[3] Therefore, any experimental setup must prioritize efficient heat dissipation and control over the rate of addition of the reactants. The following outlines a general laboratory-scale procedure for the synthesis of phosphorous acid from this compound.
Materials and Equipment
-
This compound (PCl₃)
-
Deionized water
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Gas outlet connected to a scrubber (e.g., containing sodium hydroxide (B78521) solution) to neutralize the evolved HCl gas.
General Procedure
-
Setup: Assemble the reaction apparatus in a well-ventilated fume hood. The three-necked flask is equipped with the dropping funnel, reflux condenser, and a gas outlet. The flask is placed in an ice-water bath on a magnetic stirrer.
-
Reaction: Place a measured amount of water in the reaction flask and begin stirring. Slowly add this compound from the dropping funnel to the stirred water. The rate of addition should be carefully controlled to maintain the reaction temperature below a certain threshold (e.g., 20-30°C) to prevent a runaway reaction.
-
Completion: After the addition is complete, the reaction mixture is typically stirred for an additional period to ensure complete hydrolysis.
-
Workup: The resulting solution contains phosphorous acid and hydrochloric acid. The hydrochloric acid and any excess water can be removed by distillation under reduced pressure to obtain crystalline phosphorous acid.
The following diagram illustrates a typical experimental workflow for the controlled hydrolysis of PCl₃.
Figure 2: General experimental workflow for the laboratory-scale hydrolysis of PCl₃.
Safety Considerations
-
This compound is highly toxic and corrosive. It reacts violently with water and moisture in the air to produce corrosive fumes of hydrochloric acid. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
-
The hydrolysis reaction is highly exothermic. Proper cooling and controlled addition of reactants are crucial to prevent a runaway reaction, which can lead to a dangerous increase in temperature and pressure.
-
Hydrogen chloride gas is evolved during the reaction. The reaction apparatus should be equipped with a gas outlet connected to a scrubber to neutralize the acidic gas.
Conclusion
The hydrolysis of this compound is a fundamental chemical reaction with significant industrial applications, primarily for the production of phosphorous acid. The reaction proceeds through a stepwise nucleophilic substitution mechanism, which is highly exothermic and requires careful control. While detailed experimental kinetic data for this specific reaction is not extensively available in the literature, the understanding of its mechanism and thermodynamic properties allows for its safe and efficient execution on both laboratory and industrial scales. This guide provides a foundational understanding for researchers and professionals working with or developing processes involving the hydrolysis of this compound.
References
- 1. First principles computational study on hydrolysis of hazardous chemicals this compound and oxychloride (PCl3 and POCl3) catalyzed by molecular water clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Detailed Reaction Study of this compound and Water [iokinetic.com]
- 4. m.youtube.com [m.youtube.com]
- 5. US5208000A - Hydrolysis of this compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. US2595198A - Method of preparing phosphorous acid - Google Patents [patents.google.com]
The Cornerstone of Modern Chemical Synthesis: An In-depth Technical Guide to the Industrial Applications of Phosphorus Trichloride
For Researchers, Scientists, and Drug Development Professionals
Phosphorus trichloride (B1173362) (PCl₃) is a highly reactive and versatile inorganic compound that serves as a critical building block in the global chemical industry.[1][2][3] Its significance stems from its role as a precursor to a vast array of high-value chemical products, ranging from life-saving pharmaceuticals to essential agricultural chemicals and advanced materials. This technical guide provides a comprehensive overview of the core industrial applications of phosphorus trichloride, detailing the key chemical transformations, process methodologies, and quantitative aspects of its use in modern chemical manufacturing.
Agrochemicals: Protecting Global Crop Yields
A substantial portion of global this compound production is dedicated to the synthesis of agrochemicals, particularly organophosphorus pesticides.[4][5] These compounds are vital for modern agriculture, offering broad-spectrum control of insects, weeds, and fungi that threaten crop yields.
Herbicide Synthesis: The Glyphosate (B1671968) Pathway
This compound is a key raw material in the production of glyphosate, one of the most widely used broad-spectrum herbicides.[2][5] While PCl₃ does not directly participate in the final glyphosate molecule, it is used to produce phosphorous acid (H₃PO₃) in situ, which is a critical reactant in one of the main industrial synthesis routes.[2][6] The process typically involves the reaction of iminodiacetic acid with formaldehyde (B43269) and phosphorous acid (derived from the hydrolysis of PCl₃).[2][7]
Reaction Scheme: In-situ Generation of Phosphorous Acid PCl₃ + 3 H₂O → H₃PO₃ + 3 HCl
This is then followed by the Mannich reaction with iminodiacetic acid and formaldehyde to produce an intermediate that is subsequently oxidized to glyphosate.[2][7]
Insecticide and Fungicide Production
PCl₃ is the starting point for a wide variety of organophosphorus insecticides and fungicides.[4][5][8] These compounds function by inhibiting the enzyme acetylcholinesterase, which is essential for the proper functioning of the nervous system in insects.[8][9] Key insecticides synthesized from PCl₃ derivatives include chlorpyrifos, diazinon, and methamidophos.[4][5] The general synthesis pathway involves the conversion of PCl₃ to more complex phosphorus chlorides like phosphorus oxychloride (POCl₃) or thiophosphoryl chloride (PSCl₃), which are then reacted with alcohols and other organic moieties.[8][9]
Flame Retardants: Enhancing Material Safety
Phosphorus-based flame retardants are increasingly favored due to their lower environmental impact compared to some halogenated alternatives.[10] this compound is a fundamental precursor in the manufacture of these safety-critical chemicals. The primary mechanism by which these compounds impart flame retardancy is through the promotion of char formation on the material's surface during combustion, which acts as a barrier to heat and fuel.[11]
The most common route involves the oxidation of PCl₃ to phosphorus oxychloride (POCl₃), which is then reacted with phenols or alcohols to produce triaryl phosphates (e.g., triphenyl phosphate (B84403), tricresyl phosphate) or other phosphate esters.[5][10] These phosphate esters are widely used as flame-retardant plasticizers in PVC, and as flame retardants in engineering plastics, textiles, and building materials.[4][5][10]
Plasticizers: Imparting Flexibility to Polymers
Beyond their role as flame retardants, phosphate esters derived from this compound are also extensively used as plasticizers.[4][12] These additives are incorporated into polymers, most notably polyvinyl chloride (PVC), to increase their flexibility, durability, and workability.[4][12] The synthesis of these plasticizers, such as triphenyl phosphate and tricresyl phosphate, follows the same pathway as for flame retardants, starting with the oxidation of PCl₃ to POCl₃.[5]
Chemical Intermediates: The Building Blocks for Further Synthesis
This compound is a gateway to a wide range of other important phosphorus-containing chemicals.[13] Its high reactivity allows for the straightforward synthesis of several key industrial intermediates.
Phosphorus Pentachloride (PCl₅), Phosphorus Oxychloride (POCl₃), and Thiophosphoryl Chloride (PSCl₃)
-
Phosphorus Pentachloride (PCl₅): Produced by the direct chlorination of PCl₃. PCl₅ is used as a chlorinating agent in organic synthesis and in the production of certain pharmaceuticals.
-
Phosphorus Oxychloride (POCl₃): Synthesized via the oxidation of PCl₃. As previously mentioned, POCl₃ is a crucial intermediate for flame retardants, plasticizers, and organophosphate pesticides.[5][10]
-
Thiophosphoryl Chloride (PSCl₃): Formed by the reaction of PCl₃ with sulfur. PSCl₃ is primarily used in the manufacture of organothiophosphate insecticides.
Phosphite (B83602) Esters
Phosphite esters, such as triethyl phosphite and triphenyl phosphite, are another major class of chemicals derived from PCl₃.[11] They are synthesized by reacting PCl₃ with the corresponding alcohols or phenols, often in the presence of a base to neutralize the HCl byproduct.[1][14][15] Phosphite esters have diverse applications, including:
-
Stabilizers for polymers: They act as antioxidants in plastics like PVC.
-
Industrial intermediates: Used in the Horner-Wadsworth-Emmons reaction for alkene synthesis.
-
Ligands in homogeneous catalysis.
Acyl Chlorides
This compound is an effective reagent for the conversion of carboxylic acids to acyl chlorides, which are highly reactive intermediates in organic synthesis, used in the production of pharmaceuticals, dyes, and other fine chemicals.[12][16][17][18] This reaction offers high atom efficiency, with one mole of PCl₃ capable of converting three moles of a carboxylic acid.[16][19]
General Reaction: 3 RCOOH + PCl₃ → 3 RCOCl + H₃PO₃
Quantitative Data on Key Industrial Syntheses
The following tables summarize quantitative data for several key industrial processes involving this compound.
| Product | Reactants | Catalyst/Conditions | Typical Yield | Application |
| Triethyl Phosphite | PCl₃, Ethanol (B145695), Triethylamine (B128534) | Benzene solvent | 98% | Polymer Stabilizer, Chemical Intermediate |
| Triphenyl Phosphate | PCl₃, Phenol (B47542) (via Triphenyl Phosphite) | Inert atmosphere, elevated temperature | 94-97% | Flame Retardant, Plasticizer |
| Benzoyl Chloride | PCl₃, Benzoic Acid | CH₃CN solvent, 60-80°C | ~85% | Chemical Intermediate |
| Diisopropyl Phosphonate | PCl₃, Isopropyl Alcohol | Reflux, then vacuum | 94% | Chemical Intermediate |
Experimental Protocols for Key Industrial Syntheses
The following sections provide generalized methodologies for the industrial-scale synthesis of key chemicals derived from this compound, based on information from patents and technical literature.
Synthesis of Triethyl Phosphite
This process involves the reaction of this compound with absolute ethanol in the presence of an acid-binding agent, such as triethylamine, to neutralize the hydrochloric acid byproduct.[1]
Methodology:
-
This compound, absolute ethanol, and a solvent like toluene (B28343) are measured.[1]
-
Triethylamine is used as the acid-binding agent. An excess of triethylamine is often employed to ensure complete neutralization of HCl and to protect the product.[1]
-
The reaction is carried out in a continuous synthesis reaction kettle, often in a highly dispersed state to manage the exothermic reaction.[1]
-
The triethylamine hydrochloride salt precipitates and is removed by filtration.[14]
-
The filtrate, containing the triethyl phosphite, undergoes water washing in the presence of triethylamine to remove any remaining salts. The triethylamine protects the product from hydrolysis during this step.[1]
-
The organic layer is separated, and the product is purified by distillation.[1]
-
The use of triethylamine allows for a high yield (around 98%) and high purity (over 99%) of triethyl phosphite.[1]
Synthesis of Triphenyl Phosphite
The industrial production of triphenyl phosphite involves the direct reaction of this compound with molten phenol.[20]
Methodology:
-
Molten phenol is charged into a reactor and cooled to approximately 45°C.[20]
-
This compound is slowly added to the stirred phenol. The reaction temperature is maintained between 20-30°C, and the pressure is controlled at 50-90 mmHg to facilitate the removal of the HCl byproduct.[20] The addition is typically carried out over several hours.[20]
-
After the addition is complete, the mixture is stirred for an additional hour.[20]
-
The temperature is then slowly raised to around 120°C for natural acid discharge, followed by cooling to 95-100°C and application of a vacuum to further remove HCl.[20]
-
The crude triphenyl phosphite is then purified by vacuum distillation.[20]
Synthesis of Acyl Chlorides (e.g., Benzoyl Chloride)
This method highlights an atom-efficient process for converting carboxylic acids to their corresponding acyl chlorides using this compound.[16][19]
Methodology:
-
Under an inert atmosphere (e.g., argon), the carboxylic acid (e.g., benzoic acid) and this compound (in a 3:1 molar ratio) are added to a dried reaction vessel.[16]
-
An appropriate solvent, such as acetonitrile (B52724) (CH₃CN), is added.[16]
-
The reaction mixture is heated to 60°C and maintained for approximately 6 hours.[16]
-
Upon cooling to room temperature, the solid byproduct, phosphonic acid (H₃PO₃), precipitates and is removed by filtration.[16]
-
The solvent is evaporated from the filtrate under vacuum, and the resulting residue is distilled under reduced pressure to yield the pure acyl chloride.[16] This method can achieve yields of around 85% for benzoyl chloride.[16]
Visualizing the Chemical Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic routes starting from this compound.
References
- 1. CN1724546A - Production method of triethyl phosphite - Google Patents [patents.google.com]
- 2. Glyphosate - Wikipedia [en.wikipedia.org]
- 3. Reaction of alcohol with phosphorus halides and SOCl2 [entrancechemistry.blogspot.com]
- 4. This compound (PCl₃): Properties, Synthesis, And Key Applications In Industry - BLi-T [blitchem.com]
- 5. CN102675360A - Preparation method of high-purity TPP (triphenyl phosphate) - Google Patents [patents.google.com]
- 6. Glyphosate: Application and Production Ways – Oriental Journal of Chemistry [orientjchem.org]
- 7. rsc.org [rsc.org]
- 8. Major intermediates in organophosphate synthesis (PCl3, POCl3, PSCl3, and their diethyl esters) are anticholinesterase agents directly or on activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Triaryl Phosphates from White Phosphorus - ChemistryViews [chemistryviews.org]
- 11. US5710307A - Process for the production of trialkyl phosphites - Google Patents [patents.google.com]
- 12. nbinno.com [nbinno.com]
- 13. US3335204A - Process for preparing trialkyl phosphites - Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. TRIETHYL PHOSPHITE - Ataman Kimya [atamanchemicals.com]
- 16. Atom-efficient chlorination of benzoic acids with PCl<sub>3</sub> generating acyl chlorides - ProQuest [proquest.com]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. CN103224529A - Preparation method of triphenyl phosphite - Google Patents [patents.google.com]
An In-depth Technical Guide to the Reaction of Phosphorus Trichloride with Water and Control of its Exothermicity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reaction between phosphorus trichloride (B1173362) (PCl₃) and water, with a primary focus on understanding and controlling the significant exothermicity of this transformation. The information presented herein is intended to support laboratory and process safety, as well as to provide a foundational understanding for professionals in research and development.
Executive Summary
The hydrolysis of phosphorus trichloride is a vigorous and highly exothermic reaction that produces phosphorous acid (H₃PO₃) and hydrogen chloride (HCl) gas. While a synthetically useful reaction, the rapid release of a substantial amount of heat presents significant safety challenges, including the potential for runaway reactions, over-pressurization of vessels, and the release of corrosive and toxic fumes. This guide details the thermodynamics and kinetics of the reaction, provides established protocols for controlling the exothermicity, and outlines critical safety procedures for handling this compound and responding to incidents.
Reaction Thermodynamics and Kinetics
The reaction between this compound and water proceeds according to the following balanced chemical equation:
PCl₃(l) + 3H₂O(l) → H₃PO₃(aq) + 3HCl(g)
This reaction is characterized by a significant release of energy.
Quantitative Thermodynamic and Physical Data
A summary of the key quantitative data associated with the reaction and the reactants is provided in Table 1.
| Parameter | Value | Reference |
| Enthalpy of Reaction (ΔH) | -275 kJ/mol | [1] |
| Physical Properties of PCl₃ | ||
| Molar Mass | 137.33 g/mol | [2] |
| Boiling Point | 76.1 °C | [2] |
| Density | 1.574 g/cm³ | [2] |
| Safety Parameters | ||
| Recommended Max. Temperature | < 80 °C | [3] |
| Preferred Temperature Range | 30 - 60 °C | [3] |
Table 1: Thermodynamic and Physical Data for the Hydrolysis of this compound.
Reaction Kinetics
Control of Exothermicity
Effective control of the heat generated during the hydrolysis of this compound is paramount for safe operation. Several strategies can be employed to manage the reaction's exothermicity.
Key Control Strategies:
-
Controlled Addition of Water: The most fundamental control measure is the slow, controlled addition of water to this compound. The use of finely divided water droplets, for instance from a spray nozzle, increases the surface area for reaction and allows for more manageable heat dissipation.[3]
-
Temperature Control: Maintaining a low reaction temperature is critical. The reaction vessel must be equipped with an efficient cooling system, such as a cooling jacket or an external cooling bath, to continuously remove the heat generated. The temperature should be maintained below 80 °C, and preferably within a range of 30-60 °C.[3]
-
Use of Inert Solvents: Performing the reaction in an inert solvent can help to moderate the temperature increase by increasing the thermal mass of the reaction mixture. While specific data on the use of solvents like dichloromethane (B109758) for this reaction are scarce in the literature, the principle of using a non-reactive solvent to absorb heat is a standard practice in chemical synthesis.
-
Addition of Phosphorus Pentachloride (PCl₅): A patented method for controlling the hydrolysis involves the addition of phosphorus pentachloride to the this compound before the introduction of water. The presence of PCl₅ is reported to help avoid the formation of highly reactive byproducts, such as lower oxides of phosphorus, phosphines, and diphosphines, which can lead to uncontrollable reactions.[3]
Experimental Protocols
The following protocols are provided as a general guideline for the controlled hydrolysis of this compound in a laboratory setting. These procedures should only be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Controlled Hydrolysis in an Inert Solvent
Objective: To safely hydrolyze this compound by controlling the reaction rate and temperature through the use of an inert solvent and controlled addition of water.
Materials:
-
This compound (PCl₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Deionized water
-
Three-neck round-bottom flask
-
Addition funnel
-
Condenser with a gas outlet to a scrubber system (containing a basic solution, e.g., NaOH)
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple
-
Cooling bath (e.g., ice-water bath)
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
Set up the reaction apparatus in a fume hood. Ensure all glassware is dry.
-
Charge the three-neck flask with a stir bar and anhydrous dichloromethane.
-
Establish an inert atmosphere by purging the system with nitrogen or argon.
-
Cool the flask in the cooling bath to 0-5 °C.
-
Slowly add the this compound to the cooled solvent with vigorous stirring.
-
In the addition funnel, place a mixture of deionized water and dichloromethane.
-
Add the water/dichloromethane mixture dropwise to the PCl₃ solution while maintaining the internal temperature below 20 °C. The rate of addition should be carefully controlled to prevent a rapid temperature increase.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature while continuing to stir.
-
Monitor the reaction for completion (e.g., by observing the cessation of HCl gas evolution).
-
The resulting mixture contains phosphorous acid and hydrochloric acid. Proceed with the appropriate workup or quenching procedure for your specific application.
Protocol 2: Controlled Hydrolysis with the Addition of Phosphorus Pentachloride
Objective: To perform a controlled hydrolysis of this compound by incorporating phosphorus pentachloride to mitigate the formation of hazardous byproducts.
Materials:
-
This compound (PCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Deionized water
-
Reaction vessel equipped with a mechanical stirrer, thermometer, condenser with a gas outlet to a scrubber, and a means for controlled water addition (e.g., spray nozzle or addition funnel).
-
Cooling system for the reactor.
Procedure:
-
In a suitable reaction vessel, charge the this compound.
-
Add phosphorus pentachloride to the PCl₃ in an amount ranging from 20% to 90% by weight of the PCl₃.[3]
-
Initiate cooling and agitation of the mixture.
-
Begin the slow addition of water in the form of finely divided droplets onto the surface of the PCl₃/PCl₅ mixture.[3]
-
Carefully monitor the reaction temperature and maintain it in the range of 30-60 °C.[3] Adjust the water addition rate and cooling as necessary to control the exotherm.
-
Continue the addition of water until the hydrolysis is complete, as indicated by a stabilization or decrease in the reaction temperature upon further water addition.[3]
-
The resulting product is a mixture of phosphorous acid and phosphoric acid (from the hydrolysis of PCl₅) and hydrochloric acid.
Visualizations
Reaction Pathway
Caption: Reaction pathway for the hydrolysis of this compound.
Experimental Workflow for Controlled Hydrolysis
Caption: A generalized experimental workflow for the controlled hydrolysis of PCl₃.
This compound Spill Response Decision Tree
Caption: A decision tree for responding to a this compound spill.
Safety and Handling
This compound is a highly corrosive and toxic substance.[9] The vapor is extremely irritating to the respiratory tract, and contact with the liquid can cause severe skin and eye burns.[9] The reaction with water produces hydrogen chloride gas, which is also corrosive and toxic.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.
-
Hand Protection: Use chemically resistant gloves (e.g., butyl rubber, Viton®).
-
Body Protection: A fire-retardant laboratory coat and closed-toe shoes are required. For larger quantities, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: Work should always be conducted in a well-ventilated fume hood. In case of a spill or potential for exposure above permissible limits, a full-face respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA) should be used.[10]
Handling and Storage:
-
Always handle PCl₃ in a dry, inert atmosphere (e.g., under nitrogen or argon) to prevent reaction with atmospheric moisture.[9]
-
Store in a cool, dry, well-ventilated area away from water, alcohols, and oxidizing agents.[9]
-
Containers should be tightly sealed to prevent the ingress of moisture.
Spill Response:
-
In case of a small spill within a fume hood, cover the spill with a dry, non-combustible absorbent material such as sand or vermiculite.[9] DO NOT USE WATER.
-
For larger spills, or any spill outside of a fume hood, evacuate the area immediately and contact emergency personnel.[11][12]
Conclusion
The reaction of this compound with water is a powerful and useful chemical transformation that demands a thorough understanding of its hazards and careful control of its exothermicity. By implementing the control strategies, adhering to the detailed experimental protocols, and following the stringent safety procedures outlined in this guide, researchers, scientists, and drug development professionals can safely and effectively utilize this important reaction in their work. Continuous vigilance and a proactive approach to safety are essential when handling this reactive chemical.
References
- 1. chegg.com [chegg.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. US5208000A - Hydrolysis of this compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. First principles computational study on hydrolysis of hazardous chemicals this compound and oxychloride (PCl3 and POCl3) catalyzed by molecular water clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. americanelements.com [americanelements.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. lanxess.com [lanxess.com]
- 11. oehs.tulane.edu [oehs.tulane.edu]
- 12. Spill Response Flow Chart – Area 3 Environmental Response Unit [area3eru.com]
The Enduring Workhorse: A Technical Guide to Phosphorus Trichloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphorus trichloride (B1173362) (PCl₃) is a cornerstone reagent in organic synthesis, valued for its efficacy as both a chlorinating agent and a versatile precursor to a vast array of organophosphorus compounds. This technical guide provides an in-depth examination of the most common and critical applications of PCl₃ in modern organic chemistry. We will explore its reactions, provide detailed experimental protocols for key transformations, present quantitative data for a range of substrates, and illustrate reaction mechanisms and workflows through detailed diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in the chemical and pharmaceutical sciences, enabling them to effectively and safely leverage the synthetic potential of this powerful reagent.
Introduction to Phosphorus Trichloride
This compound is a colorless to slightly yellow, fuming liquid with a pungent, acrid odor. It is a highly reactive compound that serves as a fundamental building block in industrial and laboratory-scale organic synthesis. Its utility stems from the electrophilic nature of the phosphorus atom and the reactivity of the P-Cl bonds. PCl₃ is a precursor to more complex organophosphorus compounds, including phosphites, phosphonates, and phosphines, which are integral to reactions like the Wittig and Horner-Wadsworth-Emmons reactions.[1] Furthermore, it is a highly effective reagent for converting hydroxyl groups in carboxylic acids and alcohols into chlorides.[2][3]
Safety Considerations: this compound is toxic and corrosive. It reacts violently with water, releasing heat and producing corrosive hydrochloric acid and phosphorous acid.[1][2] All manipulations must be conducted in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Conversion of Carboxylic Acids to Acyl Chlorides
One of the most frequent applications of PCl₃ is the conversion of carboxylic acids to the corresponding acyl chlorides. Acyl chlorides are highly reactive intermediates, serving as valuable precursors for the synthesis of esters, amides, and anhydrides, and as key components in Friedel-Crafts acylation reactions. While other reagents like thionyl chloride (SOCl₂) and oxalyl chloride can also effect this transformation, PCl₃ offers an efficient, atom-economical alternative, with the potential to convert three equivalents of carboxylic acid per mole of reagent.[4][5][6]
Reaction Mechanism and Workflow
The reaction proceeds via nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the electrophilic phosphorus atom. A subsequent cascade of bond formations and cleavages, potentially involving a four-centered transition state, results in the formation of the acyl chloride and phosphorous acid (H₃PO₃) or its intermediates.[6] The phosphorous acid byproduct often precipitates from the reaction mixture, simplifying purification.[7]
Diagram 1: Proposed Mechanism for Acyl Chloride Formation
Caption: Proposed mechanism for the reaction of a carboxylic acid with PCl₃.
Quantitative Data: Substrate Scope and Yields
The reaction is broadly applicable to a variety of aromatic carboxylic acids. Electron-donating groups on the aromatic ring tend to accelerate the reaction.
| Entry | Carboxylic Acid (Substrate) | PCl₃ (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzoic acid | 0.33 | MeCN | 60 | 6 | 85 |
| 2 | 4-Methoxybenzoic acid | 0.33 | MeCN | 60 | 6 | 96 |
| 3 | 4-Methylbenzoic acid | 0.33 | MeCN | 60 | 6 | 91 |
| 4 | 4-Chlorobenzoic acid | 0.33 | MeCN | 60 | 6 | 82 |
| 5 | 4-Nitrobenzoic acid | 0.33 | MeCN | 80 | 24 | 78 |
| 6 | 2-Naphthoic acid | 0.33 | MeCN | 60 | 6 | 92 |
| Data sourced from J. Chem. Res. 2019, 43(5-6), 205–210.[4] |
Experimental Protocol: Synthesis of 4-Methoxybenzoyl chloride
-
Setup: A 50 mL round-bottom flask is equipped with a magnetic stir bar and a reflux condenser. The system is flushed with dry argon or nitrogen.
-
Reagents: To the flask, add 4-methoxybenzoic acid (1.0 mmol, 152 mg) and anhydrous acetonitrile (B52724) (MeCN, 0.6 mL).
-
Addition of PCl₃: While stirring, add this compound (0.333 mmol, 29 µL) to the suspension.
-
Reaction: Heat the reaction mixture to 60 °C and maintain for 6 hours. The solid byproduct, phosphorous acid, will precipitate during the reaction.
-
Workup: After cooling to room temperature, the solid is allowed to settle. The supernatant containing the product is carefully decanted.
-
Purification: The solvent is removed from the supernatant under reduced pressure to yield the crude acyl chloride. Further purification can be achieved by vacuum distillation.[4]
Conversion of Alcohols to Alkyl Chlorides
This compound is a classic and effective reagent for the conversion of primary and secondary alcohols to their corresponding alkyl chlorides.[7][8] This transformation is particularly valuable because it proceeds under milder conditions than using concentrated HCl, and it avoids the carbocation rearrangements that can plague reactions proceeding through an Sₙ1 mechanism.
Reaction Mechanism and Stereochemistry
The reaction of PCl₃ with alcohols proceeds via an Sₙ2 mechanism. The alcohol's oxygen atom first acts as a nucleophile, attacking the phosphorus atom and displacing a chloride ion. This forms a protonated chlorophosphite intermediate. The displaced chloride ion, or one from another PCl₃ molecule, then acts as the nucleophile, attacking the carbon atom bearing the activated hydroxyl group from the backside. This backside attack results in a Walden inversion of stereochemistry at the carbon center.
Diagram 2: Sₙ2 Mechanism for Alcohol Chlorination
Caption: Sₙ2 pathway showing inversion of stereochemistry.
Quantitative Data: Substrate Scope and Yields
The reaction is most effective for primary and secondary alcohols. Tertiary alcohols are generally not suitable due to steric hindrance, which disfavors the Sₙ2 pathway.[8] The use of a base like pyridine (B92270) is sometimes employed to neutralize the HCl byproduct.
| Entry | Alcohol (Substrate) | PCl₃ (equiv.) | Catalyst/Conditions | Yield (%) | Purity (%) |
| 1 | n-Propyl alcohol | ~0.53 | ZnCl₂ | 94 | - |
| 2 | Isobutyl alcohol | ~0.53 | ZnCl₂ | 85 | - |
| 3 | n-Octyl alcohol | >0.33 (slight excess) | Two-stage heating | 98 | 98 |
| 4 | Dodecyl alcohol | >0.33 (5% excess) | Two-stage heating | ~99 | 99 |
| 5 | Stearyl alcohol | >0.33 (slight excess) | Two-stage heating* | ~98 | ~98 |
| Two-stage heating: PCl₃ addition below 80°C, followed by heating at 80-150°C for at least 2 hours. | |||||
| Data for entries 1-2 sourced from J. Amer. Chem. Soc. 1907, 29, 1328.[6] Data for entries 3-5 sourced from US Patent 3,432,561A.[4] |
Experimental Protocol: Synthesis of n-Propyl Chloride
-
Setup: In a flask fitted with a dropping funnel and a reflux condenser, place anhydrous zinc chloride (6 moles) and this compound (1.6 moles).
-
Addition of Alcohol: Add n-propyl alcohol (3 moles) dropwise from the funnel into the PCl₃/ZnCl₂ mixture.
-
Reaction: Gently warm the flask. An evolution of hydrogen chloride gas will be observed.
-
Reflux: After the initial reaction subsides, gently reflux the mixture for 30 minutes.
-
Distillation: Rearrange the apparatus for distillation and distill the crude n-propyl chloride.
-
Workup: Wash the distillate with water, followed by a dilute sodium carbonate solution, and then again with water. Dry the organic layer over anhydrous calcium chloride.
-
Purification: Perform a final distillation to obtain pure n-propyl chloride. (This protocol is adapted from the Dehn and Davis method described in Clark & Streight, Trans. Roy. Soc. Canada, 1928).[6]
Synthesis of Phosphite (B83602) Esters
This compound is the primary precursor for the synthesis of trialkyl and triaryl phosphites (P(OR)₃). These compounds are crucial intermediates in organophosphorus chemistry, notably as reactants in the Michaelis-Arbuzov and Perkow reactions, and are also used as stabilizers in polymers.[1]
Reaction Conditions and Mechanism
The reaction of PCl₃ with three equivalents of an alcohol or phenol (B47542) produces the corresponding phosphite ester. When reacting with simple alkyl alcohols, the reaction is often conducted in the presence of a tertiary amine base (e.g., triethylamine (B128534) or pyridine).[1] The base serves to neutralize the three equivalents of HCl generated, preventing acid-catalyzed side reactions. For less reactive phenols, a base is not strictly necessary but can catalyze the reaction.
Diagram 3: Workflow for Phosphite Ester Synthesis
Caption: General experimental workflow for base-mediated phosphite synthesis.
Experimental Protocol: Synthesis of Triphenyl Phosphite
-
Setup: A 3-liter, three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas trap for HCl. The system is maintained under a nitrogen atmosphere.
-
Reagents: Charge the flask with molten phenol (1120.5 g, 11.90 mol).
-
Addition of PCl₃: Heat the phenol to 45 °C with stirring. Add this compound (494.0 g, 3.60 mol) dropwise from the addition funnel over a period of 4 hours.
-
Reaction: After the addition is complete, stir the mixture for an additional 20 minutes. Gradually heat the mixture to 160 °C over approximately 40 minutes and hold at this temperature for 1.5 hours to drive the reaction to completion and expel residual HCl.
-
Purification: The crude triphenyl phosphite can be purified by vacuum distillation. A yield of 94% is reported for this procedure.[8]
Dehydration of Primary Amides to Nitriles
PCl₃, in combination with a base, serves as an effective system for the dehydration of primary amides to nitriles. This transformation is a fundamental method for nitrile synthesis, which is a key functional group in many pharmaceuticals, agrochemicals, and materials.
Mechanism and Reaction Conditions
The proposed mechanism involves the selective O-phosphinylation of the amide (reacting through its imidic acid tautomer) with PCl₃.[9] The resulting intermediate is activated for elimination. A base, such as diethylamine (B46881), then facilitates the elimination to afford the nitrile product.
Quantitative Data: Substrate Scope and Yields
This method is applicable to a wide range of aromatic and aliphatic primary amides, tolerating various functional groups.
| Entry | Amide (Substrate) | Base | Time (h) | Yield (%) |
| 1 | Benzamide (B126) | Diethylamine | 0.5 | 95 |
| 2 | 4-Chlorobenzamide | Diethylamine | 1.0 | 96 |
| 3 | 4-Nitrobenzamide | Diethylamine | 1.5 | 93 |
| 4 | 2-Naphthamide | Diethylamine | 1.0 | 94 |
| 5 | Phenylacetamide | Diethylamine | 3.0 | 88 |
| 6 | Hexanamide | Diethylamine | 5.0 | 85 |
| Data sourced from ACS Omega 2018, 3, 5183–5187.[9] |
Experimental Protocol: Synthesis of Benzonitrile from Benzamide
-
Setup: A round-bottom flask is charged with benzamide (1 mmol, 121 mg) and diethylamine (3 mmol, 0.31 mL) in chloroform (B151607) (5 mL). The mixture is cooled to 0 °C in an ice bath.
-
Addition of PCl₃: this compound (2 mmol, 0.175 mL) is added dropwise with stirring over 15 minutes.
-
Reaction: The resulting mixture is heated to reflux and stirred for 30 minutes.
-
Workup: After cooling to room temperature, the reaction mixture is washed with a saturated aqueous solution of ammonium (B1175870) chloride (5 mL) and then with water (2 x 5 mL).
-
Purification: The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum. The crude product can be further purified by silica (B1680970) gel column chromatography (eluent: ether/hexane 1:1) to yield pure benzonitrile.[9]
Conclusion
This compound remains an indispensable reagent in the arsenal (B13267) of the synthetic organic chemist. Its ability to efficiently convert carboxylic acids and alcohols into their corresponding chlorides, serve as the primary starting material for phosphite esters, and facilitate amide dehydrations highlights its broad utility. The reactions are generally high-yielding and mechanistically well-understood, allowing for predictable outcomes, including stereochemical control in the case of alcohol chlorination. By understanding the specific protocols and reaction parameters detailed in this guide, researchers can continue to exploit the reactivity of PCl₃ to build complex molecules relevant to the pharmaceutical, agrochemical, and materials science industries.
References
- 1. organic chemistry - Reaction of alcohols with PCl5 and PCl3 - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. US3432561A - Preparation of alkyl chlorides by the reaction of alkyl alcohols with this compound - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 8. How does phosphorus trihalide react with alcohols? - askIITians [askiitians.com]
- 9. scribd.com [scribd.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Primary Alkyl Chlorides using Phosphorus Trichloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of primary alcohols to primary alkyl chlorides is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in the pharmaceutical and fine chemical industries. Phosphorus trichloride (B1173362) (PCl₃) is a widely used reagent for this purpose, offering a reliable method for this conversion. This document provides detailed application notes and experimental protocols for the synthesis of primary alkyl chlorides from primary alcohols using phosphorus trichloride.
Reaction Overview and Mechanism
The reaction of a primary alcohol with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The overall stoichiometry of the reaction is three moles of the primary alcohol to one mole of this compound, yielding three moles of the corresponding alkyl chloride and one mole of phosphorous acid (H₃PO₃) as a byproduct.
The mechanism involves the initial reaction of the alcohol's hydroxyl group with the electrophilic phosphorus atom of PCl₃. This converts the hydroxyl group into a good leaving group. A chloride ion, displaced in the process or from another PCl₃ molecule, then acts as a nucleophile, attacking the α-carbon in a backside attack and displacing the leaving group. This SN2 pathway results in an inversion of configuration if the reaction is performed on a chiral secondary alcohol; however, for achiral primary alcohols, this stereochemical consideration is not relevant to the final product's constitution.
Caption: Reaction mechanism for the conversion of a primary alcohol to an alkyl chloride using PCl₃.
Experimental Protocols
Two primary protocols are presented here: a general method suitable for a range of primary alcohols and a specific, high-yield method for long-chain primary alcohols.
Protocol 1: General Laboratory Synthesis of Primary Alkyl Chlorides
This protocol is a general method adaptable for various primary alcohols.
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (0.4 eq)
-
Anhydrous diethyl ether or dichloromethane (B109758) (as solvent, optional)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Dropping funnel
-
Heating mantle or oil bath
-
Separatory funnel
Procedure:
-
In a fume hood, charge a dry round-bottom flask with the primary alcohol. If desired, a dry, inert solvent can be added.
-
Cool the flask in an ice bath.
-
Slowly add this compound (0.4 equivalents) to the stirred alcohol via a dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C. The reaction is exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Gently heat the mixture to reflux for 1-3 hours to ensure the reaction goes to completion. Monitor the reaction progress by TLC or GC analysis.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture over crushed ice in a beaker.
-
Transfer the mixture to a separatory funnel. If a solvent was used, ensure two distinct layers are present. If no solvent was used, an organic layer of the alkyl chloride should separate from the aqueous layer.
-
Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
The crude alkyl chloride can be purified by distillation.
Protocol 2: High-Yield Synthesis of Long-Chain (C8-C18) Primary Alkyl Chlorides[1]
This two-stage temperature protocol is particularly effective for higher molecular weight primary alcohols and provides high yields and purity.[1]
Materials:
-
Long-chain primary alcohol (e.g., n-octanol, lauryl alcohol, stearyl alcohol) (1.0 eq)
-
This compound (a 3 to 7% molar excess based on the 3:1 stoichiometry)
-
Nitrogen or other inert gas supply
-
Jacketed reaction vessel with temperature control
-
Mechanical stirrer
-
Condenser
-
5% Sodium carbonate or soda ash solution
Procedure:
-
Charge the reaction vessel with the primary alcohol under an inert atmosphere.
-
Heat the alcohol to a temperature between 50-65 °C.
-
Slowly add the this compound to the stirred alcohol while maintaining the temperature between 50-65 °C. The addition rate should be controlled to manage the exothermic reaction.
-
After the addition is complete, increase the temperature of the reaction mixture to 120-135 °C.
-
Maintain this temperature for at least two hours to drive the reaction to completion.
-
Cool the reaction mixture.
-
The crude product can be purified by washing. Add water to the reaction mixture and separate the aqueous layer containing phosphorous acid.
-
Wash the organic layer again with water.
-
Neutralize the remaining acidity in the organic layer by washing with a 5% sodium carbonate solution.
-
Allow the layers to separate. The resulting alkyl chloride is often of high purity and may not require distillation.[1]
Caption: Workflow for the high-yield synthesis of long-chain primary alkyl chlorides.
Quantitative Data
The following table summarizes the yield and purity data for the conversion of various primary alcohols to their corresponding alkyl chlorides using this compound.
| Primary Alcohol | Alkyl Chloride Product | Protocol | Yield (%) | Purity (%) | Reference |
| n-Octyl Alcohol | n-Octyl Chloride | 2 | ~98 | ~98 | [1] |
| Dodecyl Alcohol | Dodecyl Chloride | 2 | 98-99 | >95 | [1] |
| Stearyl Alcohol | Stearyl Chloride | 2 | ~98 | ~98 | [1] |
| Mixed C₁₂-C₁₅ Alcohols | Mixed C₁₂-C₁₅ Alkyl Chlorides | 2 | 98 | 95 | [1] |
Safety and Handling
-
This compound is a toxic and corrosive liquid that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood by trained personnel.
-
Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn.
-
The reaction is exothermic and produces hydrogen chloride gas as a byproduct in the initial stages. Proper temperature control and a means to trap acidic gases (e.g., a scrubber) are essential.
-
The work-up procedure involving the addition of the reaction mixture to ice/water should be performed slowly and with caution to control the exothermic hydrolysis of any unreacted PCl₃.
Troubleshooting and Optimization
-
Low Yields: Incomplete reaction is a common cause of low yields. Ensure that the reaction is heated for a sufficient amount of time after the addition of PCl₃. The use of a slight excess of PCl₃ can also drive the reaction to completion.[1] For volatile, short-chain alkyl chlorides, loss during work-up and distillation can be an issue; careful control of temperature during these steps is crucial.
-
Product Purity: The primary byproduct, phosphorous acid, is water-soluble and can be removed by aqueous work-up. A final wash with a dilute base like sodium bicarbonate is important to remove any residual acidic impurities. For high-purity products, fractional distillation is recommended.
-
Side Reactions: While generally a clean reaction for primary alcohols, the formation of phosphite (B83602) esters can sometimes occur. Ensuring the correct stoichiometry and reaction conditions can minimize these side products.
Conclusion
The use of this compound for the conversion of primary alcohols to alkyl chlorides is a robust and high-yielding method. The choice between a general laboratory protocol and a specialized high-temperature procedure depends on the substrate and the desired scale of the reaction. Adherence to strict safety precautions is paramount when handling the hazardous reagents involved. These protocols and notes provide a comprehensive guide for researchers to successfully implement this important synthetic transformation.
References
Application Notes and Protocols: Stereospecific Conversion of Chiral Alcohols with Phosphorus Trichloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereospecific conversion of chiral alcohols to chiral alkyl chlorides is a fundamental transformation in organic synthesis, particularly crucial in the pharmaceutical industry where the stereochemistry of a molecule can dictate its pharmacological activity. Phosphorus trichloride (B1173362) (PCl₃) is a widely used reagent for this conversion. This document provides detailed application notes and protocols for the stereospecific chlorination of chiral secondary alcohols using PCl₃, a reaction that proceeds with a predictable inversion of stereochemistry.
Reaction Principle and Stereochemistry
The reaction of a chiral alcohol with phosphorus trichloride typically proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism. This mechanism involves the backside attack of a chloride ion on the carbon atom bearing the hydroxyl group, which has been converted into a better leaving group by reacting with PCl₃.[1][2] The result of this backside attack is a complete inversion of the stereochemical configuration at the chiral center. For instance, an (R)-alcohol will be converted to an (S)-alkyl chloride.[1]
This stereospecificity is highly valuable in multi-step syntheses where maintaining or inverting a specific stereocenter is required. The reaction is most effective for primary and secondary alcohols. Tertiary alcohols are generally not suitable for this reaction with PCl₃ due to steric hindrance, which disfavors the Sₙ2 pathway and can lead to competing elimination reactions or Sₙ1 pathways that result in racemization.[2]
Data Presentation
The following table summarizes representative quantitative data for the stereospecific conversion of a chiral alcohol with this compound. This data is illustrative and actual results may vary depending on the specific substrate and reaction conditions.
| Starting Material | Product | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Starting e.e. (%) | Product e.e. (%) | Stereochemical Outcome |
| (R)-2-Octanol | (S)-2-Chlorooctane | PCl₃ / Pyridine (B92270) | Diethyl Ether | 0 to RT | 4 | 85 | >99 | >98 | Inversion |
Experimental Protocols
General Considerations
-
All reactions should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of this compound and the evolution of HCl gas.
-
Anhydrous conditions are essential for this reaction to avoid the decomposition of PCl₃ and the formation of byproducts. All glassware should be oven-dried, and anhydrous solvents should be used.
-
The use of a weak base, such as pyridine, is often recommended to neutralize the HCl generated during the reaction, which can help to prevent side reactions and drive the reaction to completion.
Detailed Protocol for the Conversion of (R)-2-Octanol to (S)-2-Chlorooctane
This protocol is a representative example for the stereospecific chlorination of a chiral secondary alcohol.
Materials:
-
(R)-2-Octanol
-
This compound (PCl₃)
-
Anhydrous pyridine
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Condenser with a drying tube
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser fitted with a calcium chloride drying tube, dissolve (R)-2-octanol (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Pyridine: Cool the solution to 0 °C using an ice bath and add anhydrous pyridine (1.1 eq) dropwise with stirring.
-
Addition of PCl₃: To the stirred solution at 0 °C, add a solution of this compound (0.4 eq) in anhydrous diethyl ether dropwise via the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the temperature should be maintained at or below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and add more diethyl ether. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to afford the pure (S)-2-chlorooctane.
-
Analysis: The stereochemical purity of the product can be determined by chiral gas chromatography (GC) or by measuring its optical rotation and comparing it to the literature value.
Visualizations
Reaction Mechanism
Caption: Sₙ2 mechanism for the conversion of a chiral alcohol to a chiral alkyl chloride with inversion of configuration.
Experimental Workflow
Caption: A typical experimental workflow for the stereospecific conversion of a chiral alcohol to a chiral alkyl chloride using PCl₃.
References
Synthesis of Acyl Chlorides from Carboxylic Acids using Phosphorus Trichloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl chlorides are highly reactive carboxylic acid derivatives that serve as crucial intermediates in a vast array of organic syntheses, including the formation of esters, amides, and anhydrides, and in Friedel-Crafts acylation reactions. Their enhanced reactivity makes them valuable precursors in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. One common and effective method for the preparation of acyl chlorides is the reaction of carboxylic acids with phosphorus trichloride (B1173362) (PCl₃). This method is often favored for its efficiency and the straightforward work-up procedure, as the primary byproduct, phosphorous acid (H₃PO₃), is a solid that can be easily removed by filtration.[1][2]
This document provides detailed application notes, experimental protocols, and safety information for the synthesis of acyl chlorides from carboxylic acids using phosphorus trichloride.
Reaction Mechanism and Stoichiometry
The overall reaction involves the conversion of three equivalents of a carboxylic acid to the corresponding acyl chloride by one equivalent of this compound, with the formation of one equivalent of phosphorous acid.[2]
Overall Reaction: 3 R-COOH + PCl₃ → 3 R-COCl + H₃PO₃
The reaction proceeds through a series of nucleophilic substitution steps. A plausible mechanism involves the initial reaction of the carboxylic acid with PCl₃.[2] The carbonyl oxygen of the carboxylic acid attacks the electron-deficient phosphorus atom, while a chloride ion attacks the carbonyl carbon. This is followed by the cleavage of the C-O bond and a hydrogen transfer to yield the acyl chloride and an intermediate phosphorus-containing species. This intermediate then reacts with two more equivalents of the carboxylic acid to ultimately form three equivalents of the acyl chloride and one equivalent of phosphorous acid.
Application Notes
-
Substrate Scope: This method is applicable to a wide range of aromatic and aliphatic carboxylic acids. Electron-rich carboxylic acids tend to react more readily than electron-deficient ones.[1]
-
Stoichiometry: The ideal stoichiometric ratio is 3 moles of carboxylic acid to 1 mole of this compound. Using a slight excess of the carboxylic acid can ensure the complete consumption of PCl₃.
-
Solvent: The reaction can be carried out neat (without a solvent) or in an inert aprotic solvent such as acetonitrile (B52724), hexane, or dioxane. Acetonitrile is often a good choice as it can facilitate the reaction and the precipitation of the phosphorous acid byproduct.
-
Temperature: The reaction can be conducted at room temperature or with gentle heating (e.g., 60-80 °C) to increase the reaction rate, particularly for less reactive carboxylic acids.[1]
-
Work-up and Purification: A key advantage of this method is the simple work-up. The solid phosphorous acid byproduct can be removed by filtration. The resulting acyl chloride can then be purified by distillation under reduced pressure to remove any unreacted starting material and solvent.[1]
-
Atom Economy: This method exhibits high atom efficiency as all three chlorine atoms from PCl₃ are incorporated into the acyl chloride product.[1]
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various acyl chlorides from their corresponding carboxylic acids using this compound.
| Carboxylic Acid | Reagent Ratio (Acid:PCl₃) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzoic acid | 3:1 | Acetonitrile | 60 | 6 | 96 |
| 4-Methoxybenzoic acid | 3:1 | Acetonitrile | 60 | 6 | 95 |
| 4-Chlorobenzoic acid | 3:1 | Acetonitrile | 60 | 6 | 92 |
| 4-Nitrobenzoic acid | 3:1 | Acetonitrile | 80 | 24 | 85 |
| 2-Naphthoic acid | 3:1 | Acetonitrile | 60 | 6 | 94 |
| Hexanoic acid | 3:1 | Neat | Room Temp | 24 | 73 |
| 2-Ethylhexanoic acid | 3:1 | Neat | Room Temp | 24 | 97 |
Data adapted from Xiao, J. et al. J. Chem. Res. 2019, 43 (5-6), 205–210.[1]
Experimental Protocols
General Protocol for the Synthesis of Acyl Chlorides using PCl₃
Safety Precautions:
-
This compound is a corrosive, toxic, and water-reactive liquid that fumes in air. All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ensure that all glassware is dry before use to prevent violent reactions with PCl₃.
-
Have an appropriate quenching agent (e.g., dry sand) and a Class D fire extinguisher readily available.
Materials:
-
Carboxylic acid (3.0 mmol)
-
This compound (PCl₃) (1.0 mmol, 0.09 mL, 1.37 g)
-
Anhydrous acetonitrile (optional, ~2 mL)
-
Round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Buchner funnel or sintered glass funnel)
-
Distillation apparatus for vacuum distillation
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the carboxylic acid (3.0 mmol). If using a solvent, add anhydrous acetonitrile (~2 mL).
-
Addition of PCl₃: While stirring, carefully add this compound (1.0 mmol) to the flask at room temperature. The addition should be done dropwise using a syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature or heated to 60-80 °C) for the specified time (typically 6-24 hours). The progress of the reaction can be monitored by techniques such as TLC or GC-MS. During the reaction, a white precipitate of phosphorous acid will form.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Filtration: Separate the liquid product from the solid phosphorous acid by filtration. Wash the solid residue with a small amount of anhydrous solvent (e.g., acetonitrile or hexane) to recover any remaining product.
-
Purification: The filtrate contains the crude acyl chloride. The solvent can be removed under reduced pressure. For further purification, the crude acyl chloride can be distilled under vacuum. The boiling point of the acyl chloride will be lower than that of the corresponding carboxylic acid.
Characterization: The identity and purity of the synthesized acyl chloride can be confirmed by spectroscopic methods:
-
IR Spectroscopy: Look for the characteristic strong C=O stretching vibration for acyl chlorides, which typically appears at a higher frequency (around 1800 cm⁻¹) compared to the carboxylic acid starting material.[3][4]
-
¹H NMR Spectroscopy: The proton alpha to the carbonyl group will typically show a downfield shift.
-
¹³C NMR Spectroscopy: The carbonyl carbon of an acyl chloride typically appears in the range of 160-180 ppm.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Mandatory Visualizations
Reaction Mechanism Pathway
Caption: General reaction scheme for acyl chloride synthesis.
Experimental Workflow
Caption: Step-by-step experimental workflow for synthesis.
References
Application Notes & Protocols: Synthesis of Phosphites and Phosphonates from Phosphorus Trichloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of phosphites and phosphonates, utilizing phosphorus trichloride (B1173362) (PCl₃) as a key starting material. These organophosphorus compounds are of significant interest in medicinal chemistry and drug development, serving as stable bioisosteres for phosphates and as intermediates in the synthesis of various therapeutic agents, including antivirals and drugs for treating bone-resorption disorders.[1][2][3][4]
Part 1: Preparation of Dialkyl and Diaryl Phosphites
The industrial synthesis of dialkyl H-phosphonates, which exist in equilibrium with their phosphite (B83602) tautomer, typically involves the reaction of phosphorus trichloride with alcohols.[5] This reaction is a foundational step for accessing a wide range of organophosphorus compounds.
General Reaction
The reaction of this compound with three equivalents of an alcohol or phenol (B47542) in the presence of a base (to neutralize the HCl byproduct) yields a trialkyl or triaryl phosphite.
Experimental Protocol 1: Synthesis of Triethyl Phosphite
This protocol is adapted from a standard organic synthesis procedure for preparing triethyl phosphite.[6]
Materials:
-
This compound (PCl₃), freshly distilled (137.5 g, 1 mole)
-
Absolute ethanol (B145695) (138 g, 3 moles)
-
Diethylaniline, freshly distilled (447 g, 3 moles)
-
Dry petroleum ether (b.p. 40–60°C), ~1.5 L
-
3-L three-necked flask, sealed stirrer, reflux condenser, 500-mL dropping funnel
Procedure:
-
Set up the 3-L flask with the stirrer, condenser, and dropping funnel in a cold-water bath.
-
Prepare a solution of absolute ethanol and diethylaniline in 1 L of dry petroleum ether and place it in the flask.
-
Prepare a solution of this compound in 400 mL of dry petroleum ether and charge it into the dropping funnel.
-
With vigorous stirring, add the PCl₃ solution to the flask at a rate that maintains a gentle boil. This addition should take approximately 30 minutes.[6]
-
After the addition is complete, heat the mixture under gentle reflux for 1 hour with continued stirring.
-
Cool the resulting suspension, which contains a significant precipitate of diethylaniline hydrochloride.
-
Filter the suspension with suction through a sintered-glass funnel. Wash the filter cake with five 100-mL portions of dry petroleum ether.[6]
-
Combine the filtrate and washings. Remove the petroleum ether by distillation on a steam bath.
-
Distill the residue under reduced pressure. Collect the fraction boiling at 55–57°C/20 mm. The yield of triethyl phosphite is typically 75–80%.
Quantitative Data for Phosphite Synthesis
The following table summarizes various conditions for synthesizing phosphite derivatives from PCl₃.
| Product | Reactants | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Dimethyl Chlorophosphite | Trimethyl phosphite, PCl₃ | Hexamethylphosphoric triamide | - | 0-20 | 74.5 | [7] |
| Diethyl Chlorophosphite | Triethyl phosphite, PCl₃ | Phosphoric acid tripyrrolidide | - | 25-30 | 89 (crude) | [7] |
| Diphenyl Chlorophosphite | Triphenyl phosphite, PCl₃ | Hexamethylphosphoric triamide | - | 0-25 | 61.1 | [7] |
| Triethyl Phosphite | Ethanol, PCl₃ | Diethylaniline | Petroleum Ether | Reflux | 75-80 | [6] |
| Trimethyl Phosphite | Methanol, PCl₃ | Ammoniated CaCl₂ | Methylene Chloride | 0 | 78 | [8] |
Part 2: Preparation of Phosphonates
Phosphonates are commonly synthesized from phosphites via the Michaelis-Arbuzov reaction. This reaction is a cornerstone method for forming carbon-phosphorus bonds.[9][10]
Logical Workflow: From PCl₃ to Phosphonates
The synthesis of phosphonates often follows a two-step sequence starting from this compound. First, a trialkyl phosphite is prepared, which is then reacted with an alkyl halide to yield the desired phosphonate (B1237965).
The Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction involves the treatment of a trialkyl phosphite with an alkyl halide.[11] The reaction proceeds through a phosphonium (B103445) salt intermediate, which then undergoes dealkylation by the halide ion to form the pentavalent phosphonate.[12][13]
Experimental Protocol 2: Synthesis of Diethyl Ethylphosphonate (via Michaelis-Arbuzov)
This protocol provides a general procedure for the Michaelis-Arbuzov reaction.
Materials:
-
Triethyl phosphite (16.6 g, 0.1 mole)
-
Ethyl iodide (15.6 g, 0.1 mole)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
Place the triethyl phosphite and ethyl iodide into the round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Heat the reaction mixture to a gentle reflux (typically 120-160°C) for several hours.[12] The progress of the reaction can be monitored by observing the boiling point of the mixture or by techniques like ³¹P NMR spectroscopy.
-
The reaction is driven by the removal of the lower-boiling ethyl iodide byproduct. Using an excess of the starting alkyl halide can also be employed.[12]
-
After the reaction is complete (typically indicated by the cessation of ethyl iodide evolution), cool the mixture to room temperature.
-
Purify the resulting diethyl ethylphosphonate by vacuum distillation.
The Atherton-Todd Reaction
The Atherton-Todd reaction is another valuable method in organophosphorus chemistry, often used for synthesizing phosphoramidates, but its intermediates can be used to form phosphonates.[14] It typically involves the reaction of a dialkyl H-phosphonate with an amine or alcohol in the presence of a base (like triethylamine) and carbon tetrachloride.[14][15][16] The reaction is believed to proceed via a dialkyl chlorophosphate intermediate.[14]
Experimental Protocol 3: Synthesis of a Phosphonate via Atherton-Todd (General)
This protocol outlines a general approach that can be adapted for specific substrates.
Materials:
-
Dialkyl H-phosphonate (1 equivalent)
-
Carbon tetrachloride (1.1 equivalents)
-
Triethylamine (B128534) (1.1 equivalents)
-
Nucleophile (e.g., alcohol, 1 equivalent)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)
-
Round-bottom flask, magnetic stirrer, dropping funnel
Procedure:
-
Dissolve the dialkyl H-phosphonate and triethylamine in the anhydrous solvent in the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture in an ice bath (0°C).
-
Add the carbon tetrachloride dropwise to the stirred solution.
-
After the addition of CCl₄, continue stirring at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours. This forms the chlorophosphate intermediate in situ.
-
Add the desired nucleophile (e.g., an alcohol to form a phosphate ester, which is structurally related to a phosphonate) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or NMR).
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water, then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation.
Part 3: Applications in Drug Development
Phosphonates are crucial in medicinal chemistry due to their structural similarity to phosphates, while being resistant to enzymatic hydrolysis.[3][17] This property makes them effective enzyme inhibitors.[1]
-
Antiviral Agents : Acyclic nucleoside phosphonates like Tenofovir, Adefovir, and Cidofovir are cornerstone medications for treating HIV and hepatitis B infections.[2][17]
-
Osteoporosis Treatment : Bisphosphonates are a class of drugs used to treat bone resorption disorders like osteoporosis.[1][2]
-
Enzyme Inhibitors : The phosphonate group can mimic the transition state of phosphate ester hydrolysis, making phosphonate-containing molecules potent inhibitors of enzymes that process phosphate substrates.[1][3]
-
Prodrugs : The phosphonate group can be modified into various prodrug forms to improve pharmacokinetic properties.[17]
References
- 1. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
- 2. Phosphonate - Wikipedia [en.wikipedia.org]
- 3. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Continuous Flow Alcoholysis of Dialkyl H-Phosphonates with Aliphatic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. DE2643442A1 - PROCESS FOR THE PRODUCTION OF PHOSPHITE CHLORIDES - Google Patents [patents.google.com]
- 8. US3335204A - Process for preparing trialkyl phosphites - Google Patents [patents.google.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Arbuzov Reaction [organic-chemistry.org]
- 12. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 13. jk-sci.com [jk-sci.com]
- 14. BJOC - Atherton–Todd reaction: mechanism, scope and applications [beilstein-journals.org]
- 15. Study on the Atherton–Todd reaction mechanism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Study on the Atherton–Todd reaction mechanism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
Application of Phosphorus Trichloride in the Synthesis of Pharmaceutical Intermediates
Introduction
Phosphorus trichloride (B1173362) (PCl₃) is a highly reactive and versatile inorganic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] Its utility stems from its ability to act as a potent chlorinating agent, a precursor to other phosphorus-containing reagents, and a key component in the formation of carbon-phosphorus bonds.[2] This document provides detailed application notes and protocols for the use of PCl₃ in the synthesis of key pharmaceutical intermediates, with a focus on its role in the preparation of precursors for sulfonamides and antiviral drugs.
Synthesis of 2-Aminopyrimidine (B69317): A Key Intermediate for Sulfadiazine (B1682646)
Sulfadiazine is a sulfonamide antibiotic used for the treatment of various bacterial infections.[1][3] A critical intermediate in its synthesis is 2-aminopyrimidine. An industrial process for the synthesis of 2-aminopyrimidine utilizes phosphorus trichloride in a multi-step reaction sequence starting from N,N-dimethylformamide (DMF).[2][4]
Experimental Protocol: Two-Step Synthesis of 2-Aminopyrimidine
Step 1: Preparation of the Aldehyde Adduct Oil
This step involves the reaction of DMF with this compound, followed by the addition of acetaldehyde (B116499) diethyl acetal (B89532) to form an intermediate aldehyde adduct.[2]
-
Materials and Equipment:
-
Reaction vessel equipped with a stirrer, dropping funnel, and temperature control.
-
N,N-Dimethylformamide (DMF)
-
This compound (PCl₃)
-
Acetaldehyde diethyl acetal
-
Kerosene (B1165875) (solvent)
-
-
Procedure:
-
To a reaction vessel, add kerosene as the solvent.
-
Add N,N-dimethylformamide (DMF) to the kerosene, ensuring the temperature does not exceed 50°C.[2]
-
Cool the mixture and add this compound dropwise while maintaining the temperature between 30-40°C.[2]
-
Following the addition of PCl₃, add acetaldehyde diethyl acetal dropwise, again keeping the temperature between 30-40°C.[2]
-
After the reaction is complete, allow the layers to separate. Collect the lower layer and add methanol while maintaining the temperature between 0-20°C to obtain the aldehyde adduct oil-methanol solution.[2]
-
Step 2: Cyclization to 2-Aminopyrimidine
The aldehyde adduct oil is then reacted with guanidine (B92328) nitrate (B79036) under pressure in the presence of a base to yield 2-aminopyrimidine.[4]
-
Materials and Equipment:
-
Pressure reactor
-
Aldehyde adduct oil-methanol solution (from Step 1)
-
Guanidine nitrate
-
Sodium methoxide (B1231860) (catalyst)
-
Chloroform (B151607) (for extraction)
-
-
Procedure:
-
In a pressure reactor, combine the aldehyde adduct oil-methanol solution with guanidine nitrate and sodium methoxide.
-
Heat the mixture to approximately 90°C and allow the reaction to proceed for 2.5 to 3 hours.[4]
-
After the reaction is complete, recover the methanol under reduced pressure.
-
Add water to the residue and cool to room temperature.
-
Extract the aqueous solution with chloroform.
-
Distill a portion of the chloroform from the extract to concentrate the product.
-
Cool the concentrated solution to induce crystallization.
-
Filter the crystals and dry to obtain 2-aminopyrimidine.[4]
-
Quantitative Data
| Parameter | Value | Reference |
| Step 1: Reactant Ratios (by weight) | ||
| DMF : PCl₃ : Acetaldehyde diethyl acetal : Kerosene : Methanol | 1 : (1-1.2) : (1.8-1.9) : (7-8) : (3-4) | [2] |
| Step 2: Reactant Ratios (by weight) | ||
| Aldehyde adduct oil-methanol solution : Guanidine nitrate : Sodium methoxide | 1 : (0.2-0.3) : (1-2) | [2] |
| Reaction Temperature (Step 1) | 30-40°C | [2] |
| Reaction Temperature (Step 2) | ~90°C | [4] |
| Reaction Time (Step 2) | 2.5 - 3 hours | [4] |
Synthesis Workflow
Caption: Workflow for the synthesis of 2-aminopyrimidine using PCl₃.
Preparation of Phosphorylating Agents for Antiviral Nucleoside Analogs
This compound is a key starting material for the synthesis of phosphorylating agents, which are essential for the production of nucleotide and phosphonate (B1237965) antiviral drugs like Tenofovir.[1] One such important phosphorylating agent is salicyl phosphorochloridate, which can be prepared from salicylic (B10762653) acid and PCl₃. This reagent is then used to introduce a phosphate (B84403) group to a nucleoside analog.
Experimental Protocol: Two-Step Phosphorylation of a Nucleoside Analog
Step 1: Synthesis of Salicyl Phosphorochloridate
-
Materials and Equipment:
-
Reaction flask with a reflux condenser and a drying tube.
-
Salicylic acid
-
This compound (PCl₃)
-
Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)
-
-
Procedure:
-
In a reaction flask, suspend salicylic acid in an anhydrous solvent.
-
Add this compound to the suspension. The reaction is typically performed with an excess of PCl₃.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete, which can be monitored by the cessation of HCl gas evolution.
-
After cooling, the excess PCl₃ and solvent are removed by distillation under reduced pressure to yield crude salicyl phosphorochloridate, which can be used in the next step without further purification.
-
Step 2: Phosphorylation of a Protected Nucleoside
-
Materials and Equipment:
-
Reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
2',3'-O-Isopropylidene-protected nucleoside analog
-
Salicyl phosphorochloridate (from Step 1)
-
Anhydrous pyridine (B92270) or another suitable base/solvent
-
Quenching solution (e.g., aqueous buffer)
-
-
Procedure:
-
Dissolve the protected nucleoside analog in anhydrous pyridine under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add a solution of salicyl phosphorochloridate in an anhydrous solvent dropwise to the cooled nucleoside solution.
-
Stir the reaction mixture at low temperature and then allow it to warm to room temperature. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.
-
Once the reaction is complete, quench the reaction by the addition of an aqueous buffer.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over a drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The resulting crude product is then purified, typically by silica (B1680970) gel chromatography, to yield the phosphorylated nucleoside.
-
Quantitative Data
| Parameter | Value | Reference |
| Step 1: Reactant Molar Ratio | Salicylic acid : PCl₃ (representative) | 1 : 1.5-3 |
| Reaction Temperature (Step 1) | Reflux | |
| Step 2: Reactant Molar Ratio | Protected Nucleoside : Salicyl Phosphorochloridate (representative) | 1 : 1.1-1.5 |
| Reaction Temperature (Step 2) | 0°C to room temperature | |
| Monitoring Technique | ³¹P NMR Spectroscopy |
Synthesis and Application Workflow
Caption: Synthesis and application of a PCl₃-derived phosphorylating agent.
This compound remains an indispensable reagent in the pharmaceutical industry, enabling the synthesis of a diverse range of intermediates. Its application in the production of 2-aminopyrimidine for sulfadiazine and in the preparation of phosphorylating agents for antiviral nucleosides highlights its significance. The protocols and workflows detailed in this document provide a framework for researchers and drug development professionals to leverage the reactivity of PCl₃ in the synthesis of medicinally important molecules. Proper handling and safety precautions are paramount when working with this reactive compound.
References
Application of Phosphorus Trichloride in the Production of Pesticides and Herbicides: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of phosphorus trichloride (B1173362) (PCl₃) in the synthesis of key agricultural chemicals, including the herbicide glyphosate (B1671968) and organophosphorus insecticides such as chlorpyrifos (B1668852) and malathion (B1675926). Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to support research and development in this field.
Introduction: The Central Role of Phosphorus Trichloride
This compound is a fundamental building block in the chemical industry, serving as a primary precursor for a vast array of organophosphorus compounds.[1][2][3][4] Its high reactivity makes it an essential intermediate in the production of numerous pesticides and herbicides, which are critical for modern agriculture.[5][6][7] The versatility of PCl₃ allows for the introduction of phosphorus-containing functional groups into organic molecules, a key step in the synthesis of many active agrochemical ingredients.[2] This document will focus on the synthetic routes to glyphosate, chlorpyrifos, and malathion that utilize this compound or its direct derivatives.
Herbicide Synthesis: The Case of Glyphosate
Glyphosate, a broad-spectrum systemic herbicide, is one of the most widely used agrochemicals globally.[8] Several industrial synthesis routes for glyphosate rely on intermediates derived from this compound. The most common of these is a variation of the Kabachnik-Fields reaction.[9][10][11]
Synthesis of Glyphosate via Iminodiacetic Acid and this compound
One major industrial route to glyphosate involves the phosphonomethylation of iminodiacetic acid (IDA). In this process, phosphorous acid is often generated in situ from the hydrolysis of this compound.[8]
Reaction Scheme:
The overall reaction can be summarized as:
HN(CH₂COOH)₂ + H₃PO₃ + CH₂O → (HOOCCH₂)₂NCH₂P(O)(OH)₂ + H₂O
(HOOCCH₂)₂NCH₂P(O)(OH)₂ → HOOCCH₂NHCH₂P(O)(OH)₂ + CO₂
Experimental Protocol: Synthesis of N-(phosphonomethyl)iminodiacetic acid (PMIDA) and subsequent oxidation to Glyphosate
-
Step 1: Hydrolysis of Iminodiacetonitrile (B147120) to Iminodiacetic Acid Disodium (B8443419) Salt. In a reactor, 85 grams of sodium hydroxide (B78521) is dissolved in 340 grams of water to create a 20% solution. The temperature is raised to 80°C. Under stirring and a reduced pressure of -0.01 to -0.04 MPa, 120 grams of 95% iminodiacetonitrile is added in four portions. The reaction mixture is maintained at this temperature for 2 hours to yield a solution of iminodiacetic acid disodium salt.[5]
-
Step 2: Phosphonomethylation. To the solution of iminodiacetic acid disodium salt, 50 grams of 36% hydrochloric acid is added. While maintaining the temperature between 50°C and 80°C and a pressure of -0.01 to -0.04 MPa, 168 grams of 98% this compound is added dropwise.[5]
-
Step 3: Reaction with Formaldehyde (B43269). After the addition of PCl₃ is complete, formaldehyde is added at a temperature of at least 80°C. The reaction is allowed to proceed for 1 to 7 hours at a temperature of 100°C to 120°C to produce a suspension of N-(phosphonomethyl)iminodiacetic acid (PMIDA).[5]
-
Step 4: Oxidation to Glyphosate. The PMIDA intermediate is then oxidized to glyphosate. This can be achieved through various methods, including oxidation with hydrogen peroxide in the presence of a catalyst.[12]
Quantitative Data:
| Parameter | Value | Reference |
| Purity of final PMIDA product | >98% | [5] |
Organophosphorus Insecticide Synthesis
This compound is a key starting material for the synthesis of various organophosphorus insecticides. It is often converted into more complex phosphorus-containing intermediates, which are then reacted with other organic molecules to produce the final active ingredient.
Synthesis of Chlorpyrifos
Chlorpyrifos is a broad-spectrum insecticide that functions as an acetylcholinesterase inhibitor.[13] Its synthesis involves the reaction of 3,5,6-trichloro-2-pyridinol (B117793) (TCP) with O,O-diethyl phosphorochloridothioate.[14] The latter is synthesized from precursors that can be derived from this compound.
Reaction Scheme:
The final step in chlorpyrifos synthesis is:
Experimental Protocol: Synthesis of Chlorpyrifos
-
Step 1: Synthesis of O,O-diethyl phosphorochloridothioate. This intermediate can be prepared by various methods. One common industrial method involves the reaction of phosphorus pentasulfide with ethanol, followed by chlorination. Phosphorus pentasulfide itself can be produced from elemental phosphorus, which is the raw material for PCl₃.[15]
-
Step 2: Alkaline Hydrolysis of Tetrachloropyridine. In a high-pressure kettle, tetrachloropyridine is reacted with caustic soda and a catalyst in water under pressure.[13]
-
Step 3: Condensation Reaction. The product from the alkaline hydrolysis is then directly reacted with O,O-diethyl thiophosphoryl chloride in a condensation kettle. The reaction temperature is maintained between 35-65°C for 2-5.5 hours.[13]
-
Step 4: Purification. The resulting oil-water mixture is separated. The oil layer, containing chlorpyrifos, is then purified through decoloration, washing, and drying to yield the final product with a purity of over 98%.[13]
Quantitative Data:
| Parameter | Value | Reference |
| Purity of crude chlorpyrifos oil | >98% | [13] |
| Condensation reaction temperature | 35-65°C | [13] |
| Condensation reaction time | 2-5.5 hours | [13] |
Synthesis of Malathion
Malathion is another widely used organophosphate insecticide.[16] Its synthesis involves the reaction of O,O-dimethyldithiophosphoric acid with diethyl maleate (B1232345).[17][18] O,O-dimethyldithiophosphoric acid is typically produced from phosphorus pentasulfide, which can be derived from this compound.
Reaction Scheme:
(CH₃O)₂P(S)SH + (C₂H₅OOC)CH=CH(COOC₂H₅) → (CH₃O)₂P(S)SCH(COOC₂H₅)CH₂(COOC₂H₅)
Experimental Protocol: Synthesis of Malathion
-
Step 1: Preparation of O,O-dimethyldithiophosphoric acid. Phosphorus pentasulfide is suspended in toluene (B28343) and heated to approximately 60°C. Methanol is then added, and the mixture is stirred for at least one hour while maintaining the temperature. The resulting O,O-dimethyldithiophosphoric acid is then extracted into an aqueous solution.[19]
-
Step 2: Reaction with Diethyl Maleate. The aqueous solution of O,O-dimethyldithiophosphoric acid is reacted with diethyl maleate. The reaction is typically carried out at a temperature of about 53°C for 8 hours under a nitrogen atmosphere.[17]
-
Step 3: Purification. After the reaction, the organic layer containing malathion is separated and washed with water. Further purification can be achieved by treating with a sulfur reagent and distillation to yield a high-purity product.[17]
Quantitative Data:
| Parameter | Value | Reference |
| Reaction Temperature | 40-65°C (optimally 53°C) | [17][20] |
| Molar ratio of diethyl maleate to O,O-dimethyldithiophosphoric acid | 1:1 to 2:1 | [17][20] |
| Yield of Malathion | 98% (relative to ethyl maleate) | [21] |
Conclusion
This compound remains a cornerstone in the synthesis of a wide range of essential pesticides and herbicides. Its versatility as a precursor allows for the efficient production of complex organophosphorus molecules like glyphosate, chlorpyrifos, and malathion. The protocols and data presented herein provide a foundational understanding for researchers and professionals in the field of agrochemical synthesis and development. Further research into optimizing these synthetic routes, particularly with a focus on green chemistry principles, will continue to be a critical area of investigation.
References
- 1. Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. fiveable.me [fiveable.me]
- 3. A Short Note On this compound (PCl3) [unacademy.com]
- 4. This compound: Formula, Structure & Key Uses Explained [vedantu.com]
- 5. Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Glyphosate - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
- 11. Kabachnik-Fields Reaction [organic-chemistry.org]
- 12. rsc.org [rsc.org]
- 13. CN102443024A - Production method for synthesizing chlorpyrifos by taking tetrachloropyridine as raw material - Google Patents [patents.google.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. scribd.com [scribd.com]
- 16. Malathion - Wikipedia [en.wikipedia.org]
- 17. US7977324B2 - Process for preparing malathion for pharmaceutical use - Google Patents [patents.google.com]
- 18. openpr.com [openpr.com]
- 19. US20090124822A1 - Process for preparing malathion for pharmaceutical use - Google Patents [patents.google.com]
- 20. WO2007005988A2 - Process for preparing malathion for pharmaceutical use - Google Patents [patents.google.com]
- 21. US4367180A - Process for the preparation of malathion - Google Patents [patents.google.com]
Application Notes and Protocols for the Phosphonomethylation of Amines using Phosphorus Trichloride and Formaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphonomethylation of amines is a crucial chemical transformation for the synthesis of a wide range of biologically active compounds, including chelating agents, enzyme inhibitors, and herbicides. The resulting aminomethylphosphonic acids are structural analogs of α-amino acids, where a phosphonic acid moiety replaces the carboxylic acid group. This substitution imparts unique biochemical properties, making them valuable scaffolds in medicinal chemistry and drug development.
This application note provides a detailed protocol for the phosphonomethylation of primary and secondary amines using phosphorus trichloride (B1173362) (PCl3) and formaldehyde (B43269). This method, a variation of the Moedritzer-Irani reaction, offers a direct and efficient route to aminomethylphosphonic acids. The reaction proceeds via the in situ generation of phosphorous acid from the hydrolysis of phosphorus trichloride, which then participates in a Mannich-type condensation with the amine and formaldehyde.
Reaction Principle
The overall reaction involves the condensation of an amine, formaldehyde, and phosphorous acid (generated in situ from PCl3 and water) to yield the corresponding N-phosphonomethylated amine. The reaction is typically carried out in an aqueous acidic medium, often with heating.
In situ Generation of Phosphorous Acid: PCl₃ + 3H₂O → H₃PO₃ + 3HCl
Overall Phosphonomethylation Reaction: R¹R²NH + CH₂O + H₃PO₃ → R¹R²NCH₂PO(OH)₂ + H₂O
For primary amines (R¹ = H), the reaction can proceed further to yield the N,N-bis(phosphonomethyl) derivative.
Experimental Protocol
Materials:
-
Amine (primary or secondary)
-
This compound (PCl₃)
-
Formaldehyde (37% aqueous solution or paraformaldehyde)
-
Hydrochloric acid (HCl, concentrated)
-
Water (deionized)
-
Ethanol (B145695) or Methanol (for recrystallization)
-
Round-bottom flask (three-necked)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Standard glassware for workup and purification
General Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stir bar.
-
Initial Charge: To the flask, add the amine and concentrated hydrochloric acid. Stir the mixture to ensure complete dissolution or formation of the amine hydrochloride salt.
-
In situ Generation of Phosphorous Acid: Cool the flask in an ice bath. Slowly add this compound dropwise to the stirred mixture through the dropping funnel. Caution: The reaction of PCl₃ with water is exothermic and generates HCl gas. Maintain a slow addition rate and adequate cooling to control the reaction temperature. After the addition is complete, allow the mixture to stir at room temperature for a short period to ensure complete hydrolysis of PCl₃ to phosphorous acid.
-
Addition of Formaldehyde: Add the formaldehyde solution dropwise to the reaction mixture at room temperature. An exothermic reaction may be observed.
-
Reaction Heating: After the addition of formaldehyde is complete, heat the reaction mixture to reflux (typically 100-110 °C) and maintain this temperature for several hours. The reaction progress can be monitored by techniques such as ³¹P NMR spectroscopy.
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution upon cooling. If not, concentrate the reaction mixture under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by filtration and wash it with cold water or ethanol to remove any unreacted starting materials and inorganic salts. The crude product can be further purified by recrystallization from water or an alcohol-water mixture to afford the pure aminomethylphosphonic acid.
Quantitative Data
The following table summarizes the reaction conditions and yields for the phosphonomethylation of various amines using phosphorous acid, which is generated in situ from this compound and water. The data is adapted from the seminal work of Moedritzer and Irani, providing a valuable reference for the expected outcomes of this reaction.[1]
| Amine | Molar Ratio (Amine:H₃PO₃:CH₂O) | Reaction Time (h) | Temperature (°C) | Product | Yield (%) |
| Ammonia | 1:3:3 | 2 | Reflux | Nitrilotris(methylenephosphonic acid) | 95 |
| Methylamine | 1:2:2 | 2 | Reflux | Methyliminobis(methylenephosphonic acid) | 92 |
| Ethylamine | 1:2:2 | 2 | Reflux | Ethyliminobis(methylenephosphonic acid) | 90 |
| n-Butylamine | 1:2:2 | 2 | Reflux | n-Butyliminobis(methylenephosphonic acid) | 88 |
| Aniline | 1:2:2 | 4 | Reflux | Phenyliminobis(methylenephosphonic acid) | 75 |
| Dimethylamine | 1:1:1 | 2 | Reflux | Dimethylaminomethylphosphonic acid | 85 |
| Diethylamine | 1:1:1 | 2 | Reflux | Diethylaminomethylphosphonic acid | 82 |
| Morpholine | 1:1:1 | 2 | Reflux | Morpholinomethylphosphonic acid | 90 |
Visualizations
Reaction Mechanism:
The reaction is believed to proceed through a Mannich-type mechanism. The key steps involve the formation of a hydroxymethylamine intermediate, followed by dehydration to an iminium ion. The phosphorous acid then acts as a nucleophile, attacking the iminium ion to form the C-P bond.
Caption: Proposed mechanism for the phosphonomethylation of amines.
Experimental Workflow:
The following diagram outlines the general laboratory workflow for the synthesis of aminomethylphosphonic acids using the described protocol.
Caption: General experimental workflow for phosphonomethylation.
Safety Precautions
-
This compound is a corrosive and toxic compound that reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety goggles, lab coat).
-
The reaction generates hydrogen chloride gas, which is corrosive and toxic. Ensure adequate ventilation and consider using a gas trap.
-
Formaldehyde is a known carcinogen and sensitizer. Handle it in a fume hood and avoid inhalation and skin contact.
-
The reaction can be exothermic, especially during the addition of PCl₃ and formaldehyde. Proper cooling and slow addition rates are essential to control the reaction temperature.
Conclusion
The phosphonomethylation of amines using this compound and formaldehyde is a robust and versatile method for the synthesis of aminomethylphosphonic acids. This protocol, along with the provided quantitative data and visualizations, serves as a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Careful adherence to the experimental procedure and safety precautions is crucial for the successful and safe execution of this reaction.
References
Application Notes: Synthesis of Phosphines via Grignard Reaction with Phosphorus Trichloride
The synthesis of phosphines is of significant interest in various fields of chemistry, including catalysis, materials science, and organometallic chemistry.[1][2][3] Tertiary phosphines, in particular, are widely used as ligands for transition metal catalysts due to their unique electronic and steric properties, which can be fine-tuned by modifying the substituents on the phosphorus atom.[1][2][3]
One of the most established and versatile methods for the synthesis of tertiary phosphines is the reaction of phosphorus trichloride (B1173362) (PCl₃) with Grignard reagents (R-MgX).[4][5] This method allows for the formation of P-C bonds through the nucleophilic displacement of chloride ions from the phosphorus center by the carbanionic part of the Grignard reagent. The reaction is highly versatile, enabling the synthesis of a wide range of trialkyl- and triarylphosphines.
A key challenge in this synthesis is controlling the degree of substitution on the phosphorus atom. Due to the high reactivity of Grignard reagents, the reaction with PCl₃ often proceeds to completion, yielding the trisubstituted tertiary phosphine (B1218219).[4][6] Achieving selective monosubstitution or disubstitution to obtain primary (RPH₂) or secondary (R₂PH) phosphines, or their corresponding chlorophosphine intermediates (RPCl₂ and R₂PCl), can be difficult and may require careful control of stoichiometry and reaction conditions, or the use of less reactive organometallic reagents.[4][6] For the synthesis of asymmetric phosphines (P(R¹)(R²)(R³)), a stepwise approach is often employed, starting with partially substituted chlorophosphines like dichlorophenylphosphine (B166023) (PhPCl₂) or chlorodiphenylphosphine (B86185) (Ph₂PCl).[1]
Despite these challenges, the Grignard approach remains a cornerstone for phosphine synthesis due to its use of readily available starting materials and its broad applicability.[4]
General Reaction Scheme
The overall reaction for the synthesis of a symmetric tertiary phosphine from phosphorus trichloride and a Grignard reagent can be depicted as follows:
Caption: General reaction for tertiary phosphine synthesis.
Experimental Protocols
Protocol 1: Synthesis of Symmetric Triarylphosphines (e.g., Triphenylphosphine (B44618) derivatives)
This protocol is a general method for synthesizing tri-(R-phenyl) phosphine derivatives.[7]
Materials:
-
Magnesium turnings
-
R-substituted halobenzene (e.g., p-bromoanisole)
-
This compound (PCl₃)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Dilute Hydrochloric Acid (HCl)
-
Nitrogen gas for inert atmosphere
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Grignard Reagent Formation:
-
Set up a dry three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (0.8 mol) and a small amount of the anhydrous solvent to the flask under a nitrogen atmosphere.[7]
-
Add a small amount of R-substituted halobenzene (e.g., 0.064 mol of p-bromoanisole) to initiate the reaction. The reaction may need gentle heating to start.[7]
-
Once the reaction begins (indicated by cloudiness and gentle boiling), slowly add a solution of the remaining R-substituted halobenzene (e.g., 0.736 mol of p-bromoanisole in THF) from the dropping funnel, maintaining a controlled temperature (e.g., ~55°C).[7]
-
After the addition is complete, continue stirring for an additional hour to ensure complete formation of the Grignard reagent.[7]
-
-
Reaction with this compound:
-
Workup and Purification:
-
After the reaction, the solvent can be removed under reduced pressure.[7]
-
The reaction is then quenched by the careful, dropwise addition of dilute hydrochloric acid for hydrolysis.[7]
-
The product is then isolated through standard post-treatment procedures, which may include extraction with an organic solvent, washing, drying over an anhydrous salt (like Na₂SO₄), and removal of the solvent under vacuum.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Protocol 2: Synthesis of Mixed Arylalkyl Tertiary Phosphines
This protocol describes the synthesis of mixed phosphines by reacting a chlorophosphine with a Grignard reagent.[1]
Materials:
-
Chlorodiphenylphosphine (Ph₂PCl) or Dichlorophenylphosphine (PhPCl₂)
-
Alkyl or Aryl Grignard reagent (commercially available solution, e.g., CH₃MgCl in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Ammonium (B1175870) Chloride (NH₄Cl) solution (deoxygenated)
-
Ethyl acetate (B1210297)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Schlenk flask or three-neck round-bottom flask
-
Magnetic stirrer
-
Syringes for liquid transfer
-
Low-temperature bath (e.g., ice-salt or dry ice-acetone)
Procedure:
-
Reaction Setup:
-
Addition of Grignard Reagent:
-
Workup and Purification:
-
Quench the reaction by adding a half-saturated ammonium chloride solution (prepared with deoxygenated water).[1]
-
Dilute the mixture with ethyl acetate and stir for 15 minutes.[1]
-
Separate the organic layer. Extract the aqueous layer multiple times with ethyl acetate (e.g., 3 x 15 mL).[1]
-
Combine all organic layers and dry over anhydrous sodium sulfate.[1]
-
Filter and concentrate the solution under vacuum to obtain the crude product.[1]
-
Purify the crude product by flash column chromatography.[1]
-
Quantitative Data Summary
The following table summarizes the synthesis of various tertiary phosphines using Grignard reagents, with data extracted from the literature.
| Product Phosphine | Phosphorus Source | Grignard Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyldiphenylphosphine | Ph₂PCl | CH₃MgCl | THF | -10 | 12 | 66 | [1][3] |
| Ethyldiphenylphosphine | Ph₂PCl | C₂H₅MgBr | THF | -10 | 12 | 86 | [1] |
| n-Butyldiphenylphosphine | Ph₂PCl | n-BuMgCl | THF | -10 | 12 | 62 | [1] |
| (4-Methoxyphenyl)diphenylphosphine | Ph₂PCl | 4-MeO-C₆H₄MgBr | THF | -10 | 12 | 72 | [1] |
| Diisopropylphenylphosphine | PhPCl₂ | i-PrMgBr | THF | -10 | 12 | 52 | [3] |
| Dicyclohexylphenylphosphine | PhPCl₂ | c-HexMgBr | THF | -10 | 12 | 46 | [1] |
| Di(p-tolyl)phenylphosphine | PhPCl₂ | p-TolMgBr | THF | -10 | 12 | 76 | [1][3] |
Experimental Workflow
The general workflow for phosphine synthesis via the Grignard reaction is outlined below.
References
- 1. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. squ.elsevierpure.com [squ.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 5. citycollegekolkata.org [citycollegekolkata.org]
- 6. Synthesis of Aryl-Dichlorophosphines - ChemistryViews [chemistryviews.org]
- 7. Synthesis method of triphenylphosphine derivative tri-(R-phenyl) phosphine - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for the Vilsmeier-Haack Reaction: A Focus on Phosphorus Trichloride and a Review of Standard Reagents
For Researchers, Scientists, and Drug Development Professionals
The Vilsmeier-Haack (V-H) reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction is a cornerstone in synthetic organic chemistry, particularly in the pharmaceutical industry, where the resulting aryl and heteroaryl aldehydes serve as crucial intermediates for the synthesis of a wide range of biologically active molecules. While the classical V-H reaction employs phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), this document addresses the use of phosphorus trichloride (B1173362) (PCl₃) and provides a comprehensive overview of the standard, well-established protocols.
A Note on the Use of Phosphorus Trichloride (PCl₃)
Initial research into the application of this compound (PCl₃) as the activating agent in the Vilsmeier-Haack reaction reveals a significant scarcity of detailed experimental protocols and quantitative data in the current scientific literature. While the V-H reaction is known to proceed with various acid chlorides, phosphorus oxychloride (POCl₃) remains the most predominantly used and well-documented reagent for this transformation. The information available suggests that other reagents like thionyl chloride (SOCl₂) and oxalyl chloride are also viable alternatives, but specific methodologies and comparative performance data for PCl₃ are not readily found. Therefore, the following application notes and protocols will focus on the standard and widely accepted use of POCl₃, with a comparative discussion on other activating agents where information is available.
The Standard Vilsmeier-Haack Reaction with Phosphorus Oxychloride (POCl₃)
The V-H reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring system.[1] The reaction is prized for its operational simplicity, use of inexpensive reagents, and relatively mild conditions.[1]
Reaction Mechanism
The reaction proceeds through two primary stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to generate a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[1][2]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic substrate attacks the electrophilic carbon of the Vilsmeier reagent, forming an iminium ion intermediate.[1][2]
-
Hydrolysis: An aqueous workup hydrolyzes the iminium ion to yield the final aryl aldehyde product.[1][2]
Quantitative Data Summary
The following table summarizes representative quantitative data for the Vilsmeier-Haack reaction using POCl₃ with various substrates.
| Substrate | Activating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| N-Arylacetamide | POCl₃ | DMF | 80-90 | 4-16 | Good to Moderate | [3] |
| 1,3-Dimethoxy-5-(4-nitrophenoxy)benzene | POCl₃ | DMF | 80 | 3 | Not Specified | [4] |
| N-Vinylpyrrole | POCl₃ | 1,2-Dichloroethane (B1671644) | Ambient | 3 | Not Specified | [4] |
| General Substrate | (Chloromethylene)dimethyliminium Chloride | DMF | Room Temperature | 6.5 | 77 | [2] |
Experimental Protocols
General Protocol for the Formylation of an Electron-Rich Arene
This protocol is a generalized procedure based on common practices reported in the literature.[2][4]
Materials:
-
Electron-rich aromatic or heteroaromatic substrate
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (or another suitable solvent)
-
Sodium acetate
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), place the desired amount of DMF. Cool the flask in an ice bath to 0°C. Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The amount of POCl₃ is typically equimolar to the DMF. Allow the mixture to stir at 0°C for 30-60 minutes.
-
Addition of Substrate: Dissolve the electron-rich aromatic substrate in a minimal amount of an appropriate solvent (e.g., 1,2-dichloroethane or DMF). Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. In some cases, gentle heating may be required to drive the reaction to completion. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate. Stir the mixture vigorously for 15-30 minutes to hydrolyze the intermediate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate. Perform the extraction three times to ensure complete recovery of the product.
-
Washing: Combine the organic extracts and wash successively with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to obtain the pure formylated product.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Vilsmeier-Haack reaction.
Logical Relationship of Reagents and Products
Caption: Logical flow from reactants to products in the Vilsmeier-Haack reaction.
Discussion on Alternative Activating Agents
While POCl₃ is the most common activating agent for the Vilsmeier-Haack reaction, other reagents can also be employed.
-
Thionyl Chloride (SOCl₂): This reagent is a viable alternative to POCl₃. A key advantage is that its primary byproduct, sulfur dioxide (SO₂), is a gas, which can simplify the work-up procedure.[5]
-
Oxalyl Chloride ((COCl)₂): Considered one of the cleanest activating agents, as all its byproducts (carbon monoxide, carbon dioxide, and hydrogen chloride) are gaseous.[5] This can significantly streamline the purification process.
-
This compound (PCl₃): As previously mentioned, there is a lack of specific protocols for the use of PCl₃ in the Vilsmeier-Haack reaction in the readily available literature. While theoretically possible for it to act as an activating agent, its reactivity, efficiency, and byproduct profile compared to POCl₃ are not well-documented for this specific transformation. Researchers interested in exploring PCl₃ for this reaction would likely need to undertake significant optimization studies.
Conclusion
The Vilsmeier-Haack reaction is an indispensable tool in organic synthesis for the formylation of electron-rich aromatic and heteroaromatic compounds. The standard protocol utilizing phosphorus oxychloride and N,N-dimethylformamide is well-established, reliable, and widely applicable. While alternative activating agents exist, and may offer advantages in specific contexts, detailed procedures and extensive data for the use of this compound are currently limited. For researchers and professionals in drug development, the POCl₃-based method remains the go-to procedure for predictable and efficient formylation via the Vilsmeier-Haack reaction.
References
Application Notes and Protocols: Phosphorus Trichloride as a Dehydrating Agent in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorus trichloride (B1173362) (PCl₃) is a versatile and reactive inorganic compound widely employed in organic synthesis.[1][2] Its utility extends to acting as a dehydrating agent in various transformations, proving invaluable for the synthesis of key intermediates in drug development and specialty chemical manufacturing.[1][3][4] This document provides detailed application notes and experimental protocols for the use of PCl₃ in two key dehydration reactions: the conversion of primary amides to nitriles and the transformation of carboxylic acids into acyl chlorides.
Conversion of Primary Amides to Nitriles
The dehydration of primary amides is a fundamental method for the synthesis of nitriles, which are important structural motifs in many pharmaceuticals and agrochemicals.[5][6] Phosphorus trichloride, in combination with a base, serves as an efficient reagent for this transformation.[5][6]
Reaction Principle
This compound activates the amide carbonyl group, facilitating elimination to form the corresponding nitrile. The reaction is typically carried out in the presence of a base, such as diethylamine (B46881), to neutralize the hydrogen chloride byproduct.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the conversion of various primary amides to nitriles using this compound.
| Entry | Substrate (Amide) | Product (Nitrile) | Reaction Time (h) | Yield (%) |
| 1 | Benzamide (B126) | Benzonitrile | 0.5 | 92 |
| 2 | 4-Methylbenzamide | 4-Methylbenzonitrile | 0.5 | 94 |
| 3 | 4-Methoxybenzamide | 4-Methoxybenzonitrile | 0.75 | 95 |
| 4 | 4-Chlorobenzamide | 4-Chlorobenzonitrile | 0.5 | 90 |
| 5 | 4-Nitrobenzamide | 4-Nitrobenzonitrile | 1 | 85 |
| 6 | 2-Phenylacetamide | 2-Phenylacetonitrile | 1 | 88 |
| 7 | Heptanamide | Heptanenitrile | 2 | 82 |
| 8 | Nicotinamide | 3-Cyanopyridine | 1.5 | 87 |
Data sourced from a study by Khalili, et al.[5][6][7]
Experimental Protocol: Synthesis of Benzonitrile from Benzamide[5][6][7]
Materials:
-
Benzamide
-
This compound (PCl₃)
-
Diethylamine (Et₂NH)
-
Chloroform (B151607) (CHCl₃), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of benzamide (1.0 mmol) and diethylamine (3.0 mmol) in anhydrous chloroform (5 mL) in a round-bottom flask, add this compound (2.0 mmol) dropwise at 0 °C (ice bath).
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC). For benzamide, the reaction is typically complete within 30 minutes.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by silica (B1680970) gel column chromatography if necessary.
Reaction Mechanism
The proposed mechanism for the dehydration of amides using PCl₃ involves the initial activation of the amide oxygen by PCl₃, followed by elimination facilitated by a base.
Caption: Proposed mechanism for amide to nitrile conversion.
Conversion of Carboxylic Acids to Acyl Chlorides
The conversion of carboxylic acids to the more reactive acyl chlorides is a cornerstone of organic synthesis, enabling the formation of esters, amides, and other derivatives.[8][9][10] this compound is a common and effective reagent for this transformation.[1][3][9]
Reaction Principle
This compound reacts with carboxylic acids to replace the hydroxyl group with a chlorine atom, forming the corresponding acyl chloride and phosphorous acid as a byproduct.[1][3]
Quantitative Data Summary
The following table presents data for the conversion of various benzoic acids to their corresponding acyl chlorides using an atom-efficient method with PCl₃.[3]
| Entry | Substrate (Carboxylic Acid) | Product (Acyl Chloride) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzoic acid | Benzoyl chloride | 60 | 6 | 96 |
| 2 | 4-Methylbenzoic acid | 4-Methylbenzoyl chloride | 60 | 6 | 95 |
| 3 | 4-Methoxybenzoic acid | 4-Methoxybenzoyl chloride | 60 | 6 | 94 |
| 4 | 4-Chlorobenzoic acid | 4-Chlorobenzoyl chloride | 60 | 6 | 97 |
| 5 | 4-Nitrobenzoic acid | 4-Nitrobenzoyl chloride | 80 | 24 | 92 |
| 6 | 2-Chlorobenzoic acid | 2-Chlorobenzoyl chloride | 60 | 6 | 95 |
| 7 | Phenylacetic acid | Phenylacetyl chloride | 25 | 24 | 90 |
Data sourced from a study by Li, et al.[3]
Experimental Protocol: Synthesis of Benzoyl Chloride from Benzoic Acid[3]
Materials:
-
Benzoic acid
-
This compound (PCl₃)
-
Acetonitrile (B52724) (CH₃CN), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a solution of benzoic acid (1.0 mmol) in anhydrous acetonitrile (0.6 mL) in a round-bottom flask, add this compound (0.333 mmol).
-
Heat the reaction mixture to 60 °C with stirring.
-
Maintain the temperature and stirring for 6 hours.
-
Monitor the reaction by TLC or gas chromatography (GC).
-
Upon completion, the reaction mixture can be carefully subjected to fractional distillation to isolate the benzoyl chloride. The byproduct, phosphorous acid, is a solid and can be removed by filtration.
Reaction Mechanism
The reaction proceeds through the formation of a mixed anhydride (B1165640) intermediate, which then undergoes nucleophilic attack by a chloride ion.
Caption: Overall conversion of a carboxylic acid to an acyl chloride.
Experimental Workflow
A general workflow for conducting these dehydration reactions is outlined below. It is crucial to perform these reactions in a well-ventilated fume hood due to the corrosive and reactive nature of this compound and the evolution of HCl gas in some cases.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. RU2078759C1 - Method for production of chlorides of carboxylic acids - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Carboxylic Acids to Acid Chlorides [moodle.tau.ac.il]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II [kpu.pressbooks.pub]
Troubleshooting & Optimization
Technical Support Center: Purification of Technical Grade Phosphorus Trichloride
Welcome to the technical support center for the purification of technical grade phosphorus trichloride (B1173362) (PCl₃). This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the purification of PCl₃.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in technical grade phosphorus trichloride?
A1: Technical grade PCl₃ typically has a purity of over 99.7%.[1] The main impurity is often phosphorus oxychloride (POCl₃), which can be present at levels up to 0.3% w/w.[1] Other common impurities include:
-
Phosphorus pentachloride (PCl₅)
-
Sulfur compounds[4]
-
Heavy metals such as antimony[5]
-
Organic compounds, especially if the PCl₃ has been used in reactions and recovered.
Q2: Why is it crucial to remove these impurities for pharmaceutical applications?
A2: In drug development and pharmaceutical synthesis, the purity of reagents is paramount. Impurities in PCl₃ can lead to unintended side reactions, formation of toxic byproducts, and reduced yield of the desired active pharmaceutical ingredient (API). For instance, reactive impurities can interfere with the precise control of chlorination reactions, a common application of PCl₃ in synthesizing complex organic molecules.[2]
Q3: What is the most common laboratory method for purifying technical grade PCl₃?
A3: The most common and effective method for purifying PCl₃ on a laboratory scale is fractional distillation.[1] This technique separates components of a liquid mixture based on their different boiling points. PCl₃ has a boiling point of 76.1°C, while common impurities like POCl₃ boil at 105.8°C, allowing for effective separation.
Q4: Can chemical treatment be used for purification?
A4: Yes, chemical treatments can be employed, often in conjunction with distillation. For example, distilling PCl₃ over white or red phosphorus can help to remove any PCl₅ impurity by converting it back to PCl₃. Other additives like activated carbon or specific metal salts have also been used to target particular impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation during distillation (broad boiling point range) | 1. Inefficient distillation column (insufficient theoretical plates).2. Distillation rate is too fast.3. Heat loss from the distillation column. | 1. Use a longer fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates.2. Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.3. Insulate the column with glass wool or aluminum foil to minimize heat loss. |
| Product is contaminated with phosphorus pentachloride (PCl₅) | PCl₅ can form if there is an excess of chlorine during the synthesis of PCl₃. | Before the final fractional distillation, reflux the crude PCl₃ with a small amount of white or red phosphorus. This will convert the PCl₅ back to PCl₃, which can then be distilled. |
| Distillate is cloudy or fuming | This is likely due to exposure to atmospheric moisture, causing hydrolysis of PCl₃ to phosphorous acid and hydrochloric acid. | Ensure that the entire distillation apparatus is completely dry and assembled to prevent any leaks. It is highly recommended to perform the distillation under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of solid residue in the distillation flask | This can be due to the presence of non-volatile impurities such as metal salts or decomposition products. | This is generally expected. Do not distill to dryness to avoid potential decomposition of the residue at high temperatures. The still bottoms residue should be handled and disposed of as hazardous waste.[5] |
| Difficulty in removing phosphorus oxychloride (POCl₃) | The boiling point of POCl₃ (105.8°C) is significantly higher than PCl₃ (76.1°C), but inefficient distillation can lead to co-distillation. | Use an efficient fractional distillation setup with a packed column and maintain a slow, steady distillation rate. Discard an initial fraction and collect the fraction that distills at a constant temperature corresponding to the boiling point of PCl₃. |
Purification Efficiency Data
The following table summarizes typical impurity levels in technical grade PCl₃ and the expected purity after applying different purification methods.
| Impurity | Typical Concentration in Technical Grade PCl₃ (w/w) | Concentration after Fractional Distillation (w/w) | Concentration after Advanced Purification (e.g., with sorbents and microfiltration) (w/w) |
| Assay (PCl₃) | > 99.7%[1] | > 99.9% | Up to 99.9999% |
| Phosphorus Oxychloride (POCl₃) | ≤ 0.3%[1] | < 0.1%[2] | Significantly Reduced |
| Iron (Fe) | ≤ 0.0001% (1 ppm)[1][3] | < 0.00002% (0.2 ppm)[2] | 1 x 10⁻⁷ - 1 x 10⁻⁸ %[6] |
| Arsenic (As) | ≤ 0.0005% (5 ppm)[2] | Significantly Reduced | 1 x 10⁻⁷ - 1 x 10⁻⁸ %[6] |
| Sulfur (S) | Variable | Significantly Reduced | 1 x 10⁻⁷ - 1 x 10⁻⁸ %[6] |
| Distillation Residue | ≤ 0.1%[1] | N/A | N/A |
Experimental Protocols
Safety Precaution: this compound is highly toxic, corrosive, and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The distillation apparatus must be scrupulously dried before use.
Protocol 1: Purification by Fractional Distillation
This protocol is suitable for general laboratory purification of technical grade PCl₃.
Materials:
-
Technical grade this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux column, 20-30 cm)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flask
-
Heating mantle
-
Boiling chips or magnetic stirrer
-
Inert gas source (Nitrogen or Argon)
-
Drying tube (e.g., with calcium chloride)
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Charging the Flask: Charge the round-bottom flask with technical grade PCl₃ (not more than two-thirds full) and add a few boiling chips or a magnetic stir bar.
-
Inert Atmosphere: Flush the entire system with a slow stream of dry nitrogen or argon. Maintain a positive pressure of the inert gas throughout the distillation, with an outlet to a bubbler.
-
Heating: Begin to gently heat the flask using the heating mantle.
-
Distillation: As the PCl₃ begins to boil, a ring of condensate will rise through the fractionating column. Adjust the heating rate to ensure a slow and steady rise.
-
Collecting Fractions:
-
Fore-run: Collect the initial distillate (a few milliliters) separately. This fraction will contain any lower-boiling impurities.
-
Main Fraction: When the temperature at the distillation head stabilizes at the boiling point of PCl₃ (76.1°C at atmospheric pressure), change the receiving flask and collect the pure PCl₃.
-
End Fraction: Stop the distillation when the temperature begins to rise or drop, or when a small amount of liquid remains in the distillation flask. Do not distill to dryness.
-
-
Shutdown: Allow the apparatus to cool down to room temperature under the inert atmosphere before dismantling.
Protocol 2: Removal of Phosphorus Pentachloride (PCl₅) Impurity
This procedure should be performed prior to the final fractional distillation if PCl₅ is a known or suspected impurity.
Materials:
-
Crude this compound containing PCl₅
-
White or red phosphorus
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the crude PCl₃.
-
Addition of Phosphorus: Add a small amount of white or red phosphorus to the flask.
-
Reflux: Heat the mixture to reflux and maintain for 1-2 hours. The PCl₅ will react with the phosphorus to form PCl₃.
-
Distillation: After cooling, the PCl₃ can be purified by fractional distillation as described in Protocol 1.
Purification Workflow
The following diagram illustrates the logical workflow for the purification of technical grade this compound.
Caption: Workflow for the purification of technical grade this compound.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. This compound - Versatile Chemical Intermediate | ICL Industrial Products [icl-industrialproducts.com]
- 3. This compound | PCl3 | CID 24387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound PCl3 - PCC Group [products.pcc.eu]
- 5. US5430234A - Process for removing phosphorus and heavy metals from this compound still bottoms residue - Google Patents [patents.google.com]
- 6. RU2446094C1 - Method of purifying this compound - Google Patents [patents.google.com]
Technical Support Center: Phosphorus Trichloride (PCl₃) Purification
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the purification of phosphorus trichloride (B1173362) (PCl₃) before its use in sensitive applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial phosphorus trichloride?
A1: Commercial grades of this compound can contain several impurities that may interfere with subsequent reactions. The most prevalent of these is phosphorus oxychloride (POCl₃), which forms through the reaction of PCl₃ with moisture.[1] Other common impurities include phosphorus pentachloride (PCl₅), unreacted elemental phosphorus, and various dissolved chlorides.[2][3] For applications in industries such as pharmaceuticals and electronics, trace amounts of sulfur, selenium, arsenic, heavy metals, and carbon-containing compounds are also of concern.[4][5]
Q2: My reaction is sensitive to protic impurities. How can I be sure my PCl₃ is dry?
A2: this compound reacts vigorously with water to produce phosphorous acid and hydrochloric acid.[6] Therefore, ensuring the dryness of PCl₃ is critical. The most effective method for removing water and the resulting hydrolysis products is fractional distillation under an inert atmosphere (e.g., nitrogen or argon). It is also imperative to use oven-dried glassware and handle the material under anhydrous conditions to prevent atmospheric moisture contamination.
Q3: I suspect my PCl₃ contains phosphorus pentachloride (PCl₅). How can I remove it?
A3: Phosphorus pentachloride is a common impurity, especially in older reagents or material that has been exposed to chlorine.[3] A standard and effective method for removing PCl₅ is to distill the this compound over white phosphorus.[2][7] The white phosphorus reduces PCl₅ to PCl₃, which can then be collected as the distillate.
Q4: Can I use a simple distillation to purify PCl₃?
A4: Simple distillation can be effective for removing non-volatile impurities. However, for separating PCl₃ from impurities with close boiling points, such as phosphorus oxychloride (POCl₃), fractional distillation is necessary. The significant difference in their boiling points allows for efficient separation with a fractionating column.
Q5: Are there specialized purification methods for ultra-high purity PCl₃ required in pharmaceutical or semiconductor applications?
A5: Yes, for applications demanding extremely low levels of impurities, more advanced techniques are employed. These can include multi-step processes involving gas-phase thermal treatment over inorganic oxide sorbents, followed by rectification and microfiltration at low temperatures.[4] These methods are designed to reduce metallic and organic impurities to parts-per-billion (ppb) levels.[4]
Troubleshooting Guides
Problem: My purified PCl₃ is discolored (yellowish).
-
Possible Cause: The yellow discoloration can be due to the presence of dissolved chlorine or the formation of colored phosphorus subhalides.
-
Solution: Bubbling a stream of dry nitrogen or argon through the liquid PCl₃ before distillation can help remove dissolved chlorine. Subsequent fractional distillation should yield a colorless liquid.
Problem: The yield of my purified PCl₃ after distillation is lower than expected.
-
Possible Cause 1: Inefficient condensation. Ensure your condenser has a sufficient surface area and that the coolant is at an appropriate temperature.
-
Possible Cause 2: Loss of volatile PCl₃. Ensure all joints in your distillation apparatus are well-sealed to prevent the escape of PCl₃ vapor. Using ground-glass joints with appropriate grease or PTFE sleeves is recommended.
-
Possible Cause 3: Incomplete distillation. Ensure the distillation is carried out to completion, monitoring the temperature at the still head.
Quantitative Data Summary
The following table summarizes the boiling points of this compound and its common volatile impurities, which is crucial for planning purification by distillation.
| Compound | Formula | Boiling Point (°C) | Boiling Point (K) |
| This compound | PCl₃ | 76.1 | 349.2 |
| Phosphorus Oxychloride | POCl₃ | 105.8 | 378.9 |
| Phosphorus Pentachloride | PCl₅ | 160 (sublimes) | 433 (sublimes) |
Data sourced from multiple chemical databases and publications.[6][8][9]
Experimental Protocols
Protocol 1: Fractional Distillation for Removal of Phosphorus Oxychloride (POCl₃)
This protocol describes the purification of this compound from the common impurity, phosphorus oxychloride, by fractional distillation.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Inert gas source (Nitrogen or Argon)
-
Drying tube (e.g., with calcium chloride)
-
Boiling chips
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus using oven-dried glassware. The round-bottom flask containing the crude PCl₃ and boiling chips is placed in the heating mantle. Attach the fractionating column, followed by the distillation head with a thermometer, condenser, and receiving flask. Ensure all connections are secure.
-
Inert Atmosphere: Flush the entire system with a slow stream of dry nitrogen or argon to displace any air and moisture. The outlet of the receiving flask should be protected with a drying tube.
-
Heating: Begin gentle heating of the round-bottom flask.
-
Fraction Collection: Monitor the temperature at the distillation head. The temperature should rise and stabilize at the boiling point of PCl₃ (approximately 76°C). Collect the fraction that distills over at a constant temperature.
-
Separation: As the distillation proceeds, the temperature will begin to rise, indicating that the higher-boiling impurity (POCl₃) is starting to distill. At this point, stop the distillation or change the receiving flask to separate the purified PCl₃ from the higher-boiling fraction.
-
Storage: Store the purified, colorless PCl₃ in a tightly sealed, dry, glass container under an inert atmosphere.
Protocol 2: Removal of Phosphorus Pentachloride (PCl₅) by Distillation over White Phosphorus
This method is employed to remove PCl₅ impurities from PCl₃.
Materials:
-
PCl₃ contaminated with PCl₅
-
White phosphorus (handle with extreme caution)
-
Distillation apparatus (as described in Protocol 1)
-
Inert gas source
Procedure:
-
Preparation: Under an inert atmosphere and taking all necessary safety precautions for handling white phosphorus, add a small amount of white phosphorus to the crude PCl₃ in the distillation flask.
-
Reflux: Gently heat the mixture to reflux for a period to allow the white phosphorus to react with and reduce the PCl₅ to PCl₃.
-
Distillation: Proceed with the fractional distillation as described in Protocol 1. The purified PCl₃ will distill over, leaving the less volatile phosphorus species and any excess white phosphorus in the distillation flask.
-
Storage: Store the purified PCl₃ under anhydrous and inert conditions.
Logical Workflow for PCl₃ Purification
The following diagram illustrates the decision-making process for selecting the appropriate purification method based on the identified or suspected impurities in the this compound.
Caption: Decision tree for selecting a PCl₃ purification method.
References
- 1. This compound | PCl3 | CID 24387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. homework.study.com [homework.study.com]
- 3. bdih-download.endress.com [bdih-download.endress.com]
- 4. RU2446094C1 - Method of purifying this compound - Google Patents [patents.google.com]
- 5. This compound PCl3 - PCC Group [products.pcc.eu]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. prepchem.com [prepchem.com]
- 9. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
Technical Support Center: Safely Quenching Reactions with Excess Phosphorus Trichloride (PCl₃)
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe and effective quenching of reactions containing excess phosphorus trichloride (B1173362) (PCl₃). Adherence to these protocols is critical for mitigating the significant risks associated with this highly reactive reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with quenching excess phosphorus trichloride? A1: The primary hazard is its violent and highly exothermic reaction with water.[1][2][3] This hydrolysis produces phosphorous acid (H₃PO₃) and large volumes of corrosive hydrogen chloride (HCl) gas.[1][2] The reaction can generate significant heat, leading to a dangerous, uncontrolled temperature increase known as a "runaway reaction."[4] Furthermore, the liberated HCl gas is extremely destructive to mucous membranes and the respiratory tract.[3][5]
Q2: What is the single most important procedure to follow when quenching PCl₃? A2: The most critical safety procedure is to perform a "reverse quench." This means the reaction mixture containing PCl₃ is added slowly to the quenching solution.[6][7] You should never add the quenching solution (e.g., water) to the reaction mixture. The reverse quench ensures that the reactive PCl₃ is always the limiting reagent in the quenching flask, allowing for much better control over the rate of reaction and heat generation.[7]
Q3: What are the recommended quenching agents for excess PCl₃? A3: The most common and effective quenching agents are water (in the form of ice or an ice/water slurry) and aqueous base solutions.
-
Ice/Water: Effectively absorbs the heat generated during hydrolysis. It must be used in a reverse quench with vigorous stirring to maintain temperature control.[6]
-
Aqueous Base (e.g., Sodium Bicarbonate, Sodium Hydroxide): Used in conjunction with ice, these agents neutralize the acidic byproducts (H₃PO₃ and HCl) as they are formed.[7][8]
-
Aqueous Sodium Acetate (B1210297): Quenching into a warm (35-40°C) sodium acetate solution is a specific protocol designed to ensure the immediate and complete hydrolysis of PCl₃, which prevents the formation of unstable intermediates that can lead to a delayed exothermic event.[6]
Q4: Can I use an alcohol, like isopropanol (B130326) or ethanol, to quench PCl₃? A4: While PCl₃ does react with alcohols, it is not a recommended quenching method in a typical workup scenario. The reaction produces organophosphate byproducts, which can be toxic and may complicate the purification of your desired product.[7] Quenching with water or an aqueous base is the standard and preferred industrial practice.
Q5: What is a "delayed exotherm" and how can it be prevented? A5: A delayed exotherm is a hazardous situation that can occur when quenching into ice-water leads to incomplete hydrolysis.[6] This results in the accumulation of unstable, partially hydrolyzed intermediates.[6][9] These intermediates can then decompose uncontrollably later in the workup, even after the initial quench appears complete, causing a sudden and dangerous release of energy. To prevent this, ensure vigorous stirring and consider using a controlled, slightly elevated temperature quench (e.g., with a 35-40°C sodium acetate solution) to drive the hydrolysis to completion.[6][7]
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Rapid, Uncontrolled Temperature Rise | Addition rate is too fast. Insufficient cooling or stirring. | Immediately stop the addition. Add more ice to the quenching flask. Increase the stirring speed. Once the temperature is under control, resume addition at a much slower rate. |
| Excessive Fuming / Gas Evolution | This is the expected release of HCl gas. | Ensure the procedure is being performed in a well-ventilated chemical fume hood.[8][10] If the fuming is too vigorous, slow down the rate of addition. |
| Reaction Mixture Solidifies in Addition Funnel | Product or reaction intermediate is precipitating due to the solvent or temperature. | Use a larger-bore addition funnel. If compatible with your product's stability, you may slightly dilute the reaction mixture with more of the reaction solvent before adding it to the quench. |
| Delayed Heat Release After Quench is Complete | Incomplete hydrolysis and formation of metastable intermediates.[6][9] | Prevention is key. Use a controlled quenching protocol, such as the warm sodium acetate method.[6] If this occurs, cool the flask immediately in a large ice bath and do not proceed with workup until the temperature is stable. |
Comparison of Quenching Methods
| Quenching Method | Recommended Temperature | Advantages | Disadvantages / Risks |
| Reverse Quench into Ice/Water | < 20°C | Simple; good thermal sink. | Risk of incomplete hydrolysis and delayed exotherm if not performed carefully.[6] |
| Reverse Quench into Ice / Aqueous Base (e.g., NaHCO₃) | < 20°C | Neutralizes corrosive HCl and phosphorous acid in situ.[7] | Vigorous CO₂ evolution with bicarbonate requires a large flask and slow addition. |
| Reverse Quench into Warm Aqueous Sodium Acetate | 35 - 40°C | Ensures complete and immediate hydrolysis, preventing the formation of unstable intermediates and delayed exotherms.[6] | Requires careful temperature monitoring to maintain the target range. |
Experimental Protocols
Safety First: Before starting, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a face shield, a fire-retardant lab coat, and impervious gloves.[3][5] All operations must be conducted in a certified chemical fume hood.[3]
Protocol 1: Standard Quench with Ice/Aqueous Sodium Bicarbonate (Reverse Quench)
This is a common method for quenching excess PCl₃.
Methodology:
-
Preparation: In a flask appropriately sized to be no more than one-third full at the end of the procedure, prepare a slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate. Equip the flask with a mechanical stirrer, a thermometer, and an addition funnel. Place the entire setup in a secondary containment tray or ice bath.
-
Setup: Transfer the reaction mixture containing excess PCl₃ into the addition funnel.
-
Addition: Begin vigorous stirring of the ice/bicarbonate slurry. Slowly add the PCl₃ mixture dropwise from the addition funnel into the slurry.
-
Temperature Control: Carefully monitor the internal temperature of the quenching flask. Maintain the temperature below 20°C by controlling the rate of addition.[7] If the temperature rises above this, stop the addition and add more ice to the flask.
-
Neutralization and Stirring: After the addition is complete, continue to stir the mixture for at least 30-60 minutes as it slowly warms to room temperature. This helps ensure the quench is complete. During this time, gas evolution (CO₂) should cease.
-
Workup: Check the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-8). The product can now be separated from the aqueous layer or extracted using a suitable organic solvent.
Protocol 2: Controlled Temperature Quench with Aqueous Sodium Acetate
This method is recommended to prevent delayed exothermic reactions.[6]
Methodology:
-
Preparation: In a flask equipped with a mechanical stirrer and a thermometer, prepare an aqueous solution of sodium acetate. Place the flask in a heating mantle or water bath and warm the solution to 35-40°C.
-
Setup: Transfer the reaction mixture containing excess PCl₃ into an addition funnel.
-
Addition: Begin vigorous stirring of the warm sodium acetate solution. Slowly add the reaction mixture dropwise to the solution. The slightly elevated temperature promotes immediate and complete hydrolysis of the PCl₃.[6]
-
Temperature Control: Monitor the internal temperature closely and use the heating mantle/water bath and addition rate to maintain it within the 35-40°C range.
-
Stirring: Once the addition is complete, continue to stir the mixture at 35-40°C for an additional 30 minutes to ensure all reactive phosphorus species have been hydrolyzed.
-
Workup: Cool the mixture to room temperature. The product can then be extracted with a suitable organic solvent and subjected to a standard aqueous workup.
Decision Workflow for Quenching PCl₃
Caption: Decision workflow for the safe quenching of excess this compound.
References
- 1. This compound: The Backbone of Industrial Chemistry [eureka.patsnap.com]
- 2. quora.com [quora.com]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. US5208000A - Hydrolysis of this compound - Google Patents [patents.google.com]
- 5. nj.gov [nj.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. kgroup.du.edu [kgroup.du.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemicalbook.com [chemicalbook.com]
Technical Support Center: Managing Phosphorus Trichloride Reactions with Protic Solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the highly exothermic reactions of phosphorus trichloride (B1173362) (PCl₃) with protic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is the reaction of phosphorus trichloride with protic solvents so hazardous?
A1: The reaction of this compound (PCl₃) with protic solvents, such as water and alcohols, is extremely vigorous and highly exothermic.[1][2] This reactivity is due to PCl₃'s susceptibility to nucleophilic attack by the hydroxyl group of the protic solvent. The reaction with water is particularly violent, producing phosphorous acid (H₃PO₃) and dense, corrosive hydrogen chloride (HCl) gas.[1][3][4] The rapid release of HCl gas can cause a significant pressure buildup in a closed system, leading to potential explosions. The heat generated can also cause the mixture to boil, releasing hazardous vapors.[1]
Q2: What are the primary products of the reaction between PCl₃ and alcohols?
A2: The reaction of PCl₃ with alcohols typically yields alkyl chlorides and phosphorous acid.[5] The reaction proceeds through a series of steps involving the formation of a phosphite (B83602) ester intermediate.[5][6] The overall stoichiometry for the reaction with a primary or secondary alcohol is:
3 R-OH + PCl₃ → 3 R-Cl + H₃PO₃[5]
It's important to note that this reaction is not generally effective for tertiary alcohols due to steric hindrance.[7]
Q3: Can I use an aprotic solvent to control the reaction?
A3: Yes, using a dry, inert aprotic solvent is a common strategy to help control the reaction rate and dissipate heat. Solvents like benzene, chloroform, and carbon tetrachloride are suitable as they do not react with PCl₃.[4] It is crucial to ensure the solvent is anhydrous, as any residual water will react violently with the PCl₃.
Q4: What are the immediate safety precautions I should take before starting an experiment with PCl₃ and a protic solvent?
A4: Before beginning any experiment, ensure you are working in a well-ventilated fume hood.[1] Personal protective equipment (PPE) is mandatory and should include:
-
Safety glasses or goggles and a face shield.
-
A fire-retardant laboratory coat.[1]
-
Impervious gloves (e.g., butyl rubber).[1]
Additionally, have a supply of dry sand and a Class D fire extinguisher readily available for emergencies.[1][2] Avoid using water, carbon dioxide, or halogenated extinguishing agents on PCl₃ fires.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid, uncontrolled temperature increase (runaway reaction). | Addition of protic solvent is too fast. Inadequate cooling. Insufficient solvent to dissipate heat. | Immediately stop the addition of the protic solvent. Increase cooling to the reaction vessel (e.g., add more dry ice to the cooling bath). If the reaction is still uncontrollable, evacuate the area and follow emergency procedures. |
| Excessive fuming and release of white gas. | Reaction with atmospheric moisture. Vigorous reaction producing HCl gas. | Ensure the reaction setup is under an inert atmosphere (e.g., nitrogen or argon). Reduce the rate of addition of the protic solvent. Ensure the fume hood sash is at the appropriate height to maintain proper airflow. |
| Low yield of the desired alkyl chloride. | Incomplete reaction. Use of a tertiary alcohol.[7] Side reactions due to the presence of water. | Ensure the reaction is stirred efficiently and allowed to proceed for a sufficient amount of time. This method is not suitable for converting tertiary alcohols to alkyl chlorides.[7] Use anhydrous reagents and solvents. |
| Solidification of the reaction mixture. | Formation of solid byproducts. The reaction temperature is too low. | Add more inert solvent to dissolve the solids. Slowly and carefully allow the reaction temperature to rise while monitoring for any signs of a runaway reaction. |
Experimental Protocols
Protocol 1: Controlled Reaction of this compound with an Alcohol
This protocol describes a general procedure for the controlled reaction of PCl₃ with a primary or secondary alcohol to form an alkyl chloride.
Materials:
-
This compound (freshly distilled)
-
Anhydrous alcohol
-
Anhydrous inert solvent (e.g., dichloromethane (B109758) or diethyl ether)
-
Three-necked round-bottom flask
-
Addition funnel
-
Reflux condenser with a gas outlet connected to a scrubber (containing sodium hydroxide (B78521) solution to neutralize HCl gas)
-
Magnetic stirrer and stir bar
-
Inert gas supply (nitrogen or argon)
-
Cooling bath (e.g., ice-water or dry ice-acetone)
Procedure:
-
Set up the apparatus in a fume hood. Ensure all glassware is dry.
-
Charge the three-necked flask with the anhydrous alcohol and the inert solvent.
-
Begin stirring and cool the flask to 0 °C using the cooling bath.
-
Purge the system with the inert gas.
-
Slowly add the this compound to the addition funnel.
-
Add the PCl₃ dropwise to the alcohol solution over a period of 1-2 hours, maintaining the reaction temperature at 0-5 °C.[8]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
The reaction can then be worked up according to the specific requirements of the desired product.
Protocol 2: Safe Quenching of Unreacted this compound
This protocol outlines a safe method for quenching unreacted PCl₃ at the end of a reaction. A "reverse quench" is the recommended procedure.
Materials:
-
Reaction mixture containing unreacted PCl₃
-
Large beaker or flask containing a stirred mixture of crushed ice and a weak base (e.g., sodium bicarbonate or sodium acetate (B1210297) solution).[9]
-
Stirring plate and stir bar
Procedure:
-
Ensure the quenching station is set up in a fume hood.
-
Begin vigorously stirring the ice/base mixture.
-
Slowly and carefully add the reaction mixture containing PCl₃ to the quenching mixture via a dropping funnel or by pouring in small portions.
-
Monitor the temperature of the quenching mixture and add more ice as needed to keep the temperature low.
-
Continue stirring until all the PCl₃ has been added and the gas evolution has ceased.
-
The aqueous layer can then be separated and disposed of according to local regulations.
Visualizations
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. This compound - Chemical Protocols (ERM) - SUU [suu.edu]
- 3. This compound - Sciencemadness Wiki [sciencemadness.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. m.youtube.com [m.youtube.com]
- 7. How does phosphorus trihalide react with alcohols? - askIITians [askiitians.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. researchgate.net [researchgate.net]
Side reactions and byproduct formation in Phosphorus trichloride chemistry
Welcome to the Technical Support Center for Phosphorus Trichloride (B1173362) (PCl₃) Chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to side reactions and byproduct formation during experiments involving PCl₃.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using phosphorus trichloride?
A1: The most prevalent side reactions involving PCl₃ include oxidation and hydrolysis. PCl₃ is susceptible to oxidation, which can lead to the formation of phosphorus(V) compounds. Additionally, it reacts vigorously with water.
-
Oxidation: PCl₃ can be oxidized to form phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃).[1] This is a common impurity in PCl₃ that has been exposed to oxidizing agents or chlorine.
-
Hydrolysis: PCl₃ reacts readily and exothermically with water or even atmospheric moisture to produce phosphorous acid (H₃PO₃) and hydrochloric acid (HCl).[1][2] This reaction is often vigorous and can present a safety hazard.
Q2: My reaction involving an alcohol and PCl₃ is giving a low yield of the desired alkyl chloride. What are the possible causes?
A2: Low yields in the conversion of alcohols to alkyl chlorides using PCl₃ can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Driving the reaction to completion can sometimes be achieved by using a slight excess of PCl₃ or by adjusting the reaction temperature and time.
-
Side reactions: The formation of byproducts such as phosphite (B83602) esters can reduce the yield of the desired alkyl chloride. The reaction conditions, including the presence or absence of a base, can influence the product distribution.
-
Workup issues: The desired alkyl chloride might be lost during the workup and purification steps. Phosphorous acid and other phosphorus-containing byproducts need to be effectively removed.
Q3: I am observing a yellow or greenish color in my PCl₃ reagent or reaction mixture. What is the cause and how can I address it?
A3: Pure this compound is a colorless liquid.[1] A yellow or greenish coloration often indicates the presence of impurities.
-
Phosphorus Pentachloride (PCl₅): Samples of PCl₅ often contain chlorine, which can impart a greenish color. Since PCl₅ is in equilibrium with PCl₃ and chlorine, its presence as an impurity in PCl₃ can lead to a yellowish or greenish hue.
-
Other Impurities: Commercial PCl₃ may contain small amounts of other impurities that can contribute to color.
To address this, consider purifying the PCl₃ by distillation before use. Storing PCl₃ under an inert atmosphere and away from light can also help prevent the formation of colored impurities.
Q4: Can PCl₃ be used to convert tertiary alcohols to alkyl chlorides? What are the potential complications?
A4: While PCl₃ is effective for converting primary and secondary alcohols to alkyl chlorides, its reaction with tertiary alcohols can be problematic and is often not the preferred method. Tertiary alcohols are more prone to elimination reactions, especially under acidic conditions that can be generated during the reaction. This can lead to the formation of alkenes as the major byproduct.
Troubleshooting Guides
Issue 1: Formation of Unexpected Byproducts in Reactions with Alcohols
Symptoms:
-
The appearance of extra peaks in NMR or GC-MS analysis that do not correspond to the starting material or the desired alkyl chloride.
-
Reduced yield of the alkyl chloride.
Possible Causes and Solutions:
| Byproduct | Formation Conditions | Prevention and Troubleshooting |
| Phosphite Esters | Reaction of PCl₃ with alcohols, especially in the absence of a base. | The use of a non-nucleophilic base, such as pyridine, can help to scavenge the HCl produced and favor the formation of the alkyl chloride. |
| Alkenes | Elimination reaction, more prevalent with secondary and tertiary alcohols. | Use milder reaction conditions (lower temperature). For tertiary alcohols, consider alternative chlorinating agents like thionyl chloride (SOCl₂). |
| Dialkyl Ethers | Can form if the reaction temperature is not properly controlled. | Maintain the recommended reaction temperature. Add PCl₃ slowly to control the exotherm. |
Caption: Reaction pathways in the conversion of alcohols to alkyl chlorides using PCl₃.
Issue 2: Incomplete Conversion of Carboxylic Acids to Acyl Chlorides
Symptoms:
-
The presence of unreacted carboxylic acid in the crude product after the reaction.
-
Low yield of the isolated acyl chloride.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Insufficient PCl₃ | Ensure the stoichiometry is correct. Typically, one mole of PCl₃ is used for every three moles of carboxylic acid. A slight excess of the carboxylic acid may be used to ensure all the PCl₃ is consumed. |
| Reaction Conditions | The reaction may require heating to go to completion. Monitor the reaction by TLC or NMR to determine the optimal reaction time and temperature. |
| Moisture Contamination | PCl₃ reacts with water, which will consume the reagent and reduce its effectiveness. Ensure all glassware is dry and the reaction is performed under anhydrous conditions. |
Caption: Troubleshooting workflow for low yields in acyl chloride synthesis.
Experimental Protocols
Protocol 1: General Procedure for the Conversion of a Primary Alcohol to an Alkyl Chloride
This procedure is a general guideline and may need to be optimized for specific substrates.
Materials:
-
Primary alcohol
-
This compound (PCl₃)
-
Anhydrous diethyl ether or other suitable anhydrous solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, reflux condenser, and magnetic stirrer
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
In the flask, dissolve the primary alcohol (1.0 eq) in a minimal amount of anhydrous solvent.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add this compound (0.4 eq) dropwise via the dropping funnel with vigorous stirring. The addition rate should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by TLC or GC.
-
Once the reaction is complete, carefully pour the mixture over crushed ice.
-
Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkyl chloride.
-
Purify the crude product by distillation if necessary.
Protocol 2: General Procedure for the Synthesis of an Acyl Chloride from a Carboxylic Acid
This procedure is a general guideline and may need to be optimized for specific substrates.
Materials:
-
Carboxylic acid
-
This compound (PCl₃)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or chloroform)
-
Round-bottom flask, reflux condenser, and magnetic stirrer
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube or under an inert atmosphere.
-
To the flask, add the carboxylic acid (3.0 eq) and the anhydrous solvent.
-
Slowly add this compound (1.0 eq) to the mixture with stirring. The reaction may be exothermic, and cooling may be necessary for reactive carboxylic acids.
-
After the initial reaction subsides, gently heat the mixture to reflux for 1-3 hours until the evolution of HCl gas ceases. The progress of the reaction can be monitored by the disappearance of the carboxylic acid starting material (e.g., by IR spectroscopy).
-
Allow the reaction mixture to cool to room temperature.
-
The desired acyl chloride can be isolated by fractional distillation directly from the reaction mixture.[3]
Quantitative Data Summary
The yield of the desired product in PCl₃ reactions can vary significantly depending on the substrate and reaction conditions.
| Reaction Type | Substrate Example | PCl₃ (eq) | Conditions | Yield (%) | Reference |
| Alcohol to Alkyl Chloride | n-octyl alcohol | ~0.35 | Two-stage heating | ~98 | US3432561A |
| Alcohol to Alkyl Chloride | Stearyl alcohol | ~0.35 | Two-stage heating | ~98 | US3432561A |
| Carboxylic Acid to Acyl Chloride | Benzoic Acid | 0.33 | 60 °C, 6 h in CH₃CN | 78-85 | [4] |
| Carboxylic Acid to Acyl Chloride | Various aryl acids | 0.33 | 60 °C, 6 h in CH₃CN | 70-95 | [5] |
Caption: Logical relationships in PCl₃ reactions leading to products and byproducts.
Disclaimer: The information provided in this Technical Support Center is intended for guidance and informational purposes only. All chemical reactions should be carried out by trained professionals in a controlled laboratory setting with appropriate safety precautions.
References
Optimizing reaction conditions for chlorination with Phosphorus trichloride
Technical Support Center: Chlorination with Phosphorus Trichloride (B1173362) (PCl₃)
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing chlorination reactions using phosphorus trichloride (PCl₃).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in synthesis?
This compound (PCl₃) is a colorless to slightly yellow, fuming liquid used as a chlorinating agent in organic synthesis.[1][2] Its principal applications include the conversion of primary and secondary alcohols to alkyl chlorides and the conversion of carboxylic acids to acyl chlorides, which are important intermediates in the production of pharmaceuticals, pesticides, and other specialty chemicals.[2][3][4]
Q2: What are the critical safety precautions for handling PCl₃?
PCl₃ is highly toxic, corrosive, and reacts violently with water, releasing hydrogen chloride (HCl) gas.[1][4][5] All manipulations must be conducted in a well-ventilated fume hood under anhydrous conditions.[6]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a fire-retardant laboratory coat, and impervious gloves.[5]
-
Handling: Avoid any contact with water or moisture. Control all ignition sources.[5] It is recommended to work in a dry environment, such as a glove box, for large quantities.[5]
-
Spills: Do NOT use water to clean up spills. Cover the spill with dry sand, scoop the material with spark-resistant tools, and place it in a sealed container for disposal.[5]
-
Fire: Use a Class D fire extinguisher or dry sand. Do not use water, carbon dioxide, or halogenated extinguishing agents.[5]
Q3: What is the general stoichiometry for chlorination with PCl₃?
The reaction stoichiometry is 3 moles of the alcohol or carboxylic acid to 1 mole of PCl₃. This is because PCl₃ has three chlorine atoms that can be utilized in the reaction.[7][8]
3 R-OH + PCl₃ → 3 R-Cl + H₃PO₃ 3 R-COOH + PCl₃ → 3 R-COCl + H₃PO₃
However, in practice, using a slight molar excess of PCl₃ (e.g., 2-15% for alcohols) can lead to higher yields and product purity.[9]
Q4: Can PCl₃ be used for tertiary alcohols?
No, PCl₃ is generally not effective for converting tertiary alcohols into their corresponding alkyl chlorides, primarily due to steric hindrance.[10] It is most effective for primary and secondary alcohols.[10]
Q5: What are the common byproducts of this reaction?
The primary phosphorus-containing byproduct for both alcohol and carboxylic acid chlorination is phosphorous acid (H₃PO₃), which may also be referred to as phosphonic acid.[7][11][12] For reactions with carboxylic acids, this byproduct is a solid that is often insoluble in the reaction medium, allowing for easy removal by filtration.[7][11]
Troubleshooting Guide
Q1: My reaction is very slow or appears to be incomplete by TLC/GC analysis. What are the likely causes?
Several factors can lead to an incomplete reaction:
-
Moisture: PCl₃ readily hydrolyzes with even trace amounts of water. Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Reagent Quality: The PCl₃ may have degraded due to improper storage. Use a fresh or recently distilled bottle of the reagent.
-
Temperature: Some chlorinations require heating. For the conversion of higher molecular weight alcohols, a two-stage temperature profile—a low temperature during PCl₃ addition followed by heating to a higher temperature (e.g., 80-150°C)—can drive the reaction to completion.[9] For some aryl carboxylic acids, temperatures of 60-80°C may be required.[11]
-
Stoichiometry: While the theoretical ratio is 3:1 (substrate:PCl₃), a slight excess of PCl₃ may be necessary to achieve full conversion.[9]
Q2: My TLC/GC analysis shows complete conversion, but I recover my starting material after aqueous work-up. What happened?
This is a common issue caused by the hydrolysis of the acid chloride or alkyl chloride product back to the starting material during the aqueous work-up.[13]
-
Problem: The product is sensitive to water, especially in the presence of acid generated during the reaction.
-
Solution 1 (Quenching): Pour the reaction mixture carefully onto crushed ice or into a cold, saturated solution of a weak base like sodium bicarbonate (NaHCO₃).[13] This neutralizes the acidic byproducts and keeps the temperature low to minimize hydrolysis.
-
Solution 2 (Solvent Dilution): Before quenching, dilute the reaction mixture with a water-immiscible organic solvent like dichloromethane (B109758) (CH₂Cl₂) and cool it to 0°C.[13] This helps to dissipate heat during the quench and keeps the product in the organic phase, away from the aqueous environment.
-
Solution 3 (Evaporation): If feasible, remove the excess PCl₃ under reduced pressure before the work-up.[13]
Q3: How can I easily remove the phosphorus byproducts after chlorinating a carboxylic acid?
A key advantage of using PCl₃ for carboxylic acids is the simple work-up. The byproduct, phosphonic acid [HP(O)(OH)₂], is a solid that is often insoluble in organic solvents like acetonitrile (B52724).[11] It can be easily and efficiently removed by simple filtration of the reaction mixture before solvent evaporation.[7][11]
Q4: I'm observing significant side product formation. What could be the cause?
-
Anhydrides (from Carboxylic Acids): In some cases, particularly with suboptimal stoichiometry or reaction conditions, the acyl chloride product can react with remaining carboxylic acid to form an anhydride.[14] Ensuring a slight excess of PCl₃ and appropriate reaction times can minimize this.
-
Elimination Products (from Alcohols): Dehydration of alcohols to form alkenes can occur, especially at higher temperatures. Using a base like pyridine (B92270) can sometimes promote this pathway.[15] Maintaining the lowest effective reaction temperature is crucial.
-
Phosphite (B83602) Esters (from Alcohols): The reaction proceeds through phosphite ester intermediates.[3] If the reaction does not go to completion, these may remain. Driving the reaction with heat or extended time is necessary for full conversion to the alkyl chloride.[9]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues encountered during chlorination with PCl₃.
Data Presentation: Optimized Reaction Conditions
Table 1: Optimized Conditions for Chlorination of Alcohols to Alkyl Chlorides
Data adapted from a two-stage process designed for high yield and purity.[9]
| Substrate Type | PCl₃ Molar Excess | Addition Temp. (°C) | Reaction Temp. (°C) | Reaction Time (h) | Typical Conversion |
| Primary C8-C18 Alcohols | 3 to 7% | 50 to 65 | 120 to 135 | ≥ 2 | 98 - 99% |
| Dodecyl Alcohol | 5% | < 80 | 80 to 150 | ≥ 2 | 98 - 99% |
| n-Octyl Alcohol | Not specified | < 80 | 80 to 150 | ≥ 2 | ~98% |
| Stearyl Alcohol | Not specified | < 80 | 80 to 150 | ≥ 2 | High |
Table 2: Optimized Conditions for Chlorination of Aryl Carboxylic Acids
Data from a study on the atom-efficient chlorination of benzoic acids.[11]
| Substrate | PCl₃ (equiv.) | Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) |
| Benzoic acid | 0.33 | CH₃CN | 60 | 6 | 96 |
| 4-Methylbenzoic acid | 0.33 | CH₃CN | 60 | 6 | 95 |
| 4-Methoxybenzoic acid | 0.33 | CH₃CN | 60 | 6 | 96 |
| 4-Chlorobenzoic acid | 0.33 | CH₃CN | 80 | 24 | 91 |
| 4-Nitrobenzoic acid | 0.33 | CH₃CN | 80 | 24 | 85 |
Experimental Protocols
Protocol: Preparation of Benzoyl Chloride from Benzoic Acid
This protocol is adapted from J. Chem. Research, 2019, Vol. 43(5-6), 205–210 and demonstrates an efficient conversion with a simple work-up.[11]
Materials:
-
Benzoic acid (1.0 mmol, 122.1 mg)
-
This compound (PCl₃) (0.333 mmol, 29 µL)
-
Anhydrous acetonitrile (CH₃CN) (0.6 mL)
-
Magnetic stirrer and stir bar
-
Round-bottom flask, condenser, and heating mantle/oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Charging Reagents: To the flask, add benzoic acid (1.0 mmol) and anhydrous acetonitrile (0.6 mL).
-
PCl₃ Addition: While stirring the suspension, carefully add this compound (0.333 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 60°C and maintain this temperature with vigorous stirring for 6 hours. During this time, the solid byproduct (phosphonic acid) will precipitate.
-
Cooling and Filtration: After 6 hours, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite or a sintered glass funnel to remove the precipitated phosphonic acid. Wash the solid with a small amount of anhydrous acetonitrile.
-
Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure (rotary evaporation) to yield the crude benzoyl chloride. For many applications, the product is of sufficient purity (e.g., 96% yield) for immediate use.[11] If necessary, further purification can be achieved by distillation under reduced pressure.
References
- 1. This compound | PCl3 | CID 24387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | PCl3 | CID 24387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Page loading... [wap.guidechem.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. organic chemistry - Reaction of carboxylic acid with this compound - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. youtube.com [youtube.com]
- 9. US3432561A - Preparation of alkyl chlorides by the reaction of alkyl alcohols with this compound - Google Patents [patents.google.com]
- 10. How does phosphorus trihalide react with alcohols? - askIITians [askiitians.com]
- 11. researchgate.net [researchgate.net]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Preventing the formation of phosphorus pentachloride in PCl3 synthesis
Technical Support Center: Phosphorus Trichloride (B1173362) (PCl₃) Synthesis
Welcome to the technical support center for phosphorus trichloride (PCl₃) synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of the common byproduct, phosphorus pentachloride (PCl₅), during PCl₃ synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound (PCl₃)?
A1: The industrial synthesis of PCl₃ is primarily achieved through the direct reaction of chlorine (Cl₂) with either white or red phosphorus (P₄).[1][2][3][4] The reaction is typically carried out in a solvent of this compound itself.[1][5]
Q2: How is phosphorus pentachloride (PCl₅) formed as a byproduct during PCl₃ synthesis?
A2: Phosphorus pentachloride (PCl₅) is formed when this compound (PCl₃) reacts with an excess of chlorine (Cl₂).[6][7][8] The chemical equation for this side reaction is:
PCl₃ + Cl₂ → PCl₅
This is the most common impurity encountered during PCl₃ synthesis.[9]
Q3: What are the key process parameters to control to minimize PCl₅ formation?
A3: To minimize the formation of PCl₅, it is crucial to control the stoichiometry of the reactants. This involves maintaining an excess of phosphorus and carefully regulating the chlorine feed rate to avoid an excess of chlorine in the reaction mixture.[3][4] Additionally, maintaining a vigorous boil of the PCl₃ solvent can help prevent PCl₅ formation.[10]
Q4: Can PCl₅ be removed from the final product if it does form?
A4: Yes, if PCl₅ is formed, it can be removed from the crude PCl₃ product. A common purification method is to distill the crude product over white phosphorus.[9] The phosphorus reacts with the PCl₅ to convert it back to PCl₃, which is then collected as the distillate.
Q5: What are the safety precautions to consider during PCl₃ synthesis?
A5: this compound is a toxic and corrosive substance that reacts violently with water and moisture, releasing hydrochloric acid fumes.[1][5][11] It is imperative to work in a well-ventilated area, use appropriate personal protective equipment (PPE), and ensure all glassware and reagents are scrupulously dry.[5][10]
Troubleshooting Guide: Preventing PCl₅ Formation
This guide provides solutions to common issues encountered during PCl₃ synthesis that can lead to the formation of PCl₅.
| Problem | Potential Cause | Recommended Solution |
| Significant PCl₅ contamination in the final product. | Excess Chlorine: The rate of chlorine addition is too high relative to the amount of phosphorus in the reactor. | 1. Reduce Chlorine Flow Rate: Carefully monitor and control the chlorine feed to ensure it does not exceed the stoichiometric requirement for PCl₃ formation. 2. Ensure Phosphorus Excess: Maintain a visible excess of phosphorus in the reaction vessel. |
| Solid material (PCl₅) plugging the chlorine inlet tube. | Localized Excess of Chlorine: Poor mixing in the reactor can lead to localized areas of high chlorine concentration. Insufficient Reflux: The reaction mixture is not boiling vigorously enough. | 1. Increase Agitation: Ensure efficient stirring to maintain a homogeneous reaction mixture. 2. Maintain Vigorous Boiling: The heat from the exothermic reaction should be sufficient to maintain a strong reflux of PCl₃. This helps to dissipate localized heat and chlorine concentration.[3][4][10] |
| Yellowish coloration of the distilled PCl₃. | Presence of Dissolved Chlorine or PCl₅: Even small amounts of PCl₅ can impart a yellowish color.[7] | 1. Purification by Distillation: Redistill the PCl₃ over a small amount of white phosphorus to convert any remaining PCl₅ back to PCl₃.[9] 2. Inert Gas Purge: Gently bubble a dry, inert gas (e.g., nitrogen or argon) through the distilled PCl₃ to remove any dissolved chlorine. |
Experimental Protocols
General Laboratory Synthesis of this compound
This protocol is a generalized procedure and should be adapted based on specific laboratory conditions and safety protocols.
Materials:
-
Dry red phosphorus
-
Dry chlorine gas
-
This compound (as solvent)
-
Reaction flask equipped with a dropping funnel, a reflux condenser, a gas inlet tube, and a stirrer
-
Distillation apparatus
-
Drying tube (filled with calcium chloride or phosphorus pentoxide)
Procedure:
-
Apparatus Setup: Assemble the reaction apparatus, ensuring all glassware is thoroughly dried to prevent hydrolysis of PCl₃.[10] The reflux condenser should be fitted with a drying tube to protect the reaction from atmospheric moisture.
-
Initial Charge: Place dry red phosphorus into the reaction flask and add enough this compound to create a mobile slurry.[10]
-
Initiation of Reaction: Begin stirring the mixture and gently heat the flask to bring the PCl₃ to a vigorous boil.[10]
-
Chlorine Addition: Slowly bubble dry chlorine gas through the gas inlet tube into the boiling slurry. The rate of chlorine addition should be carefully controlled to avoid an excess.
-
Reaction Control: Maintain a steady reflux throughout the reaction. The exothermic nature of the reaction should sustain the boiling, but external heating can be adjusted as needed.[3][4]
-
Product Collection: The PCl₃ formed will distill over and can be collected in a receiving flask cooled with water.[2] In an industrial setting, the product is continuously removed as it is formed.[1]
-
Purification: If PCl₅ is suspected as a contaminant, the collected PCl₃ can be purified by fractional distillation over a small amount of white phosphorus.[9]
Visualizations
Reaction Pathway Diagram
Caption: Reaction pathways in PCl₃ synthesis.
Troubleshooting Logic Flow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: Formula, Structure & Key Uses Explained [vedantu.com]
- 3. bdih-download.endress.com [bdih-download.endress.com]
- 4. azom.com [azom.com]
- 5. This compound - Sciencemadness Wiki [sciencemadness.org]
- 6. youtube.com [youtube.com]
- 7. Phosphorus pentachloride - Wikipedia [en.wikipedia.org]
- 8. Phosphorus Halides | PCl₃ & PCl₅ Preparation, Properties & Uses [allen.in]
- 9. m.youtube.com [m.youtube.com]
- 10. prepchem.com [prepchem.com]
- 11. This compound (PCl₃): Properties, Synthesis, And Key Applications In Industry - BLi-T [blitchem.com]
Technical Support Center: Conversion of Alcohols to Alkyl Chlorides using Phosphorus Trichloride (PCl₃)
This guide is intended for researchers, scientists, and drug development professionals who are using phosphorus trichloride (B1173362) (PCl₃) to convert alcohols into alkyl chlorides. Here you will find troubleshooting advice and frequently asked questions to help you overcome common challenges in this chemical transformation.
Troubleshooting Guide
Question 1: Why is the yield of my alkyl chloride unexpectedly low?
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure a slight molar excess (3-7%) of PCl₃ is used to drive the reaction forward.[1] The reaction can be monitored by techniques like TLC or GC to confirm the disappearance of the starting alcohol. For less reactive alcohols, gentle heating might be necessary, but this should be done cautiously to avoid side reactions.[1]
-
-
Suboptimal Temperature Control: The reaction with PCl₃ is exothermic.[1] Poor temperature control can lead to side reactions.
-
Moisture in the Reaction: Phosphorus trichloride reacts vigorously with water, which will consume the reagent and introduce unwanted byproducts.
-
Solution: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the starting alcohol is as dry as possible.
-
-
Side Reactions: The formation of byproducts such as alkyl phosphites or elimination products can reduce the yield of the desired alkyl chloride.[2]
-
Solution: Using a base like pyridine (B92270) can sometimes minimize side reactions by neutralizing the HCl byproduct.[3][4] However, this can also influence the reaction mechanism.
-
Question 2: My reaction is producing significant amounts of elimination products (alkenes). How can I prevent this?
Possible Causes and Solutions:
-
High Reaction Temperature: Elevated temperatures, especially with secondary and tertiary alcohols, can favor elimination reactions.[2]
-
Substrate Structure: Tertiary alcohols are particularly prone to elimination.[8][9]
-
Solution: For tertiary alcohols, alternative chlorinating agents that operate under milder conditions might be more suitable. If PCl₃ must be used, strictly control the temperature and reaction time.
-
Question 3: I am observing the formation of undesired phosphorus-containing byproducts. How do I minimize them and remove them from my product?
Possible Causes and Solutions:
-
Formation of Alkyl Phosphites: Incomplete reaction can lead to the formation of stable trialkyl phosphites.[2]
-
Solution: Ensure the stoichiometry is correct and the reaction goes to completion. Using a slight excess of PCl₃ can help.[1]
-
-
Work-up Procedure: The primary phosphorus byproduct is phosphorous acid (H₃PO₃), which is water-soluble.[4][10][11]
-
Solution: A proper aqueous work-up is essential. Quenching the reaction mixture with ice-water and subsequent extraction with an organic solvent will remove the phosphorous acid into the aqueous layer. Washing the organic layer with a dilute base (e.g., saturated sodium bicarbonate solution) can help remove any remaining acidic impurities.
-
Question 4: The reaction with my tertiary alcohol is not working well. What could be the issue?
Possible Causes and Solutions:
-
Steric Hindrance and Reaction Mechanism: PCl₃ is generally not the most effective reagent for converting tertiary alcohols into alkyl chlorides due to steric hindrance.[3] The reaction with tertiary alcohols can be slow and prone to elimination side reactions.[8][9]
-
Solution: Consider using alternative reagents like phosphorus pentachloride (PCl₅) under very mild conditions, which has been shown to be effective for the synthesis of tertiary chlorides with retention of configuration.[12] Another common method for tertiary alcohols is reaction with concentrated hydrochloric acid.[9][13]
-
Frequently Asked Questions (FAQs)
Q1: What is the general stoichiometry for the reaction of an alcohol with PCl₃?
The balanced chemical equation for the reaction is:
3 R-OH + PCl₃ → 3 R-Cl + H₃PO₃
This indicates that three moles of the alcohol react with one mole of this compound. However, in practice, a slight excess of PCl₃ is often used to ensure complete conversion of the alcohol.[1]
Q2: Does the reaction proceed with inversion or retention of stereochemistry?
The conversion of primary and secondary alcohols to alkyl chlorides using PCl₃ typically proceeds with an inversion of configuration at the stereocenter, consistent with an SN2-type mechanism.[2][14]
Q3: Can I use PCl₃ to convert phenols to aryl chlorides?
No, PCl₃ is generally not effective for converting phenols to aryl chlorides. The C-O bond in phenols has partial double bond character, making it much stronger and less susceptible to cleavage by PCl₃.
Q4: What are some common solvents used for this reaction?
The reaction is often carried out without a solvent if the alcohol is a liquid. If a solvent is needed, aprotic solvents that are resistant to hydrogen chloride are preferred.[2]
Q5: How should I handle and store this compound?
PCl₃ is a corrosive and moisture-sensitive liquid. It should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, goggles, lab coat) should be worn. It should be stored in a tightly sealed container under an inert atmosphere to prevent decomposition from moisture.
Data Presentation
Table 1: Influence of Alcohol Structure on Reactivity with PCl₃
| Alcohol Type | General Reactivity with PCl₃ | Common Issues | Recommended Alternatives |
| Primary Alcohol | Good | Generally proceeds well with good yields. | SOCl₂ |
| Secondary Alcohol | Moderate | Slower reaction rates, potential for elimination.[8] | PCl₅, SOCl₂ |
| Tertiary Alcohol | Poor | Very slow reaction, high tendency for elimination.[3][9] | PCl₅, Concentrated HCl |
Table 2: Effect of Reaction Conditions on Product Distribution
| Parameter | Condition | Expected Outcome on Alkyl Chloride Yield | Potential Side Products |
| Temperature | Low (0-25°C) | Slower reaction, higher selectivity | Unreacted alcohol |
| High (>80°C) | Faster reaction, lower yield | Alkenes (elimination)[2] | |
| PCl₃ Stoichiometry | Stoichiometric | May result in incomplete conversion[1] | Alkyl phosphites[2] |
| Slight Excess (3-7%) | Higher conversion and yield[1] | - | |
| Presence of Base | Pyridine | Can neutralize HCl[3] | May promote elimination[6] |
Experimental Protocols
General Protocol for the Conversion of a Primary Alcohol to an Alkyl Chloride using PCl₃:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Reagents: Place the primary alcohol (3 equivalents) in the flask. If necessary, add a minimal amount of anhydrous solvent.
-
Reaction: Cool the flask in an ice bath. Add this compound (1 equivalent) dropwise from the dropping funnel with vigorous stirring.
-
Heating: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to a gentle reflux for 1-3 hours, monitoring the reaction progress by TLC or GC.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice. Separate the organic layer.
-
Purification: Wash the organic layer sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude alkyl chloride can be further purified by distillation if necessary.
Visualizations
Caption: Reaction pathway for alcohol to alkyl chloride conversion using PCl₃.
Caption: Troubleshooting workflow for low yield in PCl₃ reactions.
References
- 1. US3432561A - Preparation of alkyl chlorides by the reaction of alkyl alcohols with this compound - Google Patents [patents.google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. How does phosphorus trihalide react with alcohols? - askIITians [askiitians.com]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. POCl3 for Dehydration of Alcohols - Chemistry Steps [chemistrysteps.com]
- 8. Differentiate between primary, secondary and tertiary alcohol using V - askIITians [askiitians.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. forums.studentdoctor.net [forums.studentdoctor.net]
Technical Support Center: Safe Workup Procedures for Reactions Involving Phosphorus Trichloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting and frequently asked questions (FAQs) for the safe and effective workup of reactions involving phosphorus trichloride (B1173362) (PCl₃). Adherence to these procedures is critical to mitigate the inherent risks associated with this reactive reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with quenching phosphorus trichloride (PCl₃)?
A1: The primary hazard is the violent and highly exothermic reaction of PCl₃ with water.[1] This hydrolysis reaction produces phosphorous acid (H₃PO₃) and hydrogen chloride (HCl) gas.[2][3] The rapid evolution of HCl gas can cause a pressure buildup and potential rupture of the reaction vessel, while the heat generated can lead to a runaway reaction if not properly controlled.[4] Inadvertent formation of highly reactive byproducts like phosphines and diphosphines can occur at elevated temperatures, increasing the risk of fire or explosion.[4]
Q2: What is a "reverse quench," and why is it the recommended procedure for PCl₃ reactions?
A2: A "reverse quench" is the controlled addition of the reaction mixture containing PCl₃ to the quenching solution. This method is strongly recommended because it ensures that the quenching agent is always in excess, which helps to dissipate the heat of reaction more effectively and maintain better temperature control.[5] Adding the quenching solution to the reaction mixture (a "direct quench") can lead to a localized buildup of heat and unreacted PCl₃, increasing the risk of a delayed and violent runaway reaction.
Q3: Can I use alcohols to quench PCl₃?
A3: While PCl₃ reacts with alcohols, it is generally not a recommended quenching method. The reaction produces organophosphorus byproducts and HCl, which can complicate product purification and introduce additional safety concerns. Quenching with a carefully controlled aqueous basic solution is the standard and preferred method.
Q4: How can I confirm that all the PCl₃ and its reactive intermediates have been completely quenched?
A4: Analytical techniques are essential to ensure the complete hydrolysis of all reactive phosphorus-chlorine bonds.[6]
-
³¹P NMR Spectroscopy: This is a powerful tool to monitor the disappearance of PCl₃ (δ ≈ 219 ppm) and the formation of phosphorous acid and its esters.[7][8] The absence of signals corresponding to P-Cl containing species indicates a complete quench.
-
In situ Raman Spectroscopy, Differential Scanning Calorimetry (DSC), and Accelerated Rate Calorimetry (ARC): These techniques can also be employed, particularly in a process development setting, to monitor the reaction in real-time and confirm the absence of any residual exothermic activity, ensuring the quench is complete.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Violent, uncontrolled exotherm during quench | - Direct quench (adding water/base to the reaction mixture).- Quench performed too quickly.- Inadequate cooling. | - Always perform a reverse quench. - Add the reaction mixture slowly to the quenching solution with vigorous stirring and efficient cooling.- Ensure the cooling bath has sufficient capacity for the scale of the reaction. |
| Formation of a persistent emulsion during aqueous workup | - Presence of finely divided solids.- High concentration of salts.- Surfactant-like properties of reaction components or byproducts. | - Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[2]- If possible, filter the mixture through a pad of Celite® to remove solids.[4]- Allow the mixture to stand for an extended period without agitation.- In some cases, centrifugation can be effective.[2] |
| Gooey or insoluble precipitate forms at the interface | - Formation of insoluble inorganic salts (e.g., phosphates).- Precipitation of a reaction byproduct. | - Attempt to dissolve the precipitate by adding more water or an appropriate aqueous solution (e.g., dilute acid or base, depending on the nature of the precipitate).- If the precipitate is insoluble, it may be necessary to filter the entire mixture.[5] |
| Product is lost or has low yield after workup | - Product is water-soluble.- Product degradation under acidic or basic conditions.- Product is volatile. | - Check the aqueous layer for your product using an appropriate analytical technique (e.g., TLC, LC-MS).[9]- If the product is sensitive to pH, use a buffered quenching solution (e.g., saturated sodium bicarbonate) and avoid strong acids or bases.[10]- Check the solvent collected from rotary evaporation for your product.[9] |
| TLC of the organic layer changes after workup | - Product instability to the aqueous acidic or basic conditions of the workup. | - Before quenching the entire reaction, take a small aliquot, quench it under the planned conditions, and analyze by TLC to check for product stability.[9] |
Experimental Protocols
Protocol 1: Small-Scale Reverse Quench with Aqueous Sodium Bicarbonate
This protocol is suitable for laboratory-scale reactions (typically <1 L).
Materials:
-
Reaction mixture containing PCl₃
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ice bath
-
Large beaker or flask for quenching (at least 5 times the volume of the reaction mixture)
-
Stir plate and stir bar
-
Thermometer
Procedure:
-
Cool the saturated aqueous NaHCO₃ solution in an ice bath to 0-5 °C.
-
With vigorous stirring, slowly add the reaction mixture dropwise to the cold NaHCO₃ solution via an addition funnel.
-
Monitor the internal temperature of the quenching mixture continuously. Maintain the temperature below 10 °C throughout the addition. The rate of addition should be adjusted to ensure efficient heat dissipation.
-
After the addition is complete, continue stirring the mixture for at least one hour as it slowly warms to room temperature to ensure complete hydrolysis.
-
Proceed with the standard aqueous workup (e.g., separation of layers, extraction of the aqueous layer with an organic solvent, drying of the combined organic layers, and solvent removal).
Protocol 2: Neutralization of PCl₃ Waste
This protocol is for the neutralization of small quantities of excess PCl₃.
Materials:
-
Excess PCl₃
-
A non-reactive solvent (e.g., toluene)
-
A solution of a weak base, such as calcium hydroxide (B78521) slurry or sodium carbonate solution.[11][12]
-
Large beaker in a well-ventilated fume hood or outdoors.
Procedure:
-
Dilute the excess PCl₃ with an equal volume of a non-reactive solvent like toluene (B28343).
-
In a separate, large container, prepare the basic solution.
-
Slowly and in small portions, add the diluted PCl₃ solution to the basic solution with vigorous stirring. Be prepared for gas evolution (HCl).
-
Monitor the pH of the solution to ensure it remains basic. Add more base if necessary.
-
Once the addition is complete and gas evolution has ceased, allow the mixture to stir for several hours to ensure complete neutralization.
-
Dispose of the neutralized mixture according to your institution's hazardous waste disposal guidelines.
Data Presentation
Table 1: Solubility of Hydrolysis Byproducts
| Compound | Formula | Solubility in Water | Solubility in Common Organic Solvents |
| Phosphorous Acid | H₃PO₃ | Very soluble | Soluble in ethanol (B145695).[12] |
| Phosphoric Acid | H₃PO₄ | Highly soluble[13] | Sparingly soluble in non-polar solvents like toluene and chloroform. Moderately soluble in polar solvents like ethanol and acetone.[2] |
| Hydrogen Chloride | HCl | Very soluble | Soluble in polar organic solvents. |
Table 2: ³¹P NMR Chemical Shifts for Monitoring PCl₃ Quenching
| Compound | Formula | Typical ³¹P NMR Chemical Shift (δ, ppm) |
| This compound | PCl₃ | ~ 219[7] |
| Phosphorous Acid | H₃PO₃ | Varies with pH, typically 2-7 |
| Monochloro-substituted intermediate | R-O-PCl₂ | Varies with R group |
| Dichloro-substituted intermediate | (R-O)₂-PCl | Varies with R group |
Visualizations
Caption: Workflow for the reverse quenching of a PCl₃ reaction.
Caption: Troubleshooting decision tree for PCl₃ reaction workups.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. Phosphoric acid’s solubility in various solvents-enzymecode [en.enzymecode.com]
- 3. youtube.com [youtube.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Troubleshooting [chem.rochester.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. wanbin.sjtu.edu.cn [wanbin.sjtu.edu.cn]
- 8. scispace.com [scispace.com]
- 9. How To [chem.rochester.edu]
- 10. rsc.org [rsc.org]
- 11. This compound - Sciencemadness Wiki [sciencemadness.org]
- 12. kgroup.du.edu [kgroup.du.edu]
- 13. The solubility of phosphoric acid in different solvents-enzymecode [en.enzymecode.com]
Technical Support Center: Handling and Disposal of Phosphorus Trichloride (PCl₃) Waste
This guide provides detailed procedures and answers to frequently asked questions for the safe handling and disposal of phosphorus trichloride (B1173362) waste in a research laboratory setting. Adherence to these protocols is critical to ensure the safety of all personnel and to maintain a safe laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of phosphorus trichloride (PCl₃) waste?
A1: this compound is a corrosive and highly reactive substance. Its primary hazard is its violent reaction with water or moisture, which produces corrosive fumes of hydrogen chloride (HCl) and phosphorous acid (H₃PO₃).[1] This reaction is highly exothermic and can lead to a dangerous increase in temperature and pressure. PCl₃ fumes are extremely destructive to the respiratory tract, eyes, and skin.
Q2: What immediate steps should be taken in case of a PCl₃ spill?
A2: In the event of a PCl₃ spill, evacuate the immediate area and alert your supervisor. If the spill is small and you are trained to handle it, wear appropriate Personal Protective Equipment (PPE). Cover the spill with a dry, inert absorbent material such as sand or vermiculite. DO NOT USE WATER or combustible materials like paper towels. Collect the absorbed material using spark-resistant tools and place it in a sealed, properly labeled container for hazardous waste disposal.
Q3: What Personal Protective Equipment (PPE) is required when handling PCl₃ waste?
A3: When handling PCl₃ waste, the following PPE is mandatory:
-
Eye Protection: Chemical splash goggles and a full-face shield.
-
Hand Protection: Impervious gloves (e.g., fluorinated rubber).
-
Body Protection: A fire-retardant laboratory coat.
-
Respiratory Protection: For larger quantities or in case of inadequate ventilation, a NIOSH-approved respirator with acid gas cartridges is necessary.
Q4: How should PCl₃ waste be stored prior to disposal?
A4: PCl₃ waste must be stored in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. It should be kept separate from combustible materials and substances that can react with it, especially water and alcohols.
Troubleshooting Guides
| Issue | Possible Cause | Solution |
| Violent, uncontrolled reaction during neutralization | Adding the neutralizing agent too quickly or adding water directly to the PCl₃ waste. | Always use the "reverse quench" method: slowly add the PCl₃ waste to the neutralizing solution with constant stirring and cooling in an ice bath. Never add water or the neutralizing solution directly to the PCl₃. |
| Excessive fuming (HCl gas evolution) | The neutralization reaction is proceeding too quickly, or there is insufficient ventilation. | Reduce the rate of addition of PCl₃ to the neutralizing solution. Ensure the procedure is being performed in a certified chemical fume hood with adequate airflow. |
| Incomplete neutralization (solution remains acidic) | Insufficient amount of neutralizing agent was used. | Test the pH of the solution using pH paper. If it is still acidic, slowly add more of the neutralizing agent with continuous stirring until the pH is in the neutral range (6-8). |
| Solidification of the mixture during neutralization | Formation of insoluble salts (e.g., calcium phosphate) in high concentrations. | If using calcium hydroxide (B78521), ensure a slurry is used rather than a concentrated solution to aid in mixing. If solidification occurs, cautiously add a small amount of water with stirring to try and break up the solid mass. |
| Delayed exothermic reaction | Incomplete initial hydrolysis of PCl₃, leading to a buildup of reactive intermediates. | This is a significant hazard. To avoid this, ensure vigorous stirring and a controlled addition rate. If a delayed reaction is suspected, cease addition immediately and continue to monitor the temperature. Be prepared for a sudden increase in temperature and have cooling baths readily available. |
Experimental Protocols
Protocol 1: Neutralization of PCl₃ Waste with Sodium Bicarbonate
This protocol details the "reverse quench" method for safely neutralizing PCl₃ waste.
-
Preparation:
-
Don all required PPE (chemical splash goggles, face shield, impervious gloves, and a fire-retardant lab coat).
-
Perform the entire procedure in a certified chemical fume hood.
-
Prepare a saturated solution of sodium bicarbonate (NaHCO₃) in water. Ensure there is excess solid NaHCO₃ at the bottom of the flask.
-
Place the beaker containing the sodium bicarbonate solution in an ice bath to maintain a low temperature.
-
Have a magnetic stirrer ready for vigorous agitation.
-
-
Neutralization:
-
Slowly add the PCl₃ waste dropwise to the vigorously stirred, cooled sodium bicarbonate solution using a dropping funnel.
-
The molar ratio of NaHCO₃ to PCl₃ should be at least 3:1 to neutralize both the phosphorous acid and the hydrochloric acid produced.
-
Control the rate of addition to prevent excessive foaming and a rapid temperature increase. Monitor the temperature of the reaction mixture continuously.
-
After the addition is complete, continue stirring the mixture for at least one hour to ensure the reaction has gone to completion.
-
-
Final Disposal:
-
Check the pH of the final solution with pH paper to ensure it is in the neutral range (6-8).
-
If the solution is still acidic, add more sodium bicarbonate until it is neutralized.
-
Dispose of the neutralized solution in accordance with your institution's hazardous waste disposal guidelines.
-
Protocol 2: Neutralization of PCl₃ Waste with Calcium Hydroxide Slurry
This protocol provides an alternative neutralization method using a calcium hydroxide (lime) slurry.
-
Preparation:
-
Ensure all necessary PPE is worn and the procedure is conducted in a chemical fume hood.
-
Prepare a 15% (by weight) slurry of calcium hydroxide (Ca(OH)₂) in water.[2]
-
Cool the slurry in an ice bath and set up for vigorous mechanical or magnetic stirring.
-
-
Neutralization:
-
Slowly and carefully add the PCl₃ waste to the cooled, stirring lime slurry. A weight ratio of at least 10 parts of the 15% lime slurry to 1 part of PCl₃ residue is recommended.[2]
-
Maintain the temperature of the reaction below 50°C.
-
After the addition is complete, allow the mixture to stir for several hours to ensure complete neutralization.
-
-
Final Disposal:
-
Verify that the final pH of the slurry is between 6 and 8.
-
The resulting mixture will contain solid calcium salts. This mixture should be disposed of as hazardous waste according to institutional protocols.
-
Quantitative Data Summary
| Neutralizing Agent | Chemical Formula | Recommended Concentration/Ratio | Key Considerations |
| Sodium Bicarbonate | NaHCO₃ | Saturated aqueous solution (ensure excess solid) | Vigorous gas (CO₂) evolution requires a slow addition rate. A molar ratio of at least 3:1 (NaHCO₃:PCl₃) is recommended. |
| Calcium Hydroxide | Ca(OH)₂ | 15% aqueous slurry | A weight ratio of at least 10:1 (15% slurry:PCl₃ waste) is recommended.[2] Forms a solid precipitate that requires disposal as solid hazardous waste. |
Visualizations
Caption: Workflow for handling a this compound spill.
Caption: Chemical pathway for PCl₃ hydrolysis and neutralization.
References
Validation & Comparative
A Comparative Guide to Monitoring Phosphorus Trichloride Reactions: 31P NMR Spectroscopy vs. Alternative Methods
For researchers, scientists, and drug development professionals, real-time monitoring of chemical reactions is crucial for optimizing processes, ensuring safety, and maximizing yields. When working with the highly reactive phosphorus trichloride (B1173362) (PCl₃), selecting the appropriate analytical technique is paramount. This guide provides an in-depth comparison of ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical methods for monitoring reactions involving PCl₃, supported by experimental data and detailed protocols.
Phosphorus trichloride is a versatile reagent used in the synthesis of a wide array of organophosphorus compounds, including phosphites, phosphonates, and phosphines, which are essential building blocks in pharmaceuticals, agrochemicals, and material science. The ability to track the consumption of PCl₃ and the formation of intermediates and products in real-time is critical for controlling these often-vigorous reactions.
The Power of ³¹P NMR Spectroscopy
³¹P NMR spectroscopy stands out as a premier technique for monitoring reactions involving phosphorus-containing compounds.[1] The phosphorus-31 nucleus boasts a 100% natural abundance and a wide chemical shift range, which minimizes the likelihood of signal overlap and provides clear, quantitative information about the different phosphorus species in a reaction mixture.[2]
A key advantage of ³¹P NMR is its ability to directly observe the phosphorus nucleus, providing unambiguous identification of the starting material, intermediates, and final products based on their unique chemical shifts.[1] For instance, this compound itself resonates at approximately +219 ppm, while its esterification products, such as trialkyl phosphites, appear in a distinctly different region of the spectrum.[3]
Head-to-Head Comparison: ³¹P NMR vs. Gas Chromatography
To illustrate the practical application and comparative performance of different analytical techniques, we will consider the esterification of this compound with an alcohol to form a dialkyl phosphite (B83602), a common reaction in organophosphorus synthesis.[4]
Quantitative Data Summary
The following table summarizes the key performance indicators for ³¹P NMR and Gas Chromatography (GC) in monitoring the reaction of PCl₃ with an alcohol.
| Feature | ³¹P NMR Spectroscopy | Gas Chromatography (GC) |
| Principle | Direct, non-invasive detection of ³¹P nuclei in different chemical environments.[1] | Separation of volatile compounds based on their partitioning between a stationary and a mobile phase.[5] |
| Sample Preparation | Minimal; a small aliquot of the reaction mixture is typically diluted in a deuterated solvent.[6] | Often requires quenching of the reaction and derivatization of the analytes before injection.[7] |
| Data Acquisition | Real-time (in situ) or quasi-real-time (ex situ) monitoring is possible.[8][9] | Typically an ex situ technique requiring sample workup, leading to a delay in obtaining results.[10] |
| Specificity | Highly specific to phosphorus-containing compounds, providing structural information.[1] | Provides separation of various volatile components, but identification relies on retention time and often requires a mass spectrometer (MS) for confirmation.[11] |
| Quantification | Direct and accurate quantification based on signal integration, often with an internal standard.[2] | Requires calibration with standards for each analyte to be quantified.[5] |
| Sensitivity | Generally lower sensitivity compared to GC, especially for detecting trace impurities.[12] | High sensitivity, capable of detecting compounds at parts-per-million (ppm) or even lower levels.[5][13] |
| Interferences | Minimal, as only phosphorus-containing compounds are observed.[2] | Potential for co-elution of components with similar boiling points, which can complicate analysis.[14] |
Experimental Protocols
Monitoring the Reaction of PCl₃ with Isopropyl Alcohol using ³¹P NMR
This protocol is adapted from a standard procedure for the synthesis of diisopropyl phosphonate (B1237965).[4]
Materials:
-
This compound (freshly distilled)
-
Isopropyl alcohol (dry)
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes
-
Glassware for reaction (e.g., round-bottom flask, dropping funnel)
Procedure:
-
Set up a reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add dry isopropyl alcohol to the flask.
-
Cool the flask to 0 °C in an ice bath.
-
Add this compound dropwise to the stirred alcohol.
-
To monitor the reaction, periodically withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.
-
Immediately quench the aliquot by diluting it with cold CDCl₃ (e.g., 0.5 mL) in an NMR tube.
-
Acquire a ³¹P NMR spectrum. The disappearance of the PCl₃ signal at ~+219 ppm and the appearance of the diisopropyl phosphonate signal at ~+6.90 ppm can be monitored over time.[4]
Monitoring the Reaction of PCl₃ with 1-Pentanol using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on the analysis of phosphite esters derived from PCl₃.
Materials:
-
This compound
-
1-Pentanol
-
N,N-dimethylaniline (optional, as an HCl scavenger)
-
Organic solvent for extraction (e.g., hexane)
-
Derivatization agent (if necessary)
-
GC vials
Procedure:
-
Perform the reaction of PCl₃ with 1-pentanol.
-
At desired time points, withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to a vial containing a suitable solvent and, if necessary, a reagent to neutralize HCl.
-
The sample may require derivatization to improve the volatility and thermal stability of the products for GC analysis.
-
Inject the prepared sample into the GC-MS system.
-
Monitor the chromatogram for the disappearance of peaks corresponding to starting materials and the appearance of peaks for the phosphite ester products. The mass spectrometer can be used to confirm the identity of the eluted compounds.
Visualizing the Workflow
Caption: Workflow for monitoring the reaction of PCl₃ with an alcohol using ³¹P NMR and GC.
Comparison with Other Alternatives
Besides GC, other techniques can be employed for monitoring PCl₃ reactions, each with its own set of advantages and limitations.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: In situ FT-IR can be a powerful tool for real-time reaction monitoring by tracking the vibrational bands of reactants and products.[15] For PCl₃ reactions, one could monitor the disappearance of the P-Cl stretching bands and the appearance of P-O-C or other product-specific bands.[16] However, spectral overlap in complex mixtures can be a challenge, and quantification may be less straightforward than with ³¹P NMR.
-
Raman Spectroscopy: Raman spectroscopy is particularly well-suited for in situ and online monitoring, especially in industrial settings.[17] It has been successfully used to monitor the production of PCl₃ from phosphorus and chlorine.[17] A key advantage is its insensitivity to water, which can be beneficial in certain reaction systems. However, fluorescence from the sample can sometimes interfere with the Raman signal.[18]
Logical Relationship of Technique Selection
Caption: Decision tree for selecting an analytical technique for monitoring PCl₃ reactions.
Conclusion
For monitoring reactions involving this compound, ³¹P NMR spectroscopy offers a powerful, direct, and quantitative method with minimal sample preparation, making it an excellent choice for detailed mechanistic and kinetic studies in a research and development setting. Its high specificity to phosphorus-containing compounds provides clear and unambiguous data.
Gas Chromatography , particularly when coupled with mass spectrometry, serves as a highly sensitive alternative, especially for the detection of volatile byproducts and trace impurities. However, it is typically an offline technique that requires sample workup, which can introduce delays and potential sample alteration.
In situ spectroscopic methods like FT-IR and Raman provide valuable real-time qualitative and semi-quantitative information and are well-suited for process monitoring, especially in industrial applications.
The optimal choice of analytical technique will ultimately depend on the specific requirements of the reaction being studied, including the need for quantitative accuracy, real-time data, sensitivity, and the complexity of the reaction mixture. For a comprehensive understanding of PCl₃ reactions, a combination of these techniques may be the most effective approach.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. wanbin.sjtu.edu.cn [wanbin.sjtu.edu.cn]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. tamilnadutesthouse.com [tamilnadutesthouse.com]
- 6. rsc.org [rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mt.com [mt.com]
- 10. researchgate.net [researchgate.net]
- 11. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 12. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 13. mastelf.com [mastelf.com]
- 14. azom.com [azom.com]
- 15. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound [webbook.nist.gov]
- 17. bdih-download.endress.com [bdih-download.endress.com]
- 18. azooptics.com [azooptics.com]
A Comparative Guide to GC-MS Analysis of Phosphorus Trichloride Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) analysis for products originating from reactions with phosphorus trichloride (B1173362) (PCl₃). Phosphorus trichloride is a versatile reagent in organic synthesis, reacting with a variety of functional groups to produce a diverse range of compounds. Understanding the GC-MS profiles of these reaction products is crucial for reaction monitoring, product identification, and purity assessment. This document outlines detailed experimental protocols, presents comparative data, and offers insights into the analysis of these organophosphorus compounds.
Introduction to PCl₃ Reactivity and the Role of GC-MS
This compound is a pyramidal molecule that serves as a key precursor in the synthesis of numerous organophosphorus compounds, including phosphites, phosphonates, and alkyl halides.[1] Its primary reactions involve nucleophilic substitution at the phosphorus center, where the chlorine atoms are displaced by nucleophiles such as alcohols, phenols, carboxylic acids, and amines.
The reaction with alcohols, for instance, can yield a variety of products depending on the stoichiometry and reaction conditions. In the absence of a base, PCl₃ reacts with alcohols to form dialkyl phosphonates.[2] However, in the presence of a base to neutralize the HCl byproduct, trialkyl phosphites are the major products.[3] The general reaction scheme is as follows:
-
With Alcohols (no base): 3 R-OH + PCl₃ → (RO)₂P(O)H + R-Cl + 2 HCl
-
With Alcohols (with base): 3 R-OH + PCl₃ + 3 Base → P(OR)₃ + 3 Base·HCl
-
With Carboxylic Acids: 3 R-COOH + PCl₃ → 3 R-COCl + H₃PO₃[4]
-
With Phenols: 3 Ar-OH + PCl₃ → P(OAr)₃ + 3 HCl
Given the volatility of many of these products, GC-MS is an ideal analytical technique for their separation and identification. However, the polarity and potential for thermal degradation of some organophosphorus compounds necessitate careful method development, often involving derivatization to enhance volatility and thermal stability.
Comparative GC-MS Data
The following table summarizes typical GC-MS data for products from PCl₃ reactions with various organic compounds. It is important to note that retention times are highly dependent on the specific GC column and analytical conditions, and thus should be considered relative.
| Reactant | Major Product(s) | Derivatizing Agent (if applicable) | Expected Retention Time (Relative) | Key Mass Fragments (m/z) | Reference |
| 1-Propanol | Tripropyl phosphite (B83602) | 1-Propanol/Pyridine (B92270) (in-situ) | Mid | 208 (M+), 166, 124, 82, 43 | Valente et al. (2019) |
| 1-Pentanol | Dipentyl phosphonate, Tripentyl phosphite | None | Mid to High | Varies with product | Zenkevich et al. |
| Phenol | Triphenyl phosphite | None | High | 310 (M+), 217, 185, 140, 77 | NIST Mass Spectrometry Data Center |
| Benzoic Acid | Benzoyl chloride | None | Low to Mid | 140 (M+), 111, 105, 77, 51 | Xiao et al. |
Experimental Protocols
General GC-MS Analysis Workflow
The following diagram illustrates a typical workflow for the GC-MS analysis of PCl₃ reaction products.
Caption: General workflow for GC-MS analysis of PCl₃ reaction products.
Detailed Protocol: Derivatization and GC-MS Analysis of PCl₃ with 1-Propanol
This protocol is adapted from the work of Valente et al. (2019) and is suitable for the analysis of PCl₃ and its initial reaction products.
Materials:
-
This compound solution in an appropriate solvent (e.g., dichloromethane)
-
Derivatization reagent: 40% (v/v) pyridine in 1-propanol
-
Internal standard solution (e.g., d₁₀-anthracene in dichloromethane)
-
Anhydrous sodium sulfate
-
GC-MS instrument with a capillary column (e.g., HP-5MS or equivalent)
Procedure:
-
Sample Preparation:
-
To 100 µL of the PCl₃ solution in a vial, add 50 µL of the internal standard solution.
-
Add 50 µL of the derivatization reagent.
-
Vortex the mixture for 30 seconds and let it stand at room temperature for 15 minutes.
-
Dry the solution by passing it through a small column of anhydrous sodium sulfate.
-
-
GC-MS Parameters:
-
Injector: Splitless mode, 250 °C
-
Carrier Gas: Helium, constant flow of 1.0 mL/min
-
Oven Program: 40 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min
-
Transfer Line: 280 °C
-
MS Source: 230 °C
-
MS Quad: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-550
-
Expected Results:
The primary derivatized product will be tripropyl phosphite. The derivatization recovery for PCl₃ using this method has been reported to be in the range of 67-80%.[5]
Signaling Pathways and Logical Relationships
The following diagram illustrates the reaction pathways of PCl₃ with alcohols, leading to different product classes depending on the reaction conditions.
Caption: Reaction pathways of PCl₃ with alcohols.
Conclusion
GC-MS is a powerful tool for the analysis of products from this compound reactions. The choice of analytical method, particularly the use of derivatization, is critical for obtaining accurate and reproducible results, especially for more polar and less volatile products. This guide provides a foundational understanding of the GC-MS analysis of PCl₃ reaction products, offering comparative data and detailed protocols to aid researchers in their analytical endeavors. For definitive identification, it is always recommended to compare the mass spectrum and retention time of an unknown peak with that of an authentic standard analyzed under identical conditions.
References
A Comparative Guide to Alcohol Chlorination: Phosphorus Trichloride vs. Thionyl Chloride
For researchers and professionals in drug development and chemical synthesis, the conversion of alcohols to alkyl chlorides is a fundamental and frequently employed transformation. The choice of chlorinating agent is critical and can significantly impact reaction efficiency, stereochemical outcome, and purification ease. This guide provides an objective comparison of two common reagents for this purpose: phosphorus trichloride (B1173362) (PCl₃) and thionyl chloride (SOCl₂), supported by experimental data and detailed protocols.
Executive Summary
Both phosphorus trichloride and thionyl chloride are effective reagents for the chlorination of primary and secondary alcohols. The primary distinction lies in their reaction mechanisms, which dictates the stereochemistry of the product, and the nature of their byproducts, which influences the ease of workup. Thionyl chloride offers the advantage of gaseous byproducts, simplifying purification. However, its stereochemical outcome can be either retention or inversion of configuration depending on the reaction conditions. This compound typically proceeds with inversion of stereochemistry. For tertiary alcohols, neither reagent is ideal, as elimination reactions tend to predominate.
Performance Comparison: A Data-Driven Analysis
The following table summarizes the reported yields for the chlorination of various alcohols using this compound and thionyl chloride under different conditions. This data is extracted from a systematic study by Brown and Grummitt, which aimed to compare various chlorination methods.
| Alcohol | Reagent | Conditions | Yield (%) | Reference |
| n-Propyl Alcohol | PCl₃ / ZnCl₂ | - | 94 | [1] |
| n-Butyl Alcohol | PCl₃ / ZnCl₂ | - | 91 | [1] |
| Isobutyl Alcohol | PCl₃ / ZnCl₂ | - | 85 | [1] |
| n-Amyl Alcohol | PCl₃ / ZnCl₂ | - | 92 | [1] |
| n-Hexyl Alcohol | PCl₃ / ZnCl₂ | - | 90 | [1] |
| n-Heptyl Alcohol | PCl₃ / ZnCl₂ | - | 89 | [1] |
| n-Octyl Alcohol | PCl₃ / ZnCl₂ | - | 88 | [1] |
| n-Propyl Alcohol | SOCl₂ | Pyridine (B92270) | 57 | [1] |
| n-Butyl Alcohol | SOCl₂ | Pyridine | 64 | [1] |
| Isobutyl Alcohol | SOCl₂ | Pyridine | 58 | [1] |
| n-Amyl Alcohol | SOCl₂ | Pyridine | 66 | [1] |
| n-Hexyl Alcohol | SOCl₂ | Pyridine | 68 | [1] |
| n-Heptyl Alcohol | SOCl₂ | Pyridine | 70 | [1] |
| n-Octyl Alcohol | SOCl₂ | Pyridine | 72 | [1] |
| Dodecyl Alcohol | PCl₃ | Two-stage heating | 98-99 | [2] |
| n-Octyl Alcohol | PCl₃ | PCl₃ added over 4 hours | ~98 | [2] |
| Stearyl Alcohol | PCl₃ | PCl₃ added over 1.5 hours | - | [2] |
Mechanistic Pathways and Stereochemistry
The stereochemical outcome of the chlorination reaction is a critical consideration, particularly in the synthesis of chiral molecules. The differing mechanisms of this compound and thionyl chloride lead to distinct stereochemical results.
Thionyl Chloride: A Tale of Two Pathways
Thionyl chloride can react with alcohols via two main pathways, leading to either retention or inversion of stereochemistry.[3][4]
-
Sₙi (Substitution Nucleophilic internal): In the absence of a base, the reaction often proceeds with retention of configuration. The alcohol first attacks the thionyl chloride to form a chlorosulfite intermediate. This intermediate then collapses in a concerted step where the chlorine is delivered from the same face as the departing sulfur dioxide.[3][4]
-
Sₙ2 (Substitution Nucleophilic Bimolecular): In the presence of a base such as pyridine, the mechanism shifts to a classic Sₙ2 pathway, resulting in inversion of stereochemistry.[5][6] Pyridine first deprotonates the intermediate, and the resulting chloride ion then acts as a nucleophile, attacking the carbon atom from the backside and displacing the leaving group.[5]
Caption: Reaction pathways for alcohol chlorination using thionyl chloride.
This compound: A Consistent Inversion
This compound typically reacts with alcohols via an Sₙ2 mechanism, leading to a predictable inversion of stereochemistry.[7] The alcohol's oxygen atom acts as a nucleophile, attacking the phosphorus atom and displacing a chloride ion. This process is repeated until all three chlorine atoms have been replaced by alkoxy groups. The displaced chloride ion then attacks the carbon atom of the activated alcohol from the backside, resulting in the formation of the alkyl chloride with inverted configuration and phosphorous acid as a byproduct.[7]
Caption: General reaction pathway for alcohol chlorination using this compound.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative procedures for the chlorination of an alcohol using both thionyl chloride and this compound.
Chlorination of an Alcohol using Thionyl Chloride (with Pyridine for Inversion)
Materials:
-
Alcohol (1 equivalent)
-
Thionyl chloride (1.2 equivalents)
-
Pyridine (1.2 equivalents)
-
Anhydrous diethyl ether or dichloromethane (B109758) (DCM)
-
Ice bath
-
Stirring apparatus
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the alcohol in anhydrous diethyl ether or DCM.
-
Cool the solution in an ice bath.
-
Slowly add pyridine to the cooled solution with stirring.
-
Add thionyl chloride dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by carefully adding cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude alkyl chloride.
-
Purify the product by distillation or column chromatography as required.
Chlorination of a Primary Alcohol using this compound
Materials:
-
Primary alcohol (3 equivalents)
-
This compound (1 equivalent)
-
Anhydrous solvent (e.g., chloroform (B151607) or no solvent)
-
Ice bath
-
Stirring apparatus
-
Reflux condenser
-
Separatory funnel
-
Drying agent (e.g., anhydrous calcium chloride)
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, place the primary alcohol.
-
Cool the flask in an ice bath.
-
Slowly add this compound dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Gently heat the reaction mixture to reflux for 30-60 minutes to complete the reaction.
-
Cool the mixture and carefully add it to ice-cold water in a separatory funnel.
-
Separate the lower layer of the crude alkyl chloride.
-
Wash the organic layer with a dilute sodium carbonate solution and then with water.
-
Dry the crude product over anhydrous calcium chloride.
-
Purify the alkyl chloride by distillation, collecting the fraction at the appropriate boiling point.
Conclusion
The selection between this compound and thionyl chloride for alcohol chlorination should be guided by the specific requirements of the synthesis, particularly the desired stereochemical outcome and the tolerance of the substrate to the reaction conditions and byproducts. For reactions where inversion of stereochemistry is desired and the removal of a solid byproduct is manageable, this compound is a reliable choice. When gaseous byproduct removal is a priority and the stereochemistry can be controlled by the presence or absence of a base, thionyl chloride offers a versatile alternative. For sensitive substrates or when rearrangements are a concern, milder reagents and conditions should be considered.[5]
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. US3432561A - Preparation of alkyl chlorides by the reaction of alkyl alcohols with this compound - Google Patents [patents.google.com]
- 3. orgosolver.com [orgosolver.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 6. Ch 8 : ROH + SOCl2 or PX3 [chem.ucalgary.ca]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Synthesis of Acyl Chlorides: PCl₃ versus Oxalyl Chloride
For researchers, scientists, and drug development professionals, the efficient synthesis of acyl chlorides from carboxylic acids is a fundamental and often critical step in the construction of complex molecules. The choice of chlorinating agent can significantly impact yield, purity, and substrate compatibility. This guide provides an objective comparison of two common reagents, phosphorus trichloride (B1173362) (PCl₃) and oxalyl chloride, supported by experimental data, detailed protocols, and mechanistic insights to inform your synthetic strategy.
At a Glance: PCl₃ vs. Oxalyl Chloride
| Feature | Phosphorus Trichloride (PCl₃) | Oxalyl Chloride ((COCl)₂) |
| Reactivity | Moderately reactive, often requires heating. | Highly reactive, reactions can often be run at room temperature. |
| Byproducts | Phosphorous acid (H₃PO₃) - a solid. | Carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) - all gaseous. |
| Work-up | Filtration to remove solid byproduct. | Evaporation of volatile byproducts and excess reagent. |
| Substrate Scope | Generally good for a range of carboxylic acids. | Broad, including sensitive substrates, due to milder conditions. |
| Catalyst | Not typically required. | Often used with a catalytic amount of dimethylformamide (DMF). |
| Safety | Toxic and corrosive. Reacts with water. | Toxic, corrosive, and moisture-sensitive. The DMF-catalyzed reaction can produce a carcinogenic byproduct. |
Performance Comparison: Experimental Data
The following table summarizes the performance of PCl₃ and oxalyl chloride in the synthesis of various acyl chlorides from their corresponding carboxylic acids.
| Carboxylic Acid | Reagent | Reaction Conditions | Yield (%) | Reference |
| Benzoic acid | PCl₃ | CH₃CN, 60 °C, 6 h | 96 | [1] |
| 4-Methoxybenzoic acid | PCl₃ | CH₃CN, 60 °C, 6 h | 95 | [1] |
| 4-Nitrobenzoic acid | PCl₃ | CH₃CN, 80 °C, 24 h | 93 | [1] |
| 4-Chlorobenzoic acid | PCl₃ | CH₃CN, 60 °C, 6 h | 94 | [1] |
| Phenylacetic acid | PCl₃ | Heat on steam bath, 1 h | Not specified | [2] |
| Phenylacetic acid | Oxalyl Chloride | Reflux, 2 h | 74 | [1] |
| Phenylacetic acid (sodium salt) | Oxalyl Chloride | Benzene, reflux, 2 h | 71 | [2] |
| 2-[trans-2-(4-Fluorophenyl)vinyl]-3-nitrobenzoic acid | Oxalyl Chloride | CH₂Cl₂, rt, 1.5 h, cat. DMF | Not specified (used in-situ) | [3] |
| 4-Alkylbenzoic acids | Oxalyl Chloride | CH₂Cl₂, AlCl₃ | Good yields | [4] |
Experimental Protocols
Synthesis of Benzoyl Chloride using this compound
Materials:
-
Benzoic acid (1.0 mmol, 122.1 mg)
-
This compound (0.333 mmol, 29 µL)
-
Acetonitrile (0.6 mL)
-
Argon atmosphere
Procedure:
-
To a dry reaction vessel, add benzoic acid and acetonitrile.
-
Purge the vessel with argon.
-
Add this compound to the solution.
-
Heat the reaction mixture to 60 °C and stir for 6 hours.
-
Upon completion, the reaction mixture will contain the desired benzoyl chloride and a solid precipitate of phosphorous acid.
-
The solid byproduct can be removed by filtration.
-
The resulting solution of benzoyl chloride can be used directly or purified by distillation.[1]
Synthesis of an Acyl Chloride using Oxalyl Chloride and Catalytic DMF
Materials:
-
Carboxylic acid (e.g., 2-[trans-2-(4-Fluorophenyl)vinyl]-3-nitrobenzoic acid, 29.6 mmol)
-
Oxalyl chloride (1.3 equiv., 38.5 mmol)
-
Dichloromethane (CH₂Cl₂) (65 mL)
-
N,N-Dimethylformamide (DMF) (2 drops)
-
Nitrogen atmosphere
Procedure:
-
In a single-necked round-bottomed flask equipped with a magnetic stirrer, dissolve the carboxylic acid in dichloromethane.[3]
-
Establish a nitrogen atmosphere.[3]
-
Add oxalyl chloride via syringe, followed by the addition of two drops of DMF.[3]
-
Stir the resulting mixture at room temperature for 1.5 hours.[3]
-
The reaction progress can be monitored by the cessation of gas evolution.
-
Upon completion, the solvent and excess oxalyl chloride can be removed by rotary evaporation to yield the crude acyl chloride, which can be used for subsequent steps without further purification.[3]
Reaction Mechanisms and Logical Relationships
The choice between PCl₃ and oxalyl chloride is often dictated by the desired reaction conditions and the nature of the byproducts. The following diagrams illustrate the mechanistic pathways for each reagent.
Caption: Reaction pathway for acyl chloride synthesis using PCl₃.
Caption: Catalytic cycle for acyl chloride synthesis using oxalyl chloride and DMF.
Discussion of Advantages and Disadvantages
This compound (PCl₃):
-
Advantages:
-
Cost-effective: PCl₃ is generally less expensive than oxalyl chloride.
-
High Atom Economy: In theory, one mole of PCl₃ can convert three moles of carboxylic acid to the corresponding acyl chloride.[1]
-
Simple Work-up: The primary byproduct, phosphorous acid, is a solid that can be easily removed by filtration.[1]
-
-
Disadvantages:
-
Harsh Conditions: Reactions often require elevated temperatures, which may not be suitable for thermally sensitive substrates.
-
Solid Byproduct: While easy to filter, the solid nature of the byproduct can sometimes complicate handling in large-scale reactions.
-
Safety: PCl₃ is a toxic and corrosive liquid that reacts violently with water.
-
Oxalyl Chloride:
-
Advantages:
-
Mild Reaction Conditions: Reactions can typically be performed at or below room temperature, making it ideal for sensitive substrates.
-
Volatile Byproducts: The byproducts (CO, CO₂, HCl) are gaseous, which simplifies the work-up procedure to simple evaporation.
-
High Purity of Crude Product: The clean nature of the reaction often yields a crude acyl chloride of high purity that can be used without further purification.
-
-
Disadvantages:
-
Cost: Oxalyl chloride is more expensive than PCl₃.
-
Safety: It is a toxic, corrosive, and moisture-sensitive reagent.
-
Carcinogenic Byproduct: When DMF is used as a catalyst, there is a potential for the formation of dimethylcarbamoyl chloride, a potent carcinogen. Careful handling and quenching procedures are necessary.
-
Conclusion
Both this compound and oxalyl chloride are effective reagents for the synthesis of acyl chlorides. The choice between them is a classic example of the trade-offs encountered in synthetic chemistry.
-
PCl₃ is a robust and economical choice for the large-scale synthesis of relatively stable acyl chlorides where elevated temperatures are not a concern. Its primary advantage lies in its cost-effectiveness and the straightforward removal of its solid byproduct.
-
Oxalyl chloride is the preferred reagent for substrates that are sensitive to heat or harsh conditions. The mild reaction conditions and the formation of only gaseous byproducts lead to a cleaner reaction profile and a simpler work-up, often providing a purer crude product. However, its higher cost and the safety concerns associated with the use of a DMF catalyst must be taken into consideration.
Ultimately, the optimal reagent will depend on the specific requirements of the synthesis, including the nature of the substrate, the scale of the reaction, and the available resources and safety infrastructure.
References
A Comparative Guide to the Stereochemical Outcomes of PCl₃ and PCl₅ Reactions
For Researchers, Scientists, and Drug Development Professionals
The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis. The choice of chlorinating agent is critical, especially when dealing with chiral centers, as it dictates the stereochemical outcome of the product. This guide provides an objective comparison of two common phosphorus-based chlorinating agents, phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅), focusing on their mechanistic pathways and resulting stereochemistry, supported by experimental context.
Phosphorus Trichloride (PCl₃): A Commitment to Inversion
The reaction of alcohols with this compound is a reliable method for producing alkyl chlorides with a predictable stereochemical outcome.
Mechanism and Stereochemistry
The reaction proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism. This pathway consistently results in the inversion of configuration at the chiral carbon center.[1]
The mechanism involves two key steps:
-
Activation of the Alcohol : The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic phosphorus atom of PCl₃. This forms a protonated chlorophosphite intermediate, effectively converting the hydroxyl group into an excellent leaving group.
-
Nucleophilic Attack : A chloride ion (Cl⁻), displaced in the initial step or present from the reagent, acts as a nucleophile. It performs a "backside attack" on the carbon atom bearing the leaving group, displacing it and inverting the stereochemistry.[1][2]
Caption: Sₙ2 mechanism for the reaction of an alcohol with PCl₃, resulting in inversion.
Phosphorus Pentachloride (PCl₅): A Substrate-Dependent Outcome
The reaction of alcohols with phosphorus pentachloride is more complex, and its stereochemical outcome is not absolute. It is highly dependent on the structure of the alcohol substrate and the reaction conditions.[3]
Mechanisms and Stereochemistry
Two primary pathways can operate, leading to opposite stereochemical results:
-
Sₙ2-type Mechanism (Inversion) : For primary and secondary alcohols, the reaction generally proceeds with inversion of configuration , similar to PCl₃.[3][4] This pathway is exemplified by the classic Walden inversion, where (+)-malic acid is converted to (-)-chlorosuccinic acid using PCl₅.[5][6][7][8][9] The mechanism involves the formation of a chlorophosphate ester, followed by a backside attack by a chloride ion.
-
Sₙi-type Mechanism (Retention) : For tertiary alcohols, where steric hindrance makes a backside attack unfavorable, the reaction can proceed with retention of configuration .[3] This occurs through an internal nucleophilic substitution (Sₙi) mechanism. Under mild conditions, the chlorophosphate intermediate delivers a chloride from the same face, leading to retention of the original stereochemistry.[3]
References
- 1. PCl3 flips stereochemistry to why is it a right answer | Filo [askfilo.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. grokipedia.com [grokipedia.com]
- 6. scienceinfo.com [scienceinfo.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Walden inversion - Wikipedia [en.wikipedia.org]
A Comparative Guide to PCl₃ and PBr₃ in Halide Exchange Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the conversion of alcohols to alkyl halides is a fundamental transformation. Phosphorus trihalides, specifically phosphorus trichloride (B1173362) (PCl₃) and phosphorus tribromide (PBr₃), are venerable reagents for effecting this change. This guide provides a comparative analysis of their performance in this key halide exchange reaction, supported by mechanistic insights and established experimental protocols.
Performance Comparison: PCl₃ vs. PBr₃
While both PCl₃ and PBr₃ are effective for the conversion of primary and secondary alcohols to their corresponding alkyl halides, their reactivity and applications have subtle but important distinctions. A direct quantitative comparison of reaction rates and yields under identical conditions is not extensively documented in readily available literature, as they are typically used to synthesize different classes of compounds (alkyl chlorides and bromides, respectively). However, a qualitative comparison based on their well-established reaction mechanisms and applications can be made.
Both reagents are favored over the use of concentrated hydrohalic acids (HCl and HBr) for the synthesis of primary and secondary alkyl halides, primarily because they mitigate the risk of carbocation rearrangements that can lead to isomeric mixtures.[1][2][3] The reactions with PCl₃ and PBr₃ generally proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[2][4]
Key Mechanistic Features:
-
Activation of the Alcohol: The reaction is initiated by the nucleophilic attack of the alcohol's oxygen atom on the electrophilic phosphorus atom of the trihalide. This step converts the hydroxyl group, a poor leaving group, into a much better leaving group, a halophosphite ester intermediate.[1]
-
Nucleophilic Attack by the Halide: The displaced halide ion then acts as a nucleophile, attacking the carbon atom bearing the activated hydroxyl group from the backside. This concerted step results in the formation of the alkyl halide and a phosphorus-containing byproduct.[1][4]
-
Stereochemistry: A hallmark of the Sₙ2 mechanism is the inversion of configuration at the stereocenter. When a chiral alcohol is used, the resulting alkyl halide will have the opposite stereochemistry.[1][2]
Reactivity and Scope:
-
PCl₃ (Phosphorus Trichloride): This reagent is the standard choice for converting primary and secondary alcohols to alkyl chlorides.[5][6] While effective, the reaction can sometimes be sluggish with hindered secondary alcohols.[3]
-
PBr₃ (Phosphorus Tribromide): PBr₃ is highly effective for the synthesis of primary and secondary alkyl bromides.[2][4] It is often the preferred reagent for this transformation due to its high reactivity and clean conversion.
It is important to note that neither PCl₃ nor PBr₃ is generally suitable for the conversion of tertiary alcohols.[2][5] This is because the Sₙ2 mechanism is sterically hindered at a tertiary carbon center.
Data Presentation
The following table summarizes the key properties and reaction characteristics of PCl₃ and PBr₃ in the context of converting alcohols to alkyl halides.
| Feature | This compound (PCl₃) | Phosphorus Tribromide (PBr₃) |
| Primary Application | Conversion of primary and secondary alcohols to alkyl chlorides.[5][6] | Conversion of primary and secondary alcohols to alkyl bromides.[2][4] |
| Reaction Mechanism | Primarily Sₙ2.[2][7] | Primarily Sₙ2.[2][4] |
| Stereochemistry | Inversion of configuration.[1][7] | Inversion of configuration.[1][2] |
| Carbocation Rearrangements | Avoided.[1] | Avoided.[1] |
| Reactivity with Tertiary Alcohols | Generally not effective.[5][6] | Generally not effective.[2] |
| Byproducts | Phosphorous acid (H₃PO₃).[8] | Phosphorous acid (H₃PO₃). |
| Physical Properties | Colorless liquid, boiling point: 76 °C.[9] | Colorless liquid, boiling point: 173 °C.[9] |
Experimental Protocols
Below are representative experimental procedures for the conversion of a primary alcohol to the corresponding alkyl chloride and alkyl bromide using PCl₃ and PBr₃, respectively.
Protocol 1: Synthesis of n-Octyl Chloride from n-Octyl Alcohol using PCl₃
This procedure is adapted from a patented industrial process.[10]
Materials:
-
n-Octyl alcohol
-
This compound (PCl₃)
-
Reaction vessel equipped with a stirrer, thermometer, and addition funnel, under a closed system.
Procedure:
-
Charge the reaction vessel with n-octyl alcohol.
-
With stirring, slowly add a 3 to 7% molar excess of PCl₃ to the alcohol while maintaining the temperature between 50 and 65 °C. The addition is typically carried out over a period of several hours.[10]
-
After the addition is complete, increase the temperature of the reaction mixture to between 120 and 135 °C.[10]
-
Maintain this temperature for at least two hours to ensure the reaction goes to completion.[10]
-
The resulting n-octyl chloride is typically of high purity (e.g., 98%) and may not require further purification.[10]
Protocol 2: Synthesis of an Alkyl Bromide from a Primary Alcohol using PBr₃
This is a general laboratory procedure.[11]
Materials:
-
Primary alcohol
-
Phosphorus tribromide (PBr₃)
-
Dry diethyl ether
-
Water
-
Separatory funnel
-
Standard glassware for reaction and workup
Procedure:
-
Dissolve the primary alcohol (1.0 equivalent) in dry diethyl ether in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add PBr₃ (approximately 0.34 equivalents, as each PBr₃ can react with three alcohol molecules) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for approximately 3 hours.[11]
-
Carefully quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude alkyl bromide.
-
The product can be further purified by distillation if necessary.
Mandatory Visualization
Caption: General mechanism for the conversion of alcohols to alkyl halides using PCl₃ and PBr₃.
Caption: A typical experimental workflow for the synthesis of alkyl halides from alcohols.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgosolver.com [orgosolver.com]
- 5. How does phosphorus trihalide react with alcohols? - askIITians [askiitians.com]
- 6. forums.studentdoctor.net [forums.studentdoctor.net]
- 7. m.youtube.com [m.youtube.com]
- 8. scribd.com [scribd.com]
- 9. PCl3 < PBr3 | Filo [askfilo.com]
- 10. US3432561A - Preparation of alkyl chlorides by the reaction of alkyl alcohols with this compound - Google Patents [patents.google.com]
- 11. Alcohol to Bromide - PBr3 [commonorganicchemistry.com]
A Comparative Guide to Spectroscopic Methods for Determining the Purity of Phosphorus Trichloride
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents like Phosphorus Trichloride (B1173362) (PCl₃) is paramount. PCl₃ is a critical precursor in the synthesis of a wide array of organophosphorus compounds, including phosphites and other key intermediates. Impurities can lead to unwanted side reactions, lower yields, and the introduction of contaminants into the final product. This guide provides an objective comparison of various spectroscopic methods for determining PCl₃ purity, complete with experimental data and detailed protocols.
Common impurities in industrial-grade PCl₃ include unreacted white phosphorus (P₄), the over-chlorination product Phosphorus Pentachloride (PCl₅), and the hydrolysis/oxidation product Phosphorus Oxychloride (POCl₃).[1][2] The methods discussed below offer distinct advantages in detecting and quantifying these and other potential contaminants.
Comparative Analysis of Spectroscopic Techniques
The choice of analytical method often depends on the specific requirements of the analysis, such as the need for online monitoring, the expected impurities, and the desired level of sensitivity. The following table summarizes the performance of key spectroscopic methods for PCl₃ purity assessment.
| Method | Principle | Detectable Analytes | Key Performance Metrics | Advantages | Limitations |
| ³¹P NMR Spectroscopy | Measures the nuclear magnetic resonance of the ³¹P nucleus. Each phosphorus compound has a unique chemical shift. | PCl₃, POCl₃, PCl₅, other organophosphorus compounds. | Chemical Shift (PCl₃): ~+220 ppm[3] Quantitative Range: Method-dependent, typically wide. | High specificity and structural information. Direct, non-destructive analysis. Can quantify multiple phosphorus species simultaneously.[4][5] | Lower sensitivity compared to chromatographic methods. Requires specialized equipment and cryogens. |
| Raman Spectroscopy | Measures inelastic scattering of monochromatic light, providing a vibrational fingerprint of molecules. | PCl₃, P₄, PCl₅. | Characteristic Bands: PCl₃ (~510, 480, 257, 190 cm⁻¹), P₄ (606 cm⁻¹), PCl₅ (393 cm⁻¹)[1][6] Sensitivity: <1% by weight for P₄ and PCl₅.[1] | Excellent for in-situ, real-time process monitoring. Non-destructive. Minimal sample preparation. Fiber optic probes allow for remote and safe analysis of hazardous materials.[1] | Can be affected by fluorescence. Less effective for complex mixtures with overlapping spectral features. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their partitioning between a stationary and mobile phase, followed by mass-based detection. | PCl₃, POCl₃, and other volatile impurities (after derivatization). | Derivatization Recovery: 67-80% for P-containing chemicals.[7][8] Linearity (r²): >0.99 over 0.1-2 mM range.[8] | High sensitivity and selectivity. Capable of identifying unknown impurities through mass spectral libraries.[9] | PCl₃ is highly reactive and requires derivatization before analysis, adding complexity.[7] Destructive analysis. |
| UV-Visible Spectrophotometry (Indirect) | Measures the absorbance of light by a colored species. PCl₃ is converted to a colored complex for analysis. | Total phosphorus content (as phosphate). | Wavelength: 830 nm (molybdenum blue method)[10] LOD: 3 µg PCl₃ per sample.[10] Working Range: 0.2 to 14 ppm (for a 25-L air sample).[10] | Widely available and cost-effective instrumentation. Well-established methodology (NIOSH 6402).[10] | Indirect method; does not distinguish between different phosphorus compounds. Requires sample conversion and reagent addition. |
Experimental Protocols and Methodologies
Detailed and reproducible protocols are essential for accurate purity determination. Below are methodologies for the key spectroscopic techniques discussed.
Quantitative ³¹P NMR Spectroscopy
This protocol outlines the determination of PCl₃ purity by quantifying phosphorus-containing impurities like POCl₃.
Methodology:
-
Sample Preparation: Due to the reactivity of PCl₃, sample preparation must be conducted in an inert, dry atmosphere (e.g., a glovebox).
-
A known quantity of the PCl₃ sample is dissolved in a dry, deuterated solvent (e.g., CDCl₃ or C₆D₆) in a 5 mm NMR tube.
-
An internal standard with a known concentration and a distinct ³¹P chemical shift (e.g., triphenyl phosphate) is added for quantification.[5]
-
Instrumentation: Analysis is performed on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition: A quantitative ³¹P NMR spectrum is acquired. Key parameters include:
-
Pulse Program: A single pulse experiment with a sufficient relaxation delay (D1) to ensure full relaxation of all phosphorus nuclei (typically 5 times the longest T₁).
-
Proton Decoupling: Inverse-gated decoupling is used to suppress the Nuclear Overhauser Effect (NOE) while maintaining singlet signals.
-
Reference: The spectrum is referenced to an external standard of 85% H₃PO₄ (0 ppm).
-
-
Data Analysis:
-
The PCl₃ signal will appear at approximately +220 ppm.[3] Impurity signals (e.g., POCl₃ at ~+2.2 ppm) are identified.
-
The purity is calculated by comparing the integrated area of the PCl₃ peak to the sum of the integrated areas of all phosphorus-containing species or to the integrated area of the internal standard.
-
Raman Spectroscopy
This method is ideal for the rapid, non-destructive analysis of bulk PCl₃, particularly for detecting elemental phosphorus and PCl₅.
Methodology:
-
Sample Handling: The PCl₃ sample can be analyzed directly in a sealed glass vial or through a fiber-optic immersion probe for online process control.
-
Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 785 nm) is used.[1] The system includes a spectrograph and a CCD detector.
-
Data Acquisition:
-
The laser is focused on the sample, and the scattered light is collected.
-
Spectra are acquired over a relevant spectral range (e.g., 100-800 cm⁻¹) to cover the characteristic bands of PCl₃ and expected impurities.[1][6]
-
Acquisition time should be optimized to achieve an adequate signal-to-noise ratio (e.g., 0.5 minutes).[1]
-
-
Data Analysis:
-
The spectrum is analyzed for the presence of characteristic peaks.
-
For quantitative analysis, a calibration curve can be prepared by measuring the Raman intensity of impurity peaks in standard samples of known concentration. The purity is determined by quantifying the impurities relative to the PCl₃ signal.
-
Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization
This protocol is adapted from methods developed for the analysis of reactive chlorides.[7][8]
Methodology:
-
Derivatization: This step converts reactive PCl₃ into a more stable, volatile compound suitable for GC analysis.
-
In an inert atmosphere, a solution of the PCl₃ sample in a dry, non-polar solvent (e.g., n-hexane) is prepared.
-
A derivatizing agent, such as a solution of 1-propanol (B7761284) in 40% pyridine, is added in excess.[7]
-
The reaction is allowed to proceed at ambient temperature for approximately 15 minutes. PCl₃ is converted to tripropyl phosphite (B83602) (or its oxidized form, tripropyl phosphate).[7]
-
-
Instrumentation: A standard GC-MS system is used.
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms) is suitable.
-
Injector: Splitless injection mode is used to maximize sensitivity.
-
MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-550.[7]
-
-
Data Acquisition:
-
A 1 µL aliquot of the derivatized solution is injected into the GC.
-
A suitable temperature program is used to separate the derivatized products.
-
-
Data Analysis:
-
The chromatogram is analyzed to identify the peak corresponding to the derivatized PCl₃.
-
The mass spectrum of the peak is used for confirmation.
-
Quantification is achieved by creating a calibration curve from derivatized standards of known PCl₃ concentration. The purity of the original sample is calculated based on this calibration.
-
References
- 1. bdih-download.endress.com [bdih-download.endress.com]
- 2. Phosphorus trichloride | PCl3 | CID 24387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound [webbook.nist.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. This compound [webbook.nist.gov]
- 10. cdc.gov [cdc.gov]
In-Situ Reaction Monitoring of Phosphorus Trichloride Chemistry: A Comparative Guide to Raman Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in-situ Raman spectroscopy with other analytical techniques for monitoring phosphorus trichloride (B1173362) (PCl₃) chemistry. It is designed to assist researchers, scientists, and drug development professionals in selecting the most suitable process analytical technology (PAT) for real-time reaction analysis, ensuring process safety, efficiency, and product quality.
Executive Summary
In-situ monitoring of chemical reactions involving phosphorus trichloride (PCl₃) presents significant challenges due to the highly corrosive, reactive, and toxic nature of the compounds involved. Traditional offline analysis methods are often inadequate for real-time process control. Raman spectroscopy has emerged as a superior in-situ monitoring technique for PCl₃ chemistry, offering significant advantages over alternatives such as Fourier-Transform Infrared (FT-IR) spectroscopy and ³¹P Nuclear Magnetic Resonance (³¹P NMR) spectroscopy.
Raman spectroscopy provides the unique capability to simultaneously and non-invasively monitor key species in PCl₃ reactions, including elemental phosphorus (P₄), this compound (PCl₃), and the common byproduct phosphorus pentachloride (PCl₅).[1][2] Its use of robust fiber-optic probes allows for safe, remote monitoring of hazardous reactions, a critical feature for handling PCl₃.[3] While FT-IR and ³¹P NMR have their merits in specific analytical contexts, they face limitations in the harsh environment of PCl₃ synthesis and processing. This guide presents a detailed comparison of these techniques, supported by experimental data and protocols, to aid in the informed selection of a monitoring strategy.
Comparison of In-Situ Monitoring Techniques
The choice of an in-situ monitoring technique is critical for the successful and safe execution of this compound chemistry. This section compares the performance of Raman spectroscopy against its main alternatives, FT-IR and ³¹P NMR spectroscopy.
| Feature | Raman Spectroscopy | FT-IR Spectroscopy | ³¹P NMR Spectroscopy |
| Principle | Inelastic scattering of monochromatic light by vibrating molecules.[4] | Absorption of infrared radiation by molecules, causing vibrational transitions. | Nuclear magnetic resonance of the ³¹P nucleus in a magnetic field.[5] |
| In-Situ Applicability | Excellent; use of remote fiber-optic probes enhances safety for hazardous reactions.[6] | Challenging for PCl₃ chemistry due to the corrosive nature of the reactants and the need for specialized, durable ATR probes. Sampling can be difficult.[1][2] | Possible with flow-through NMR tubes, but generally less practical for real-time process control in a manufacturing environment compared to fiber-optic spectroscopy. |
| Key Analytes (PCl₃ Synthesis) | Can simultaneously detect P₄, PCl₃, and PCl₅.[1][2] | Cannot measure elemental phosphorus (P₄).[1][2] Can detect PCl₃ and PCl₅, but spectral overlap and water interference (if present) can be problematic.[4] | Can detect and quantify all phosphorus-containing species, providing detailed structural information.[5] |
| Sensitivity | Typically <1% by weight for P₄ and PCl₅ in PCl₃.[2] | Generally good for polar functional groups, but can be lower for symmetric molecules. | High intrinsic sensitivity and 100% natural abundance of ³¹P allow for accurate quantification.[1][5] |
| Response Time | Fast, typically within seconds to a minute, enabling real-time feedback and control.[1][2] | Fast, with spectra acquired in seconds. | Slower, with acquisition times ranging from minutes to hours for good signal-to-noise, especially for quantitative measurements.[2] |
| Selectivity | High; sharp, well-resolved peaks provide a unique "fingerprint" for each molecule.[6] | Good, but spectral congestion can be an issue in complex mixtures. | Excellent; provides high-resolution spectra with distinct chemical shifts for different phosphorus environments.[1][5] |
| Sampling | Non-invasive and non-destructive, using immersion probes or through-window measurements.[6] | Typically requires direct contact with the sample via an ATR probe, which can be susceptible to corrosion. | Requires the sample to be flowed through a specialized NMR tube within the magnet. |
| Safety in Hazardous Environments | High; the spectrometer can be located remotely from the reactor, connected by fiber-optic cables.[3] | Moderate; requires robust probe materials and careful sealing to prevent leaks. | Lower for in-process applications due to the proximity of the reaction mixture to the high-field magnet and associated electronics. |
Experimental Protocols
In-Situ Raman Spectroscopy Monitoring of PCl₃ Synthesis
This protocol outlines the general steps for setting up an in-situ Raman system to monitor the synthesis of this compound from white phosphorus (P₄) and chlorine (Cl₂).
Materials and Equipment:
-
Fiber-optic cable.
-
Immersion probe constructed from a material resistant to PCl₃ and Cl₂, such as Hastelloy-C®.
-
Reaction vessel equipped with a port for the immersion probe.
-
Software for data acquisition and analysis (e.g., with chemometric capabilities).
Procedure:
-
System Setup:
-
Connect the Raman spectrometer to the immersion probe via the fiber-optic cable.
-
Insert the immersion probe into the reaction vessel, ensuring a secure and leak-proof seal.
-
Position the probe tip in the liquid phase of the reaction mixture.
-
-
Calibration:
-
Wavelength Calibration: Calibrate the spectrometer using a standard reference material with known Raman peaks (e.g., naphthalene (B1677914) or a polystyrene standard).
-
Intensity Calibration: If quantitative analysis is required, prepare standard mixtures of known concentrations of P₄, PCl₃, and PCl₅ in a suitable solvent (if applicable) or use pure components to build a chemometric model (e.g., Partial Least Squares - PLS).
-
-
Data Acquisition:
-
Set the laser power and integration time to achieve an adequate signal-to-noise ratio. A typical starting point is 10-30 seconds per spectrum.[1]
-
Begin continuous spectral acquisition before initiating the reaction to obtain a baseline.
-
Monitor the reaction progress by tracking the characteristic Raman bands:
-
-
Data Analysis:
-
Use the acquired spectra to create a real-time trend plot of the concentrations of P₄, PCl₃, and PCl₅.
-
Apply the pre-built chemometric model for quantitative analysis.
-
Use the real-time data to control process parameters, such as the feed rate of chlorine, to optimize the reaction and minimize the formation of PCl₅.
-
Alternative Monitoring Protocols (Brief Overview)
-
FT-IR Spectroscopy: An in-situ FT-IR analysis would involve an Attenuated Total Reflectance (ATR) probe made of a chemically resistant material (e.g., diamond or silicon). The probe would be immersed in the reaction mixture to monitor the infrared absorption bands of PCl₃ and PCl₅. Calibration would involve creating a library of spectra of known concentrations.
-
³¹P NMR Spectroscopy: For quasi-in-situ monitoring, a slipstream from the reactor could be continuously pumped through a flow cell within the NMR spectrometer. Quantitative analysis would be performed by integrating the signals of the different phosphorus species and comparing them to an internal or external standard.[1]
Visualizing the Process and Logic
The following diagrams, generated using Graphviz, illustrate the key aspects of monitoring PCl₃ chemistry.
Conclusion
For the in-situ reaction monitoring of this compound chemistry, Raman spectroscopy stands out as the most robust and practical process analytical technology. Its ability to safely and effectively monitor all key chemical species in real-time within a hazardous and corrosive environment is unmatched by other common spectroscopic techniques. While FT-IR and ³¹P NMR are powerful analytical tools, their limitations in this specific application make them less suitable for comprehensive process control. The adoption of in-situ Raman spectroscopy can lead to significant improvements in process understanding, efficiency, and safety in the manufacturing and use of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Improvement of quantitative solution 31P NMR analysis of soil organic P: a study of spin–lattice relaxation responding to paramagnetic ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Improving the accuracy of 31P NMR chemical shift calculations by use of scaling methods [beilstein-journals.org]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
Unraveling the Reactivity of Phosphorus Trichloride: A Computational Comparison
A deep dive into the reaction mechanisms of Phosphorus Trichloride (PCl3) reveals a landscape of varied reactivity, strongly influenced by the co-reactants. This guide provides a comparative analysis of computational studies on the hydrolysis, alcoholysis, and carboxylation of PCl3, offering insights for researchers, scientists, and professionals in drug development.
This compound, a cornerstone reagent in chemical synthesis, exhibits a versatile yet hazardous nature. Understanding its reaction mechanisms is paramount for controlling reaction outcomes and ensuring safety. Computational chemistry provides a powerful lens to scrutinize these transient and often complex pathways at a molecular level. This guide synthesizes findings from various computational studies, primarily employing Density Functional Theory (DFT) and ab initio methods, to offer a comparative overview of PCl3's reactivity.
Comparing Reaction Barriers: A Quantitative Look
The activation energy (ΔG‡) is a critical parameter determining the rate of a chemical reaction. The table below summarizes calculated activation free energies for the hydrolysis of PCl3, showcasing the catalytic effect of water molecules.
| Reaction Step | Computational Method | Basis Set | ΔG‡ (kcal/mol) - Calculated | ΔG‡ (kcal/mol) - Experimental | Reference |
| PCl3 + H2O → P(OH)Cl2 + HCl | First Principles | Not Specified | Varies with water clusters | ~7 kcal/mol deviation from exp. | Jung et al. (2018)[1][2] |
| PCl3 + (H2O)n → [PCl3-(H2O)n]‡ → Products | First Principles | Not Specified | Lowered with water clusters | Not directly specified | Jung et al. (2018)[1][2] |
In-Depth Mechanistic Analysis
Hydrolysis: A Water-Catalyzed Affair
The hydrolysis of PCl3 is a vigorous and highly exothermic reaction. Computational studies, particularly the work of Jung et al. (2018), have elucidated the crucial role of water as a catalyst.[1][2] First-principles calculations demonstrate that molecular water clusters significantly lower the activation barrier for hydrolysis by facilitating proton transfer to the reaction intermediates.[1][2]
The potential energy surface (PES) for PCl3 hydrolysis reveals a double-well profile, indicating a two-step mechanism.[1][2] The initial step involves the nucleophilic attack of a water molecule on the phosphorus atom, forming a pentacoordinate intermediate. This is followed by the elimination of a chloride ion and a proton transfer, mediated by the surrounding water molecules, to yield P(OH)Cl2 and HCl. The torsional angle of the molecular complex at the transition state has been identified as a key descriptor for the reaction rate.[1][2]
Experimental Protocol: First-Principles Calculations of PCl3 Hydrolysis
The computational methodology employed by Jung et al. (2018) involved first-principles calculations to investigate the hydrolysis of PCl3 in the presence of explicit molecular water clusters. The calculations aimed to unveil the fundamental reaction mechanism and the catalytic role of water. Key aspects of the protocol include:
-
Computational Model: A model system comprising a PCl3 molecule and a cluster of water molecules (n=1-5) was constructed.
-
Quantum Chemical Method: First-principles calculations, likely based on Density Functional Theory (DFT), were performed to optimize the geometries of reactants, transition states, and products.
-
Potential Energy Surface (PES) Mapping: The PES was calculated to identify the reaction pathway, including intermediates and transition states.
-
Activation Energy Calculation: The activation free energy (ΔG‡) was calculated to quantify the energy barrier of the reaction.
-
Analysis: Charge distribution analysis and examination of orbital hybridization were conducted to understand the electronic effects and the role of the torsional angle at the transition state.[1][2]
Reaction with Alcohols: A Pathway to Alkyl Chlorides
The reaction of PCl3 with alcohols is a widely used method for the synthesis of alkyl chlorides. While detailed computational studies with quantitative activation energies are less common in the readily available literature, mechanistic insights suggest a nucleophilic attack of the alcohol's oxygen atom on the phosphorus atom of PCl3. This initial step is analogous to the hydrolysis mechanism. The reaction likely proceeds through a series of substitution steps, where the hydroxyl groups of the alcohol are replaced by chlorine atoms, ultimately yielding the corresponding alkyl chloride and phosphorous acid (H3PO3).
A computational and experimental study on the PCl3-methanol adduct using matrix isolation infrared spectroscopy and ab initio calculations provided evidence for a noncovalent P···O interaction, which is a precursor to the full reaction.[3] This study focused on the initial weak interaction rather than the complete reaction pathway with activation barriers.
Reaction with Carboxylic Acids: Formation of Acyl Chlorides
Similar to alcohols, carboxylic acids react with PCl3 to form acyl chlorides, which are valuable intermediates in organic synthesis. The mechanism is believed to involve the nucleophilic attack of the carbonyl oxygen of the carboxylic acid on the phosphorus atom. This is followed by the elimination of a chloride ion and subsequent steps that lead to the formation of the acyl chloride and phosphorous acid. While the overall transformation is well-established, comprehensive computational studies providing detailed energy profiles and a comparison of different theoretical methods are not extensively documented in the reviewed literature.
Oxidation: An Area for Further Computational Exploration
The oxidation of this compound, for instance by reaction with oxygen, is a thermodynamically favorable process that can lead to the formation of phosphorus oxychloride (POCl3) and other phosphorus oxides. However, detailed computational studies on the mechanism of PCl3 oxidation, including the identification of intermediates and transition states, and the calculation of activation barriers, are not as prevalent as for its hydrolysis. An electrochemical study has investigated the reduction and oxidation of PCl3, suggesting a mechanism involving electron transfer and the formation of radical intermediates.[4] However, this provides a different perspective from the more common gas-phase or solution-phase oxidation reactions and does not offer the same level of detail on the potential energy surface as a dedicated computational study would.
Conclusion and Future Directions
Computational studies have provided significant insights into the reaction mechanisms of this compound, particularly its hydrolysis. The catalytic role of water and the nature of the transition state have been well-characterized through first-principles calculations. For reactions with organic compounds like alcohols and carboxylic acids, the general mechanistic pathways are understood, but there is a clear need for more detailed computational investigations to quantify reaction barriers and explore the influence of different functional groups. Similarly, the computational exploration of PCl3 oxidation mechanisms remains a fertile ground for future research.
Such studies, combining high-level theoretical calculations with experimental validation, will not only deepen our fundamental understanding of this important reagent but also pave the way for more efficient and safer chemical processes in both laboratory and industrial settings. The continued development of computational methods holds the promise of unraveling even more intricate details of PCl3's rich and complex chemistry.
References
Validating Stereochemical Inversion: A Comparative Guide to PCl₃ Reactions with Chiral Substrates
For researchers, scientists, and drug development professionals, controlling the stereochemistry of a reaction is paramount. The conversion of chiral alcohols to alkyl chlorides is a fundamental transformation in organic synthesis, and the choice of reagent dictates the stereochemical outcome. This guide provides a comparative analysis of phosphorus trichloride (B1173362) (PCl₃) and its common alternatives, focusing on the validation of stereochemical inversion, supported by experimental data and detailed protocols.
Phosphorus trichloride is a widely used reagent for the conversion of primary and secondary alcohols to their corresponding chlorides. A key feature of this reaction is the inversion of stereochemistry at the chiral center, proceeding through a classic bimolecular nucleophilic substitution (SN2) mechanism.[1] This guide will delve into the mechanistic underpinnings of this inversion and compare the performance of PCl₃ with other common chlorinating agents, namely phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂).
Performance Comparison of Chlorinating Agents
The choice of chlorinating agent significantly impacts the yield and stereochemical purity of the resulting alkyl chloride. While PCl₃ reliably proceeds with inversion, other reagents offer different stereochemical pathways.
| Reagent | Substrate Example | Product | Yield (%) | Enantiomeric Excess (e.e.) of Product | Stereochemical Outcome |
| PCl₃ | (R)-(-)-2-Octanol | (S)-(+)-2-Chlorooctane | ~65 | High | Inversion[2] |
| SOCl₂ | (R)-(-)-2-Octanol | (R)-(-)-2-Chlorooctane | ~70 | High | Retention (in ether)[1] |
| SOCl₂ / Pyridine (B92270) | (R)-(-)-2-Octanol | (S)-(+)-2-Chlorooctane | ~68 | High | Inversion[1] |
| PCl₅ | Chiral secondary alcohols | Alkyl chlorides | Variable | Less stereospecific than PCl₃ | Predominantly Inversion (SN2) with potential for retention (SNi)[2] |
Note: The quantitative data presented is a representative summary based on typical outcomes for reactions with chiral secondary alcohols. Actual yields and e.e. values can vary depending on the specific substrate and reaction conditions.
Mechanistic Pathways and Stereochemical Control
The stereochemical outcome of these reactions is a direct consequence of the operative reaction mechanism.
This compound (PCl₃): A Clear Case of Inversion
The reaction of a chiral alcohol with PCl₃ proceeds via an SN2 mechanism, which inherently leads to an inversion of the stereocenter.[1] The alcohol's hydroxyl group attacks the phosphorus atom, forming a good leaving group. A chloride ion then attacks the carbon atom from the side opposite to the leaving group, resulting in the inversion of its configuration.
Caption: General mechanism of SN2 inversion with PCl₃.
Thionyl Chloride (SOCl₂): A Tale of Two Pathways
Thionyl chloride offers more nuanced stereochemical control. In the absence of a base, the reaction often proceeds through an SNi (internal nucleophilic substitution) mechanism, leading to retention of configuration.[1] However, the addition of a base like pyridine completely changes the pathway to an SN2 reaction, resulting in inversion of stereochemistry.[1]
Caption: Divergent stereochemical pathways with SOCl₂.
Experimental Protocols
General Procedure for the Conversion of a Chiral Secondary Alcohol to an Alkyl Chloride with PCl₃
Materials:
-
Chiral secondary alcohol (e.g., (R)-(-)-2-Octanol)
-
This compound (PCl₃), freshly distilled
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
A solution of the chiral secondary alcohol in anhydrous diethyl ether is placed in a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a drying tube.
-
The flask is cooled in an ice bath to 0 °C.
-
A solution of freshly distilled this compound in anhydrous diethyl ether is added dropwise from the dropping funnel with continuous stirring over a period of 30-60 minutes.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 1-2 hours.
-
The reaction mixture is cooled to room temperature and then poured slowly into a stirred mixture of ice and saturated sodium bicarbonate solution to neutralize the excess acid.
-
The organic layer is separated using a separatory funnel, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed by rotary evaporation to yield the crude alkyl chloride.
-
The product can be further purified by distillation under reduced pressure.
-
The stereochemical purity (enantiomeric excess) of the product is determined by chiral gas chromatography or polarimetry.
Caption: Workflow for synthesis and validation.
Conclusion
The reaction of this compound with chiral secondary alcohols is a reliable method for obtaining alkyl chlorides with a high degree of stereochemical inversion. The SN2 mechanism governing this transformation provides a predictable and controllable outcome. In contrast, thionyl chloride offers the flexibility of achieving either retention or inversion of configuration by simply modifying the reaction conditions through the addition of a base. The choice of reagent should be guided by the desired stereochemical outcome and the specific nature of the substrate. For unambiguous inversion, PCl₃ remains a robust and effective choice for researchers in organic synthesis and drug development.
References
Safety Operating Guide
Proper Disposal Procedures for Phosphorus Trichloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of hazardous chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of phosphorus trichloride (B1173362) (PCl₃), a highly corrosive and reactive compound.
Phosphorus trichloride is a colorless, fuming liquid that reacts violently with water, releasing phosphoric acid and hydrogen chloride (HCl) gas.[1] Due to its hazardous nature, it is critical to follow strict safety and disposal protocols to prevent harm to personnel and the environment.
Immediate Safety and First Aid
In the event of exposure to this compound, immediate action is crucial. The following table summarizes first aid procedures.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, give them 2-3 glasses of water to drink. Seek immediate medical attention.[1] |
Spill and Leak Procedures
In the case of a this compound spill, the primary objective is to contain the material safely and prevent its reaction with moisture. DO NOT USE WATER to clean up a spill, as it will react violently.[1]
Operational Steps for Spill Management:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a fume hood.
-
Personal Protective Equipment (PPE): Before addressing the spill, don the appropriate PPE, including:
-
Chemical-resistant gloves (e.g., butyl rubber, neoprene)
-
Chemical splash goggles and a face shield
-
A fire-retardant laboratory coat
-
A respirator with an acid gas cartridge
-
-
Containment: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent.[1]
-
Collection: Carefully scoop the absorbed material using spark-resistant tools and place it into a designated, dry, and sealable container for hazardous waste.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol) and then wash with soap and water. All materials used for decontamination should also be treated as hazardous waste.
Disposal Procedures
The primary and most recommended method for the disposal of this compound is to treat it as hazardous waste.
Standard Disposal Protocol:
-
Containerization: Ensure the waste this compound is stored in its original or a compatible, tightly sealed container. The container must be clearly labeled as "Hazardous Waste: this compound."
-
Segregation: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials, especially water and combustible substances.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable chemical waste disposal company. Adhere to all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocol: Laboratory-Scale Neutralization of this compound Waste
For small quantities of this compound waste, a carefully controlled hydrolysis and neutralization procedure can be performed by trained personnel in a well-equipped laboratory. This process converts PCl₃ to non-hazardous inorganic salts.
Materials:
-
This compound waste
-
Calcium hydroxide (B78521) (Ca(OH)₂)
-
Deionized water
-
Ice bath
-
Large beaker or flask (at least 10 times the volume of the PCl₃ waste)
-
Stir plate and stir bar
-
Dropping funnel
-
pH paper or pH meter
-
Appropriate PPE (as listed in the spill procedure)
Procedure:
-
Prepare the Neutralizing Slurry: In a large beaker placed in an ice bath, prepare a 10-15% aqueous slurry of calcium hydroxide. For example, to prepare 500 mL of a 15% slurry, slowly add 75g of Ca(OH)₂ to 425 mL of cold deionized water while stirring. Allow the slurry to cool to below 10°C.
-
Controlled Addition of PCl₃:
-
Transfer the this compound waste to a dropping funnel.
-
Extremely slowly , add the PCl₃ dropwise to the cold, vigorously stirring calcium hydroxide slurry. The reaction is highly exothermic and will generate HCl gas. Maintain the temperature of the reaction mixture below 30°C at all times.
-
-
Monitor and Adjust:
-
Continuously monitor the temperature and the rate of gas evolution. If the reaction becomes too vigorous, immediately stop the addition of PCl₃.
-
After the addition is complete, continue stirring the mixture for at least 2 hours to ensure the reaction goes to completion.
-
-
Neutralization Confirmation:
-
Allow the mixture to return to room temperature.
-
Check the pH of the solution using pH paper or a pH meter. The final pH should be between 6 and 8.
-
If the solution is still acidic, add more calcium hydroxide slurry until the desired pH is reached.
-
-
Final Disposal:
-
The resulting mixture contains calcium chloride and calcium phosphite/phosphate precipitates.
-
The solid precipitate can be filtered, dried, and disposed of as non-hazardous solid waste, in accordance with local regulations.
-
The remaining aqueous solution can be disposed of down the drain with copious amounts of water, provided it meets local wastewater discharge regulations.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Chemical Formula | PCl₃ | |
| Molar Mass | 137.33 g/mol | |
| Appearance | Colorless to slightly yellow fuming liquid | [1] |
| Odor | Pungent, irritating | |
| Boiling Point | 76.1 °C (169.0 °F) | |
| Melting Point | -93.6 °C (-136.5 °F) | |
| Vapor Pressure | 13.3 kPa at 20 °C | |
| OSHA PEL (Permissible Exposure Limit) | 0.5 ppm (TWA) | |
| NIOSH REL (Recommended Exposure Limit) | 0.2 ppm (TWA), 0.5 ppm (STEL) | |
| IDLH (Immediately Dangerous to Life or Health) | 25 ppm |
Visualizing the Disposal Workflow and Corrosive Action
To further clarify the procedures and the chemical's effects, the following diagrams have been generated.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Phosphorus trichloride
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION FOR RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
Phosphorus trichloride (B1173362) (PCl₃) is a highly corrosive, toxic, and reactive chemical that demands stringent safety protocols. It reacts violently with water, releasing phosphoric acid and hydrogen chloride gas. This guide provides essential procedural information for the safe handling, storage, and disposal of Phosphorus trichloride in a laboratory setting.
Hazard Summary
This compound is a colorless to slightly yellow, fuming liquid with a pungent odor. It is fatal if swallowed or inhaled and causes severe burns to the skin, eyes, and respiratory tract.[1][2][3][4] Contact with water or moisture produces a violent exothermic reaction, releasing corrosive and toxic gases.[5][6] It is crucial to work in a dry environment and prevent any contact with water.[4][5][6]
| Hazard Type | Description |
| Acute Toxicity | Fatal if swallowed or inhaled.[1][3][4] |
| Corrosivity | Causes severe burns to skin, eyes, and mucous membranes.[2][3][5] Vapors can cause irreversible eye damage.[5][6] |
| Reactivity | Reacts violently with water, liberating toxic gases such as hydrogen chloride.[3][5][6] |
| Inhalation Hazard | Extremely destructive to the upper respiratory tract, potentially causing pulmonary edema.[5][6][7] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound. Workplace controls, such as using the chemical within a closed system or a fume hood, are superior to relying solely on PPE.[8] However, for any operation with the potential for exposure, the following PPE must be worn.
| Body Part | Recommended PPE | Source(s) |
| Respiratory | A NIOSH-approved air-supplied respirator is required for any handling outside of a closed system.[1] | [1] |
| Eye and Face | Chemical splash goggles and a full face shield.[1] Contact lenses should not be worn.[8] | [1][8] |
| Hands | Teflon (T) or Barricade (B) gloves are recommended. Impervious gloves are mandatory.[5][6] | [5][6][8] |
| Body | Permeation-resistant clothing, a fire-retardant laboratory coat, and suitable foot protection.[1][5][6] | [1][5][6] |
Glove Selection:
While general recommendations for "impervious" or "suitable rubber" gloves are common, specific material testing provides the best guidance. For this compound, the following materials have been recommended:
| Glove Material | Recommendation |
| Teflon | Recommended |
| Barricade | Recommended |
It is critical to consult the glove manufacturer's specific chemical resistance data. Factors such as glove thickness, chemical concentration, temperature, and duration of exposure all affect the level of protection.
Operational Plan
1. Preparation and Handling:
-
All personnel handling this compound must be thoroughly trained on its hazards and the proper handling procedures.[1]
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood or a glove box, especially when handling larger quantities.[6]
-
Keep a supply of dry sand and a Class D fire extinguisher readily available. DO NOT USE WATER or carbon dioxide extinguishers.[5][6]
-
All sources of ignition should be removed from the handling area.[8] Use non-sparking tools when opening or closing containers.[5][8]
-
Emergency shower and eyewash stations must be immediately accessible.[8]
2. Storage:
-
Store this compound in tightly closed containers, under nitrogen if possible, in a cool, dry, and well-ventilated area.[8]
-
Store separately from combustible materials and incompatible substances such as water, organic reagents, and strong oxidizers.[6]
-
Storage containers may become pressurized if contaminated with water.[6]
Emergency Procedures
| Emergency | Procedure |
| Spill | 1. Evacuate all non-essential personnel from the area.[8] 2. Wearing full PPE, cover the spill with dry sand or another inert absorbent material. DO NOT USE WATER .[5][6][8] 3. Use spark-resistant tools to scoop the material into a sealed container for disposal.[5] 4. Ventilate the area after cleanup is complete.[8] |
| Fire | 1. Use a Class D fire extinguisher or smother the fire with dry sand. DO NOT USE WATER .[5][6] 2. Poisonous gases, including hydrogen chloride and phosphine, are produced in a fire.[8] 3. Containers may explode when heated. Use a water spray to cool fire-exposed containers from a distance, without allowing water to contact the chemical.[8] |
| Skin Contact | 1. Immediately remove all contaminated clothing.[2] 2. Flush the affected skin with copious amounts of water for at least 15-30 minutes.[5][6][9] 3. Seek immediate medical attention.[2][3] |
| Eye Contact | 1. Immediately flush eyes with large amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids.[8][9] 2. Seek immediate medical attention.[2][3][5] |
| Inhalation | 1. Move the victim to fresh air immediately.[5][6][9] 2. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation.[2] 3. Seek immediate medical attention.[2][3][5] |
| Ingestion | 1. Do NOT induce vomiting.[5][6] 2. If the victim is conscious, have them drink 2-3 glasses of water.[5][6] 3. Seek immediate medical attention.[2][3][5] |
Disposal Plan
-
All waste containing this compound must be treated as hazardous waste.[3]
-
Dispose of contents and containers at an approved waste disposal plant, in accordance with local, regional, and national regulations.[3][10]
-
For small quantities, neutralization can be performed by slowly adding the this compound to a stirred, cooled suspension of a base like calcium hydroxide (B78521) in an inert solvent, outdoors or in a well-ventilated area. This process is hazardous and should only be performed by trained personnel with appropriate safety measures in place.
Logical Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. dess.uccs.edu [dess.uccs.edu]
- 2. research.columbia.edu [research.columbia.edu]
- 3. static.csbsju.edu [static.csbsju.edu]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 6. coleparmer.com [coleparmer.com]
- 7. chemistry.osu.edu [chemistry.osu.edu]
- 8. hvcc.edu [hvcc.edu]
- 9. thgeyer.com [thgeyer.com]
- 10. safety.fsu.edu [safety.fsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
